Bis-PEG10-acid
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O14/c25-23(26)1-3-29-5-7-31-9-11-33-13-15-35-17-19-37-21-22-38-20-18-36-16-14-34-12-10-32-8-6-30-4-2-24(27)28/h1-22H2,(H,25,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYUGGOOBJIZHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Bis-PEG10-acid: A Homobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis-PEG10-acid, a homobifunctional polyethylene glycol (PEG) linker. It details its chemical and physical properties, outlines its primary applications in bioconjugation, and provides representative experimental protocols for its use in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Properties of this compound
This compound is a hydrophilic crosslinker featuring two terminal carboxylic acid groups. The ten repeating ethylene glycol units impart water solubility to the molecule and the conjugates it forms, which can be advantageous for improving the pharmacokinetic properties of biopharmaceuticals. The terminal carboxylic acids can be readily coupled with primary amines on proteins, peptides, or small molecules to form stable amide bonds.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| Chemical Formula | C24H46O14 | [1][2] |
| Molecular Weight | 558.62 g/mol | [1] |
| Exact Mass | 558.2888 | [1] |
| IUPAC Name | 4,7,10,13,16,19,22,25,28,31-decaoxatetratriacontanedioic acid | |
| Appearance | Varies (often a solid or viscous oil) | |
| Solubility | Soluble in water and many organic solvents | [1] |
| CAS Number | 2055023-26-0 |
Applications in Bioconjugation
The bifunctional nature of this compound makes it a versatile tool for crosslinking and spacing in complex biomolecules. Its primary applications are in the development of ADCs and PROTACs, where it serves as the linker connecting the targeting moiety to the therapeutic payload or the E3 ligase ligand.
Antibody-Drug Conjugates (ADCs)
In ADC design, a linker like this compound can be used to attach a cytotoxic drug to a monoclonal antibody (mAb). The mAb directs the conjugate to a specific antigen on the surface of cancer cells. Upon internalization, the ADC is processed, releasing the payload to induce cell death. The PEG component of the linker can help to improve the solubility and stability of the ADC.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand that binds to the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound can function as this linker, bringing the target protein and the E3 ligase into proximity to facilitate ubiquitination and subsequent degradation by the proteasome.
Experimental Protocols
The following are generalized protocols for the use of a di-acid PEG linker like this compound in bioconjugation. The specific reaction conditions may require optimization based on the substrates being used.
General Protocol for Amide Bond Formation with an Amine-Containing Molecule
This protocol describes the activation of the carboxylic acid groups on this compound using EDC and NHS to form an amine-reactive NHS ester, which then reacts with a primary amine on the molecule to be conjugated.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, or small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add 1.1 equivalents of NHS, followed by 1.1 equivalents of EDC.
-
Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.
-
-
Coupling to Amine:
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Add the activated NHS ester solution to the amine solution. The molar ratio may need to be optimized.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench any unreacted NHS ester by adding the quenching solution.
-
Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC to remove unreacted reagents and byproducts.
-
Representative Workflow for PROTAC Synthesis
This workflow outlines the steps for synthesizing a PROTAC where this compound links a protein of interest (POI) ligand and an E3 ligase ligand. This example assumes a step-wise conjugation.
Step 1: Mono-functionalization of this compound
-
React this compound with a protected amine-containing POI ligand in the presence of a coupling agent (e.g., HATU or EDC) and a base (e.g., DIPEA) in an anhydrous solvent like DMF. Use a molar ratio that favors the formation of the mono-substituted product.
-
Purify the resulting mono-functionalized PEG linker-POI ligand conjugate.
Step 2: Deprotection
-
If the POI ligand contained a protecting group on another functional moiety, deprotect it according to the appropriate chemical procedure.
Step 3: Coupling to E3 Ligase Ligand
-
Activate the remaining carboxylic acid on the PEG linker of the purified conjugate from Step 1 using a coupling agent like HATU or EDC/NHS.
-
React the activated conjugate with the amine-functional E3 ligase ligand.
-
Purify the final PROTAC molecule using chromatography (e.g., flash column chromatography or preparative HPLC).
Diagrams of Workflows and Signaling Pathways
Experimental Workflow for Bioconjugation
The following diagram illustrates the general workflow for conjugating this compound to an amine-containing molecule.
Mechanism of Action for an ADC Targeting HER2
This diagram illustrates the signaling pathway and mechanism of action for an Antibody-Drug Conjugate targeting the HER2 receptor, a common application for PEG linkers.
Logical Relationship in PROTAC-mediated Protein Degradation
This diagram shows the logical steps involved in the degradation of a target protein, such as EGFR, by a PROTAC molecule.
References
An In-depth Technical Guide to the Hydrophilic Spacer of Bis-PEG10-acid for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the role of the linker molecule is paramount. The linker not only connects the targeting moiety to the therapeutic payload but also critically influences the overall physicochemical properties, stability, and pharmacokinetic profile of the conjugate. Among the various linker technologies, polyethylene glycol (PEG) linkers have garnered significant attention due to their hydrophilicity, biocompatibility, and tunable length. This technical guide provides a comprehensive overview of a specific and versatile linker, Bis-PEG10-acid, for researchers and drug development professionals.
This compound is a homobifunctional PEG linker characterized by a chain of ten ethylene glycol units flanked by a carboxylic acid group at each terminus. This structure imparts a distinct set of properties that are highly advantageous in bioconjugation and drug design. The hydrophilic nature of the PEG spacer enhances the aqueous solubility of the resulting conjugate, a crucial factor when dealing with hydrophobic drug payloads.[1][2][3] The terminal carboxylic acid groups provide reactive handles for covalent attachment to primary amines on proteins, peptides, or other molecules, forming stable amide bonds.[1][2]
Core Properties and Data Presentation
A thorough understanding of the physicochemical properties of this compound is essential for its effective application. The following table summarizes the key quantitative data for this linker.
| Property | Value | Reference(s) |
| Chemical Name | 4,7,10,13,16,19,22,25,28,31-decaoxatetratriacontanedioic acid | |
| Molecular Formula | C24H46O14 | |
| Molecular Weight | 558.62 g/mol | |
| CAS Number | 2055023-26-0 | |
| Appearance | White to off-white solid | |
| Purity | ≥95% - >98% | |
| Solubility | Soluble in DMSO, Water, DCM, DMF | |
| Storage Conditions | -20°C, desiccated |
Experimental Protocols
The utility of this compound lies in its ability to be conjugated to biomolecules through its terminal carboxylic acid groups. The most common method for this is the two-step carbodiimide coupling reaction, which involves the activation of the carboxylic acids with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more reactive NHS ester. This activated linker then readily reacts with primary amines on the target molecule.
Protocol: Two-Step EDC/NHS Coupling of this compound to an Amine-Containing Molecule
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free buffer (e.g., borate buffer)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Prepare stock solutions of EDC and NHS in Activation Buffer or water immediately before use.
-
Prepare the amine-containing molecule in the Coupling Buffer.
-
-
Activation of this compound:
-
In a reaction tube, add the desired molar excess of this compound to the amine-containing molecule.
-
Add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS relative to the this compound.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. This step is most efficient at pH 4.5-6.0.
-
-
Conjugation to the Amine-Containing Molecule:
-
Immediately add the activated this compound solution to the solution of the amine-containing molecule.
-
The reaction of the NHS-activated linker with primary amines is most efficient at pH 7.2-8.0. If the activation was performed at a lower pH, the pH of the reaction mixture should be raised to 7.2-8.0 using the Coupling Buffer.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM (e.g., Tris or glycine).
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification:
-
Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
Analyze the purified conjugate using appropriate methods such as SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and determine the degree of labeling.
-
Applications in Drug Development: ADCs and PROTACs
The hydrophilic and bifunctional nature of this compound makes it an ideal linker for the construction of complex therapeutic modalities like Antibody-Drug Conjugates and PROTACs.
Antibody-Drug Conjugates (ADCs)
In ADC development, the linker plays a crucial role in the stability of the conjugate in circulation and the efficient release of the cytotoxic payload at the tumor site. A hydrophilic linker like this compound can improve the solubility and reduce aggregation of the ADC, which is particularly important when conjugating hydrophobic drugs. The defined length of the PEG10 chain provides a specific spacer between the antibody and the drug, which can influence the steric hindrance and interaction with the target antigen.
Below is a diagram illustrating the general workflow for synthesizing an ADC where a linker like this compound could be employed.
A key target for ADCs is the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in various cancers. An ADC targeting HER2 would deliver a cytotoxic payload specifically to cancer cells, leading to their destruction while minimizing damage to healthy tissues. The signaling pathway downstream of HER2 that promotes cell proliferation and survival is a critical target for such therapies.
References
A Technical Guide to the Synthesis and Purification of Bis-PEG10-acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Bis-PEG10-acid, a homobifunctional PEG derivative increasingly utilized in bioconjugation, hydrogel formation, and as a linker in antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document outlines detailed methodologies for the synthesis of this compound via catalytic oxidation of the corresponding diol, followed by robust purification protocols.
Synthesis of this compound
The synthesis of this compound (4,7,10,13,16,19,22,25,28,31-decaoxatetratriacontanedioic acid) is most commonly achieved through the oxidation of its corresponding diol precursor, polyethylene glycol (10) diol. This process converts the terminal primary alcohol groups into carboxylic acids. Catalytic oxidation using platinum or a combination of platinum and palladium supported on carbon is an effective method.
Reaction Principle
The core reaction involves the selective oxidation of the terminal hydroxyl groups of the PEG diol to carboxylic acids. This is typically performed in an aqueous solution using a strong oxidizing agent or, more efficiently, with an oxygen source in the presence of a noble metal catalyst. The reaction proceeds in two steps: the initial oxidation of the alcohol to an aldehyde, followed by the subsequent oxidation of the aldehyde to a carboxylic acid. Controlling the reaction conditions is crucial to prevent the formation of byproducts and ensure a high yield of the desired dicarboxylic acid.
Experimental Protocol: Catalytic Oxidation
This protocol is based on established methods for the oxidation of polyethylene glycols.[1][2][3]
Materials:
-
Polyethylene glycol (10) diol (PEG10-diol)
-
Platinum on carbon catalyst (5% w/w) or Palladium/Platinum on carbon composite catalyst
-
Deionized water
-
Oxygen gas or Hydrogen Peroxide (H₂O₂)
-
Sodium hydroxide (NaOH) solution (for pH adjustment)
-
Hydrochloric acid (HCl) solution (for neutralization)
-
Sodium chloride (for salting out)
-
Dichloromethane (DCM) or Chloroform (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
Dissolution: Dissolve Polyethylene glycol (10) diol in deionized water to create a 10-15% (w/v) solution in a reaction vessel equipped with a stirrer, gas inlet, and pH probe.
-
Catalyst Addition: Add the platinum-on-carbon catalyst to the solution. The catalyst loading is typically 5-10% by weight of the PEG-diol.
-
pH Adjustment: Adjust the pH of the solution to 9-11 using a sodium hydroxide solution. This alkaline condition facilitates the oxidation process.
-
Reaction Initiation: Heat the reaction mixture to a temperature between 40-95°C. Introduce a stream of oxygen gas into the mixture while stirring vigorously. Alternatively, hydrogen peroxide can be added portion-wise as the oxidizing agent.[2]
-
Reaction Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them via NMR to observe the disappearance of the terminal alcohol protons and the appearance of signals corresponding to the carboxylic acid. The pH of the reaction mixture will decrease as the carboxylic acid is formed; maintain the pH in the 9-11 range by the controlled addition of NaOH solution.
-
Reaction Completion: The reaction is considered complete when the pH of the system stabilizes and no longer decreases.
-
Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature and remove the catalyst by filtration.
-
Neutralization and Extraction: Adjust the pH of the filtrate to ~2-3 with hydrochloric acid. This protonates the carboxylate, making it extractable into an organic solvent. The product can be "salted out" by adding sodium chloride to the aqueous solution to improve extraction efficiency. Extract the aqueous solution multiple times with dichloromethane or chloroform.
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
The following diagram illustrates the general workflow for the synthesis of this compound.
Purification of this compound
Purification of the crude this compound is essential to remove unreacted starting material, mono-acid byproduct, and other impurities. The polar nature of PEGs can make purification challenging. A combination of chromatographic techniques is often employed to achieve high purity.
Experimental Protocol: Silica Gel Column Chromatography
Silica gel chromatography is a cost-effective method for the initial purification of this compound. The addition of a small amount of acid to the mobile phase can improve the separation of carboxylic acid-containing compounds.[4]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM) or Chloroform
-
Methanol
-
Formic acid
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% DCM) and wet pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of chloroform and methanol. To improve separation and reduce tailing of the acidic product, 1-2% formic acid can be added to the eluent.
-
Start with 100% Chloroform.
-
Gradually increase the percentage of Methanol (e.g., from 0% to 10%) in the Chloroform/Methanol mixture containing 1% formic acid.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Experimental Protocol: Preparative Reversed-Phase HPLC (RP-HPLC)
For achieving very high purity (>98%), preparative RP-HPLC is the method of choice. Separation is based on the hydrophobicity of the molecules.
Materials:
-
Partially purified this compound
-
Preparative C18 HPLC column
-
Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
-
Acetonitrile with 0.1% TFA or Formic Acid
Procedure:
-
System Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Water with 0.1% TFA / 5% Acetonitrile with 0.1% TFA).
-
Sample Preparation: Dissolve the this compound in the initial mobile phase and filter it through a 0.45 µm filter.
-
Injection and Elution: Inject the sample onto the column and begin a gradient elution, gradually increasing the percentage of the organic solvent (Acetonitrile).
-
Suggested Gradient:
-
5-60% Acetonitrile in Water over 30 minutes.
-
60-95% Acetonitrile in Water over 5 minutes.
-
Hold at 95% Acetonitrile for 5 minutes.
-
-
-
Fraction Collection and Analysis: Collect fractions based on the UV chromatogram and analyze for purity using analytical HPLC.
-
Product Isolation: Combine the pure fractions, remove the acetonitrile under reduced pressure, and then lyophilize the remaining aqueous solution to obtain the highly pure this compound.
The following diagram illustrates the purification workflow for this compound.
Quantitative Data and Characterization
The following table summarizes expected quantitative data for the synthesis and purification of this compound based on typical yields for similar reactions and purification methods.
| Parameter | Synthesis (Catalytic Oxidation) | Purification (Silica Gel) | Purification (RP-HPLC) |
| Starting Material | PEG10-diol | Crude this compound | Partially Purified |
| Typical Yield | 70-85% | ~60-75% Recovery | ~80-90% Recovery |
| Purity Before Step | >99% | ~70-85% | ~95% |
| Purity After Step | ~70-85% | >95% | >98% |
Characterization
-
¹H NMR Spectroscopy: This is a critical technique to confirm the structure and purity of the final product. The spectrum should show the disappearance of the signals corresponding to the terminal -CH₂-OH protons of the starting diol and the appearance of a new signal for the -CH₂-COOH protons, which will be shifted downfield. The integration of the repeating ethylene glycol units can be compared to the terminal acid methylene protons to confirm the structure and estimate purity.
-
Mass Spectrometry (ESI-MS): ESI-MS can be used to confirm the molecular weight of the this compound. Due to the nature of PEGs, multiple charged species with different ions (e.g., H⁺, Na⁺, K⁺) may be observed.
-
HPLC: Analytical RP-HPLC is used to determine the final purity of the product.
Conclusion
The synthesis and purification of this compound require a systematic approach involving controlled catalytic oxidation followed by multi-step chromatographic purification. The protocols outlined in this guide provide a robust framework for obtaining high-purity this compound suitable for demanding applications in drug delivery and bioconjugation. Careful monitoring of reaction conditions and appropriate analytical characterization are essential for ensuring the quality and consistency of the final product.
References
- 1. US3929873A - Oxidation of polyethylene glycols to dicarboxylic acids - Google Patents [patents.google.com]
- 2. CN116144009B - A kind of preparation method of polyethylene glycol dicarboxylic acid - Google Patents [patents.google.com]
- 3. US4256916A - Oxidation of polyethylene glycols to dicarboxylic acids - Google Patents [patents.google.com]
- 4. Reddit - The heart of the internet [reddit.com]
An In-Depth Technical Guide on the Mechanism of Action for Bis-PEG10-acid as a Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis-PEG10-acid, a homobifunctional polyethylene glycol (PEG) linker, detailing its mechanism of action, applications in drug development, and relevant experimental protocols. The information presented is tailored for researchers and scientists actively involved in the design and synthesis of advanced therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Concept: The Role of this compound in Bioconjugation
This compound is a discrete PEG (dPEG) linker characterized by a chain of ten ethylene glycol units flanked by a carboxylic acid group at each terminus. Its fundamental role is to covalently connect two molecular entities, thereby creating a stable conjugate with tailored pharmacokinetic and pharmacodynamic properties. The key attributes of the this compound linker are:
-
Hydrophilicity: The polyethylene glycol backbone imparts significant water solubility to the linker and, consequently, to the entire conjugate. This is crucial for improving the solubility and reducing the aggregation of hydrophobic drug payloads, which can enhance the overall pharmacological profile of the therapeutic.[1][2]
-
Biocompatibility and Low Immunogenicity: PEG is a well-established biocompatible polymer that is generally considered non-toxic and elicits a minimal immune response.[1]
-
Defined Length and Homogeneity: As a discrete PEG linker, this compound has a precise molecular weight and length. This uniformity is advantageous for producing homogeneous conjugates with consistent properties, which is a critical aspect for regulatory approval and clinical performance.[2]
-
Reactive Termini: The terminal carboxylic acid groups provide reactive handles for conjugation. Through activation, typically with carbodiimide chemistry, these groups can form stable amide bonds with primary or secondary amines on the target molecules.[3]
Mechanism of Action in PROTACs: A Case Study of SIAIS178
A prime example of the application of a short PEG-based linker, analogous in principle to this compound, is in the development of the PROTAC SIAIS178. This molecule was designed to induce the degradation of the oncogenic BCR-ABL fusion protein, a key driver in chronic myeloid leukemia (CML).
The mechanism of action for a PROTAC like SIAIS178, which utilizes a flexible linker, can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC molecule, with its two distinct warheads connected by the PEG linker, simultaneously binds to the target protein (BCR-ABL) and an E3 ubiquitin ligase (in this case, Von Hippel-Lindau or VHL). The flexibility and length of the PEG linker are critical for enabling the optimal orientation of these two proteins to form a stable ternary complex.
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. This results in the formation of a polyubiquitin chain on BCR-ABL.
-
Proteasomal Degradation: The polyubiquitinated BCR-ABL is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and proteolytically degrades BCR-ABL into small peptides, effectively eliminating the oncoprotein from the cell. The PROTAC molecule is then released and can catalytically induce the degradation of further target protein molecules.
The signaling pathway for this process is illustrated in the diagram below.
Caption: PROTAC-mediated degradation of BCR-ABL.
Data Presentation
The following tables summarize key quantitative data related to the performance of PROTACs and the properties of linkers.
Table 1: In Vitro and In Vivo Efficacy of SIAIS178
| Parameter | Value | Cell Line/Model |
| IC₅₀ (Cell Viability) | 24.0 nM | K562 cells |
| DC₅₀ (BCR-ABL Degradation) | 8.5 nM | K562 cells |
| In Vivo Tumor Regression | Dose-dependent | K562 xenograft model |
Table 2: Pharmacokinetic Properties of SIAIS178 in Rats
| Administration Route | T₁/₂ (hours) | Cₘₐₓ (nM) |
| Intravenous (IV) | 3.82 | 1165.2 |
| Intraperitoneal (IP) | 12.35 | 30 |
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 558.6 g/mol |
| Formula | C₂₄H₄₆O₁₄ |
| CAS Number | 2055023-26-0 |
| Purity | ≥98% |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the specific use of this compound.
Protocol 1: Amide Bond Formation using EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid groups on this compound and subsequent conjugation to an amine-containing molecule (e.g., a targeting ligand or a payload).
Materials:
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Reverse-Phase HPLC)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).
-
Add 1.1 equivalents of NHS (or sulfo-NHS) and 1.1 equivalents of EDC to the this compound solution.
-
Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester. The reaction can be monitored by LC-MS.
-
-
Conjugation to Amine-containing Molecule:
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
Add the activated Bis-PEG10-NHS ester solution to the amine-containing molecule solution. The molar ratio of the NHS ester to the amine may need to be optimized (a starting point is a 1.2 to 2-fold molar excess of the NHS ester).
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench any unreacted NHS ester by adding the quenching solution and incubating for 30 minutes.
-
Purify the conjugate using SEC or reverse-phase HPLC to remove unreacted linker, byproducts, and starting materials.
-
Characterize the final conjugate by LC-MS to confirm the molecular weight and by analytical HPLC to assess purity.
-
References
The Versatility of PEG Linkers: A Technical Guide for Researchers
An in-depth exploration of the synthesis, application, and impact of Poly(ethylene glycol) (PEG) linkers in pioneering research and drug development.
Poly(ethylene glycol), or PEG, has become an indispensable tool in the researcher's arsenal. Its unique properties—biocompatibility, solubility in aqueous and organic solvents, and lack of toxicity and immunogenicity—make it an ideal linker for a vast array of applications, from enhancing the therapeutic efficacy of drugs to enabling novel diagnostic techniques.[1][2] This technical guide provides a comprehensive overview of the uses of PEG linkers in research, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Applications of PEG Linkers
PEG linkers are most prominently used to connect two or more molecular entities, thereby imparting the favorable properties of PEG to the entire conjugate. This process, known as PEGylation, can dramatically improve the pharmacokinetic and pharmacodynamic properties of therapeutics.[3][4] Key application areas include:
-
Drug Delivery: PEG linkers are integral to modern drug delivery systems, particularly in the development of Antibody-Drug Conjugates (ADCs) and functionalized nanoparticles.[5] In ADCs, PEG linkers connect a potent cytotoxic drug to a monoclonal antibody, improving the solubility of hydrophobic payloads and allowing for higher drug-to-antibody ratios (DARs) without inducing aggregation. For nanoparticles, a dense layer of PEG chains creates a "stealth" effect, shielding the nanoparticle from the immune system and prolonging its circulation time in the bloodstream.
-
Bioconjugation and Proteomics: The ability to connect biomolecules with precision is fundamental to proteomics and other areas of biological research. Heterobifunctional PEG linkers, which possess different reactive groups at each end, are particularly useful for linking two distinct molecules, such as a protein and a fluorescent dye or a peptide and a solid support.
-
PROTACs (Proteolysis Targeting Chimeras): PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PEG linker is a critical component of a PROTAC, connecting a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. The length and composition of the PEG linker are crucial for the formation of a stable ternary complex and subsequent protein degradation.
Quantitative Impact of PEG Linker Properties
The length, molecular weight, and architecture of a PEG linker have a profound impact on the properties of the resulting conjugate. Careful selection of the PEG linker is therefore critical for optimizing performance.
Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
The length of the PEG linker in an ADC can influence its clearance rate and in vitro cytotoxicity. Longer PEG chains can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life. However, this can sometimes come at the cost of reduced in vitro potency.
| PEG Linker Length | Clearance Rate (mL/day/kg) | In Vitro Cytotoxicity Reduction (fold change) | Reference |
| No PEG | ~15 | 1 | |
| PEG2 | ~10 | - | |
| PEG4 | ~7 | 4.5 | |
| PEG8 | ~5 | - | |
| PEG10 | - | 22 | |
| PEG12 | ~5 | - | |
| PEG24 | ~5 | - |
Effect of PEG Molecular Weight on Nanoparticle Circulation Half-Life
For PEGylated nanoparticles, the molecular weight of the PEG chains is a key determinant of their circulation time. Higher molecular weight PEGs are more effective at shielding the nanoparticle from opsonization and clearance by the mononuclear phagocyte system (MPS).
| Nanoparticle Type | PEG Molecular Weight (kDa) | Circulation Half-Life (hours) | Reference |
| Gold Nanoparticles (AuNPs) | ≤ 2 | Minimal increase | |
| Gold Nanoparticles (AuNPs) | 5 | Significant increase | |
| Gold Nanoparticles (AuNPs) | 2 (polydisperse) | 8.8 ± 0.7 | |
| Gold Nanoparticles (AuNPs) | 36-unit (monodisperse) | 23.6 ± 2.3 | |
| Gold Nanoparticles (AuNPs) | 45-unit (monodisperse) | 21.9 ± 1.5 |
Comparison of Linear vs. Branched PEG Linkers
The architecture of the PEG linker also plays a significant role. Branched or multi-arm PEG linkers can create a larger hydrodynamic radius compared to linear PEGs of the same molecular weight, which can further enhance circulation time. Branched linkers also offer the potential for attaching multiple molecules, which is advantageous for applications such as dual-payload ADCs.
| Conjugate Type | Linker Architecture | Clearance/Uptake | Key Finding | Reference |
| ADC (DAR 8) | Linear (L-PEG24) | High | Branched linker more effectively shields the hydrophobic payload. | |
| ADC (DAR 8) | Pendant (P-(PEG12)2) | Low | Branched linker more effectively shields the hydrophobic payload. | |
| Nanoparticle | Linear | - | Branched PEG resulted in a greater reduction in protein adsorption. | |
| Nanoparticle | Branched (4-arm) | Lower protein adsorption | Branched PEG resulted in a greater reduction in protein adsorption. |
Key Experimental Protocols
The successful application of PEG linkers in research relies on robust and well-defined experimental protocols. This section provides detailed methodologies for common PEGylation and purification techniques.
Amine-Specific PEGylation using NHS Esters
This is one of the most common PEGylation strategies, targeting the primary amines of lysine residues and the N-terminus of proteins and peptides.
Materials:
-
Protein or peptide to be PEGylated
-
MeO-PEG-NHS ester (or other desired NHS-activated PEG)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0
-
Water-miscible organic solvent (e.g., DMSO or DMF)
-
Quenching buffer (e.g., Tris or glycine solution)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Protein Preparation: Dissolve the protein or peptide in the amine-free reaction buffer to a concentration of 1-10 mg/mL.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the MeO-PEG-NHS ester in a minimal amount of DMSO or DMF to create a concentrated stock solution (e.g., 250 mM). The NHS-ester moiety is susceptible to hydrolysis, so stock solutions should not be stored.
-
Conjugation Reaction: Add a 5- to 50-fold molar excess of the PEG-NHS ester stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching: Add the quenching buffer to the reaction mixture to a final concentration of approximately 50 mM to stop the reaction by consuming any unreacted PEG-NHS ester.
-
Purification: Remove unreacted PEG and other small molecules by size-exclusion chromatography (SEC) or dialysis.
Thiol-Specific PEGylation using Maleimides
This method provides more site-specific conjugation by targeting the sulfhydryl group of cysteine residues.
Materials:
-
Cysteine-containing protein or peptide
-
PEG-Maleimide
-
Thiol-free buffer (e.g., PBS), pH 6.5-7.5
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Protein Preparation: Dissolve the cysteine-containing protein or peptide in the thiol-free reaction buffer. If necessary, reduce any disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.
-
PEG-Maleimide Solution Preparation: Prepare a stock solution of PEG-Maleimide in the reaction buffer.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.
-
Purification: Purify the PEGylated conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG-Maleimide.
Purification and Characterization of PEGylated Proteins
Following the conjugation reaction, it is crucial to purify the PEGylated product and characterize it to confirm successful PEGylation.
-
Purification:
-
Size-Exclusion Chromatography (SEC): This is a primary method for separating PEGylated proteins from unreacted protein and smaller PEG reagents based on their hydrodynamic radius.
-
Ion-Exchange Chromatography (IEX): IEX can be used to separate proteins with different degrees of PEGylation, as the attachment of PEG chains can alter the overall surface charge of the protein.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and can be a useful complementary technique to IEX.
-
-
Characterization:
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is used to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.
-
Mass Spectrometry (e.g., MALDI-TOF): This technique provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of attached PEG chains.
-
HPLC (High-Performance Liquid Chromatography): Analytical SEC or reverse-phase HPLC can be used to assess the purity of the final product.
-
Visualizing PEG Linker Applications with Graphviz
Diagrams are powerful tools for illustrating complex biological processes and experimental workflows. The following diagrams were generated using the DOT language for Graphviz.
Conclusion
PEG linkers are remarkably versatile tools that have revolutionized many areas of research and drug development. By understanding the fundamental properties of PEG and the impact of its various characteristics, researchers can rationally design and synthesize conjugates with optimized properties for a wide range of applications. The continued development of novel PEGylation strategies and linker technologies promises to further expand the utility of this powerful polymer in addressing key challenges in medicine and biology.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Surface Polyethylene Glycol (PEG) Density on Biodegradable Nanoparticle Transport in Mucus ex vivo and Distribution in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. benchchem.com [benchchem.com]
The Cornerstone of Biopharmaceutical Innovation: A Technical Guide to Bioconjugation with PEG Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development, the strategic modification of biologics is paramount to enhancing their therapeutic efficacy. Among the various bioconjugation techniques, PEGylation—the covalent attachment of polyethylene glycol (PEG) derivatives—has emerged as a foundational technology. This guide provides an in-depth exploration of the basic principles of bioconjugation with PEG derivatives, offering a technical resource for researchers, scientists, and drug development professionals. By understanding the core chemistries, experimental considerations, and resulting pharmacokinetic and pharmacodynamic alterations, scientists can better harness PEGylation to develop safer and more effective biotherapeutics.[1][2]
Fundamental Principles of PEGylation
PEGylation is a widely adopted strategy to improve the pharmacological properties of therapeutic molecules, including proteins, peptides, and small drugs.[3][4][5] The covalent attachment of PEG chains imparts several advantageous characteristics.
Key Advantages of PEGylation:
-
Prolonged Circulating Half-Life: By increasing the hydrodynamic volume of the conjugated molecule, PEGylation reduces its renal clearance, thereby extending its presence in the bloodstream. This often translates to a reduced dosing frequency, improving patient compliance.
-
Enhanced Stability: The PEG moiety can shield the therapeutic molecule from proteolytic degradation and opsonization, increasing its stability in biological environments.
-
Reduced Immunogenicity and Antigenicity: The "stealth" properties conferred by the PEG chains can mask the therapeutic molecule from the host's immune system, reducing the likelihood of an immune response.
-
Improved Solubility: PEGylation can enhance the solubility of hydrophobic drugs and proteins in aqueous solutions.
The success of PEGylation is dependent on several factors, including the molecular weight and structure (linear vs. branched) of the PEG derivative, the number of PEG chains attached, and the specific site of conjugation. Modern approaches have shifted from random, non-specific "first-generation" PEGylation to more controlled, site-specific "second-generation" techniques to produce well-defined and homogenous conjugates.
Core Chemistries of Bioconjugation with PEG Derivatives
The choice of PEGylation chemistry is dictated by the available functional groups on the target biomolecule. The most common strategies target primary amines, thiols, and carbonyl groups.
Amine-Reactive PEGylation (N-Hydroxysuccinimidyl Esters)
The most prevalent method for PEGylating proteins targets the abundant primary amine groups found on lysine residues and the N-terminus. N-hydroxysuccinimidyl (NHS) esters of PEG are highly reactive towards amines under mild pH conditions (typically pH 7-9), forming stable amide bonds.
Thiol-Reactive PEGylation (Maleimide Derivatives)
For more site-specific conjugation, thiol-reactive PEG derivatives are often employed. Cysteine residues, which are less abundant than lysine, can be targeted. The maleimide functional group reacts specifically with the sulfhydryl group of cysteine at neutral pH (6.5-7.5) to form a stable thioether bond.
Carbonyl-Reactive PEGylation (Hydrazide Derivatives)
Glycoproteins offer a unique opportunity for site-specific PEGylation by targeting their carbohydrate moieties. Mild oxidation of the sugar residues with sodium periodate generates aldehyde groups. These aldehydes can then be specifically reacted with a hydrazide-functionalized PEG to form a stable hydrazone bond.
Quantitative Impact of PEGylation on Biopharmaceuticals
The effects of PEGylation can be quantified through various in vitro and in vivo studies. The following tables summarize key data from the literature, demonstrating the impact of PEGylation on the pharmacokinetic and biophysical properties of several therapeutic proteins.
Table 1: Pharmacokinetic Parameters of Native vs. PEGylated Proteins
| Therapeutic Protein | Native Half-Life | PEGylated Half-Life | Fold Increase | Reference(s) |
| Interferon-α2a | ~5.1 hours | ~65 hours | ~13 | |
| Interferon-β1b | ~8.5 hours | ~29.3 hours | ~3.5 | |
| Asparaginase | ~1.25 days | ~7 days | ~5.6 | |
| Granulocyte Colony-Stimulating Factor (G-CSF) | 1.79 hours | 7.05 hours | ~3.9 | |
| Human Growth Hormone (hGH) | ~3.4 hours | ~15.3 hours (4.5-fold increase) | ~4.5 | |
| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | ~0.5-1 hour | Up to 47 hours (47-fold increase) | Up to 47 |
Table 2: Effect of PEGylation on Protein Stability and Activity
| Protein | PEG Size (kDa) | Change in Thermal Stability (Tm) | Residual Activity (%) | Reference(s) |
| α-Chymotrypsin | 5 | Increased stability | ~50-60% | |
| Lysozyme | 20 | Tm decreased by 1.7°C | Not specified | |
| α1-Antitrypsin | 30 | No significant change in Tm | Not specified | |
| α1-Antitrypsin | 40 (2-armed) | No significant change in Tm | Not specified | |
| Trastuzumab Fab | 20 | Not specified | 2-fold decrease in binding affinity | |
| Trastuzumab Fab' | 2 x 10 | Not specified | 3-fold decrease in binding affinity |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful bioconjugation. Below are generalized, step-by-step protocols for the key PEGylation chemistries discussed.
General Protocol for NHS-Ester PEGylation of a Protein
-
Protein Preparation: Dissolve the protein to be PEGylated in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.0 to a final concentration of 1-10 mg/mL. If the protein solution contains primary amines like Tris, perform a buffer exchange.
-
PEG Reagent Preparation: Immediately before use, dissolve the NHS-activated PEG in a dry, water-miscible organic solvent such as DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for storage as the NHS-ester moiety is susceptible to hydrolysis.
-
PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution with gentle mixing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal reaction time may vary depending on the protein and desired degree of PEGylation.
-
Quenching (Optional): The reaction can be stopped by adding an excess of a small molecule primary amine, such as glycine or Tris buffer.
-
Purification: Remove unreacted PEG and byproducts by size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.
-
Characterization: Analyze the PEGylated protein using SDS-PAGE to visualize the increase in molecular weight, and use techniques like MALDI-TOF mass spectrometry or HPLC to determine the degree of PEGylation and purity.
General Protocol for Maleimide PEGylation of a Cysteine-Containing Peptide
-
Peptide Preparation: Dissolve the cysteine-containing peptide in a thiol-free buffer at pH 6.5-7.5. Buffers should be degassed and can contain a chelating agent like EDTA to prevent disulfide bond formation. If the cysteine is in a disulfide bond, it must first be reduced with an agent like DTT or TCEP, followed by removal of the reducing agent.
-
PEG Reagent Preparation: Immediately before use, prepare a stock solution of the maleimide-activated PEG in the reaction buffer or a compatible organic solvent.
-
PEGylation Reaction: Add a 1.1- to 20-fold molar excess of the PEG-maleimide solution to the peptide solution.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Monitor the reaction progress by HPLC.
-
Quenching: Add a molar excess of a small molecule thiol (e.g., L-cysteine or β-mercaptoethanol) to quench any unreacted maleimide groups.
-
Purification: Purify the PEGylated peptide using reversed-phase HPLC (RP-HPLC) or SEC.
-
Characterization: Characterize the final product by mass spectrometry to confirm the covalent attachment of the PEG moiety.
General Protocol for Hydrazide-Aldehyde PEGylation of a Glycoprotein
-
Oxidation of Glycoprotein: Dissolve the glycoprotein in a sodium acetate buffer (pH 5.5). Add a freshly prepared solution of sodium meta-periodate to the glycoprotein solution and incubate in the dark at 4°C for 30 minutes.
-
Removal of Oxidant: Stop the reaction and remove excess periodate using a desalting column equilibrated with sodium acetate buffer (pH 5.5).
-
PEG Reagent Preparation: Dissolve the hydrazide-activated PEG in an appropriate buffer or DMSO.
-
PEGylation Reaction: Add the PEG-hydrazide solution to the oxidized glycoprotein solution. A final concentration of 5-10 mM of the hydrazide reagent is a common starting point.
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours.
-
Purification: Purify the PEGylated glycoprotein using SEC or IEX to remove unreacted reagents.
-
Characterization: Analyze the conjugate using SDS-PAGE and other analytical techniques to confirm successful PEGylation.
Strategic Considerations and Workflow
The selection of a PEGylation strategy is a critical decision in the development of a biopharmaceutical. The following diagram illustrates a logical workflow for a typical PEGylation project.
Conclusion
PEGylation remains a cornerstone of biopharmaceutical development, offering a versatile and effective means to enhance the therapeutic properties of a wide range of molecules. A thorough understanding of the fundamental principles of bioconjugation with PEG derivatives, including the various chemical strategies and their quantitative impact, is essential for the rational design and successful development of next-generation biologics. This guide has provided a comprehensive overview of these core concepts, detailed experimental protocols, and a logical framework for approaching a PEGylation project. By leveraging this knowledge, researchers can continue to innovate and deliver improved therapies to patients worldwide.
References
- 1. Current Use of Asparaginase in Acute Lymphoblastic Leukemia/Lymphoblastic Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Polyethylene Glycol-conjugated L-asparaginase versus native L-asparaginase in combination with standard agents for children with acute lymphoblastic leukemia in second bone marrow relapse: a Children's Oncology Group Study (POG 8866) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEGylation to Improve Protein Stability During Melt Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Homobifunctional Crosslinkers
Introduction
Bifunctional crosslinkers are indispensable chemical reagents that facilitate the covalent joining of two or more molecules through stable bonds.[1] These molecular bridges are fundamental tools across a spectrum of scientific fields, from protein structure analysis to the development of advanced therapeutics like antibody-drug conjugates.[1] This guide focuses on a primary class of these reagents: homobifunctional crosslinkers. These reagents are distinguished by the presence of two identical reactive groups, enabling them to link similar functional groups within a single molecule (intramolecular) or between different molecules (intermolecular).[2][3] They are typically employed in single-step reactions to capture a comprehensive "snapshot" of protein interactions or to polymerize molecules with like functional groups. This technical guide provides a detailed overview of the core concepts, classifications, and key applications of homobifunctional crosslinkers for researchers, scientists, and drug development professionals.
Core Concepts of Homobifunctional Crosslinkers
The structure of a homobifunctional crosslinker consists of two key components: the identical reactive groups at each end and the intervening spacer arm. These components dictate the reagent's chemical specificity, reach, and utility in various applications.
-
Reactive Groups: These determine the functional groups on target molecules (e.g., proteins, nucleic acids) that the crosslinker will covalently bond to. The most common targets in proteins are primary amines (-NH₂) found in lysine residues and at the N-terminus, and sulfhydryls (-SH) in cysteine residues.
-
Spacer Arm: The spacer arm is the chemical chain that connects the two reactive ends. Its length is a critical determinant of the crosslinking reaction, defining the molecular distance between the conjugated molecules. This property allows crosslinkers to be used as "molecular rulers" to probe the tertiary and quaternary structures of proteins. The chemical composition of the spacer arm also influences key properties such as water solubility, cell membrane permeability, and whether the linkage can be cleaved.
The primary drawback of using simple homobifunctional reagents is the potential for creating a wide range of poorly defined products. Because the reaction proceeds in a single step, self-conjugation, polymerization, and other undesirable side reactions can occur, which can complicate analysis.
Classification of Homobifunctional Crosslinkers
Homobifunctional crosslinkers are primarily classified based on the functional group they target.
Amine-Reactive Crosslinkers
These are the most common type of homobifunctional crosslinkers, targeting the abundant primary amines on protein surfaces.
N-Hydroxysuccinimide (NHS) Esters NHS esters are widely favored for their high reactivity and efficiency in conjugating with primary amines to form stable, irreversible amide bonds. The reaction proceeds via nucleophilic acyl substitution, releasing N-hydroxysuccinimide (NHS) as a byproduct.
-
Reaction Conditions: NHS ester reactions are most efficient in physiological to slightly alkaline conditions (pH 7.2 to 9.0), where the target amine groups are deprotonated and thus more nucleophilic.
-
Stability and Solubility: A key consideration is the hydrolysis of the NHS ester, which competes with the amine reaction and becomes more pronounced at higher pH. Many NHS esters are insoluble in water and must first be dissolved in an organic solvent like DMSO or DMF. To overcome this, water-soluble versions containing sulfonate groups (Sulfo-NHS esters) have been developed, which are ideal for crosslinking cell-surface proteins as they are membrane-impermeable.
References
Methodological & Application
Application Notes and Protocols for Protein Conjugation using Bis-PEG10-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1][2] This process can enhance protein stability, increase solubility, reduce immunogenicity, and prolong circulation half-life.[3][4][5] Bis-PEG10-acid is a homobifunctional PEG linker containing two terminal carboxylic acid groups. This symmetrical linker allows for the crosslinking of two molecules with primary amine groups, or the introduction of a hydrophilic spacer between a protein and another moiety. The carboxylic acid groups can be activated using carbodiimide chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a stable amide bond with primary amines on the protein surface, primarily the ε-amino group of lysine residues and the N-terminus.
These application notes provide a detailed protocol for the conjugation of proteins using this compound, including the activation of the linker, the conjugation reaction, and the purification and characterization of the resulting PEGylated protein.
Principle of the Method
The conjugation of a protein to another molecule using this compound is a two-step process. First, the carboxylic acid groups of the this compound are activated with EDC and NHS (or its water-soluble analog, Sulfo-NHS) to form a more stable amine-reactive NHS ester. This intermediate is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate formed with EDC alone. In the second step, the NHS-activated PEG linker reacts with primary amine groups on the target protein(s) to form a stable amide bond, releasing NHS as a byproduct.
Materials and Equipment
-
This compound
-
Protein(s) to be conjugated
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification System: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF) system
-
Analytical Equipment: SDS-PAGE, UV-Vis spectrophotometer, Mass Spectrometry (e.g., MALDI-TOF or LC-MS)
-
Standard laboratory equipment: pH meter, vortex mixer, centrifuge, reaction tubes.
Experimental Protocols
Protocol 1: Two-Step Protein-Protein Crosslinking using this compound
This protocol describes the crosslinking of two different proteins (Protein A and Protein B) using this compound.
Step 1: Activation of this compound
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent condensation.
-
Dissolve this compound in Activation Buffer to a final concentration of 10 mM.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS (or Sulfo-NHS) to the this compound solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.
Step 2: Conjugation to Protein A
-
Dissolve Protein A in Conjugation Buffer to a concentration of 1-10 mg/mL.
-
Add the activated this compound solution to the Protein A solution. The molar ratio of activated linker to Protein A will need to be optimized, but a starting point of 10:1 to 20:1 is recommended.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
Step 3: Purification of Protein A-PEG-acid Intermediate
-
Remove the excess unreacted this compound and byproducts using a desalting column or dialysis against Conjugation Buffer. This step is crucial to prevent unwanted crosslinking of Protein B in the next step.
Step 4: Activation of the Second Carboxylic Acid Group
-
To the purified Protein A-PEG-acid conjugate, add a fresh 5-fold molar excess of EDC and a 2-fold molar excess of NHS (or Sulfo-NHS) in Activation Buffer.
-
Incubate for 15-30 minutes at room temperature.
Step 5: Conjugation to Protein B
-
Dissolve Protein B in Conjugation Buffer to a concentration of 1-10 mg/mL.
-
Add the activated Protein A-PEG-NHS ester to the Protein B solution. An equimolar ratio of Protein A to Protein B is a good starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
Step 6: Quenching the Reaction
-
Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
Step 7: Purification of the Conjugate
-
Purify the final Protein A-PEG-Protein B conjugate from unreacted proteins and other byproducts using size-exclusion chromatography (SEC).
Protocol 2: One-Pot Protein Homodimerization using this compound
This protocol describes the formation of a homodimer of a single protein (Protein A).
Step 1: Activation of this compound
-
Follow Step 1 of Protocol 1.
Step 2: Conjugation Reaction
-
Dissolve Protein A in Conjugation Buffer to a concentration of 1-10 mg/mL.
-
Slowly add the activated this compound solution to the Protein A solution while gently stirring. The molar ratio of activated linker to protein should be carefully optimized to favor intramolecular crosslinking or the desired degree of oligomerization. A starting point of 1:1 to 5:1 (linker:protein) is recommended.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
Step 3: Quenching and Purification
-
Follow Steps 6 and 7 of Protocol 1.
Characterization of PEGylated Proteins
The extent and nature of protein PEGylation should be thoroughly characterized.
-
SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein. A shift in the band to a higher molecular weight indicates successful conjugation.
-
Size-Exclusion Chromatography (SEC): To determine the purity of the conjugate and separate it from unreacted protein and aggregates.
-
Mass Spectrometry (MALDI-TOF or LC-MS): To confirm the molecular weight of the conjugate and determine the number of PEG chains attached per protein molecule.
-
UV-Vis Spectroscopy: To determine the protein concentration.
-
Functional Assays: To assess the biological activity of the PEGylated protein compared to the native protein.
Quantitative Data Summary
The following tables provide hypothetical data for a typical protein conjugation experiment using this compound. Actual results will vary depending on the protein and reaction conditions.
Table 1: Optimization of Molar Ratio of Activated this compound to Protein
| Molar Ratio (Linker:Protein) | Conjugation Efficiency (%) | Monomer (%) | Dimer (%) | Aggregates (%) |
| 1:1 | 35 | 65 | 30 | 5 |
| 5:1 | 68 | 32 | 55 | 13 |
| 10:1 | 85 | 15 | 70 | 15 |
| 20:1 | 92 | 8 | 65 | 27 |
Table 2: Characterization of Purified Protein Dimer
| Parameter | Unmodified Protein | Purified Dimer |
| Molecular Weight (SDS-PAGE) | 50 kDa | ~105 kDa |
| Molecular Weight (Mass Spec) | 50,125 Da | 100,808 Da |
| Purity (SEC) | >98% | >95% |
| Biological Activity | 100% | 85% |
Diagrams
Caption: Workflow for two-step protein-protein crosslinking.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. PEGylation - Wikipedia [en.wikipedia.org]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 5. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
Activating Bis-PEG10-acid with EDC and NHS: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG10-acid is a homobifunctional polyethylene glycol (PEG) derivative characterized by a terminal carboxylic acid group at each end of a discrete 10-unit PEG chain.[1][2][3] This symmetrical structure is particularly valuable in bioconjugation, serving as a hydrophilic spacer to link two molecular entities, such as proteins, peptides, or small molecules.[1][] The PEG linker enhances the solubility and stability of the resulting conjugate and can reduce steric hindrance. Activation of the terminal carboxylic acids is a critical step to enable covalent bond formation with amine-containing molecules. This protocol details the activation of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in concert with N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester.
The activation process is a two-step reaction. Initially, EDC reacts with the carboxyl group of the this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and susceptible to hydrolysis. The addition of NHS mitigates this instability by converting the O-acylisourea intermediate into a more stable NHS ester. This NHS ester is then capable of reacting efficiently with primary amines at a physiological pH to form a stable amide bond.
Reaction Mechanism
The activation of a carboxylic acid with EDC and NHS proceeds through the formation of an amine-reactive NHS ester.
Caption: EDC/NHS activation of this compound.
Quantitative Data Summary
The following table summarizes the recommended molar ratios and concentrations for the activation and subsequent conjugation reactions. Optimization may be required depending on the specific application and the nature of the amine-containing molecule.
| Reagent/Parameter | Recommended Molar Ratio/Concentration | Purpose |
| EDC | 2 to 10-fold molar excess over this compound | Activation of the carboxyl group |
| NHS/Sulfo-NHS | 1.2 to 5-fold molar excess over this compound | Stabilization of the activated intermediate |
| This compound | - | Linker to be activated |
| Amine-Containing Molecule | 1:1.5 to 1:10 (Molecule:Activated Linker) | Conjugation to the activated linker |
| Quenching Agent (e.g., Tris, Glycine, Hydroxylamine) | 20-50 mM final concentration | To stop the reaction by consuming unreacted NHS esters |
Experimental Protocols
This section provides detailed protocols for the activation of this compound in both aqueous and organic solvent systems.
Protocol 1: Aqueous Activation of this compound
This protocol is suitable for activating this compound for subsequent conjugation to biomolecules in an aqueous environment.
Materials and Reagents:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for enhanced aqueous solubility
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or other non-amine containing buffers like borate or carbonate buffer
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.
-
-
Activation of this compound:
-
Dissolve the desired amount of this compound in Activation Buffer.
-
Add the freshly prepared EDC and NHS/Sulfo-NHS solutions to the this compound solution. A 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS over the linker is a good starting point.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to an Amine-Containing Molecule:
-
The activated Bis-PEG10-NHS ester is unstable in aqueous solution and should be used immediately for conjugation.
-
For sensitive applications, excess EDC and byproducts can be removed using a desalting column equilibrated with Coupling Buffer.
-
Add the activated Bis-PEG10-NHS ester solution to the solution of the amine-containing molecule (e.g., protein) in Coupling Buffer. The pH of the reaction should be adjusted to 7.2-7.5 for efficient conjugation.
-
The molar ratio of the activated linker to the amine-containing molecule should be optimized, with a starting point of 1.5 to 10-fold molar excess of the linker.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching solution (e.g., Tris or glycine) to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature. This will consume any unreacted NHS esters.
-
Purify the conjugate to remove excess reagents and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
-
Caption: Aqueous activation and conjugation workflow.
Protocol 2: Organic Solvent-Based Activation of this compound
This protocol is suitable for activating this compound for subsequent reactions in an organic solvent or for the preparation of a more stable, isolated NHS ester.
Materials and Reagents:
-
This compound
-
EDC-HCl
-
NHS
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Anhydrous Diisopropylethylamine (DIPEA) (optional, for subsequent amine coupling in organic solvent)
-
Flash chromatography supplies (e.g., C18 silica gel)
Procedure:
-
Reagent Preparation:
-
Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
-
Activation of this compound:
-
Add EDC-HCl (2 equivalents) and NHS (2 equivalents) to the solution of this compound.
-
Stir the reaction mixture at room temperature for at least 1 hour. The reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
-
Subsequent Amine Coupling (Example):
-
To the activated Bis-PEG10-NHS ester solution, add the amine-containing molecule (1.5 equivalents).
-
If the amine is in the form of a salt, add a non-nucleophilic base such as DIPEA (1.5 equivalents) to neutralize it.
-
Continue stirring the reaction at room temperature for 1-24 hours, monitoring the progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The crude product can be purified by flash chromatography on C18 silica gel to yield the pure activated or conjugated product.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inefficient activation of the carboxylic acid. | Ensure the pH of the activation buffer is between 4.5 and 6.0. Use fresh EDC and NHS solutions. Increase the molar excess of EDC and NHS. |
| Hydrolysis of the NHS ester. | Use the activated NHS ester immediately for conjugation. If using an aqueous protocol, consider using the more stable Sulfo-NHS. | |
| Inactive amine-containing molecule. | Ensure the pH of the coupling buffer is between 7.2 and 8.0 to facilitate the reaction with primary amines. Confirm the presence of accessible primary amines on the target molecule. | |
| Precipitation during Reaction | Poor solubility of reactants or products. | For aqueous reactions, ensure the biomolecule is at a suitable concentration. If using an organic solvent, ensure it is anhydrous and suitable for all reactants. The use of PEG linkers generally improves solubility. |
| High Degree of Non-specific Binding | Reaction conditions are too harsh. | Optimize the molar excess of the activated linker and the reaction time. |
| Inefficient quenching. | Ensure the quenching agent is added at a sufficient concentration and for an adequate amount of time. |
References
Applications of Bis-PEG10-acid in Antibody-Drug Conjugate (ADC) Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component influencing the ADC's stability, solubility, pharmacokinetics (PK), and overall therapeutic index. Polyethylene glycol (PEG) linkers are widely used in ADC development to enhance hydrophilicity, reduce aggregation, and improve the pharmacokinetic profile of the conjugate.[1][2]
Bis-PEG10-acid is a homobifunctional, monodisperse PEG linker containing two terminal carboxylic acid groups.[3][4] This linker is particularly useful for conjugating payloads to the lysine residues on an antibody via stable amide bonds. The hydrophilic 10-unit PEG spacer helps to mitigate the hydrophobicity of many cytotoxic payloads, thereby improving the solubility and in vivo performance of the resulting ADC.[5] This document provides detailed application notes and protocols for the use of this compound in the development of ADCs.
Key Applications of this compound in ADC Development
-
Improving ADC Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation and poor solubility of the ADC. The hydrophilic PEG10 chain of this compound increases the overall hydrophilicity of the ADC, reducing the propensity for aggregation.
-
Enhancing Pharmacokinetics: The PEG spacer can increase the hydrodynamic radius of the ADC, which can lead to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the ADC in the tumor tissue.
-
Lysine-Based Conjugation: this compound is designed for conjugation to the ε-amino groups of lysine residues on the antibody. While this method can result in a heterogeneous mixture of ADC species, it is a well-established and robust conjugation strategy.
-
Homobifunctional Crosslinking: As a homobifunctional linker, this compound can be used to link two different molecules that both possess amine groups, or to dimerize a single type of molecule. In the context of ADCs, it is typically used to attach a payload that has been pre-functionalized with an amine group to the antibody.
Data Presentation
The inclusion of a PEG linker can significantly impact the physicochemical and biological properties of an ADC. The following tables summarize representative quantitative data from studies on ADCs utilizing PEG linkers. While this data is not specific to this compound, it illustrates the expected trends.
Table 1: Impact of PEGylation on ADC Pharmacokinetics
| ADC Construct | Linker Type | Mean Residence Time (MRT) in vivo (hours) | Plasma Clearance (mL/h/kg) | Reference |
| ADC-X | Non-PEGylated | 35 | 0.6 | |
| ADC-X-PEG8 | Linear PEG8 | 65 | 0.3 | |
| ADC-X-PEG12 | Linear PEG12 | 70 | 0.28 | |
| ADC-X-PEG24 | Linear PEG24 | 72 | 0.25 |
Note: Data is illustrative and based on trends observed in the literature. Actual values will vary depending on the specific antibody, payload, and linker chemistry.
Table 2: In Vitro Cytotoxicity of PEGylated ADCs
| ADC Construct (Antibody-Payload) | Linker | Cell Line | IC50 (nM) | Reference |
| αCD30-MMAE | Non-PEGylated | Karpas 299 | 0.1 | |
| αCD30-MMAE | PEG8 | Karpas 299 | 0.1 | |
| αCD30-MMAE | PEG12 | Karpas 299 | 0.11 | |
| αCD30-MMAE | PEG24 | Karpas 299 | 0.12 |
Note: IC50 values are dependent on the cell line, payload, and antigen expression levels. The data presented here is for comparative purposes.
Experimental Protocols
Protocol 1: Two-Step Antibody-Payload Conjugation using this compound and EDC/Sulfo-NHS Chemistry
This protocol describes the conjugation of an amine-containing payload to the lysine residues of a monoclonal antibody using this compound as the linker. The process involves the activation of the payload-linker construct followed by conjugation to the antibody.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Amine-functionalized cytotoxic payload
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 50 mM MES, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Sephadex G-25)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Workflow for Antibody-Payload Conjugation
Caption: Workflow for two-step antibody-payload conjugation.
Procedure:
Step 1: Activation of Payload with this compound
-
Dissolve the amine-functionalized payload and a molar excess of this compound in anhydrous DMF or DMSO.
-
In a separate tube, dissolve EDC and Sulfo-NHS in Activation Buffer immediately before use. A typical starting point is a 2-fold molar excess of EDC/Sulfo-NHS over the payload.
-
Add the EDC/Sulfo-NHS solution to the payload-linker mixture.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing. This forms the activated Payload-PEG10-NHS ester.
Step 2: Conjugation to the Antibody
-
Prepare the antibody in Conjugation Buffer at a concentration of 5-10 mg/mL.
-
Add the activated Payload-PEG10-NHS ester solution to the antibody solution. The molar ratio of activated linker-payload to antibody will determine the drug-to-antibody ratio (DAR) and should be optimized. A starting point is a 5-10 fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubating for 30 minutes.
Step 3: Purification of the ADC
-
Remove the unreacted linker-payload and other small molecules by passing the reaction mixture through a desalting column pre-equilibrated with PBS, pH 7.4.
-
Collect the protein-containing fractions.
-
Determine the protein concentration (e.g., by measuring absorbance at 280 nm) and store the purified ADC at 4°C for short-term use or at -80°C for long-term storage.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. For lysine-conjugated ADCs, which are heterogeneous, the average DAR is typically determined. Reversed-phase high-performance liquid chromatography (RP-HPLC) after reduction of the ADC is a common method.
Workflow for DAR Determination
Caption: Workflow for DAR determination by RP-HPLC.
Procedure:
-
ADC Reduction: Treat a known amount of the purified ADC with a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to separate the light and heavy chains.
-
RP-HPLC Analysis: Inject the reduced sample onto a C4 or C8 reversed-phase column. Elute the chains using a gradient of increasing organic solvent (e.g., acetonitrile) containing trifluoroacetic acid.
-
Data Analysis:
-
The chromatogram will show peaks corresponding to the unconjugated light chain, conjugated light chain (if applicable), unconjugated heavy chain, and heavy chains with one or more drugs attached.
-
The average DAR can be calculated from the relative peak areas of the different species, taking into account the extinction coefficients of the antibody and the payload.
-
Alternatively, online mass spectrometry can be used to determine the mass of each peak and thus the number of conjugated payloads.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of the ADC to kill target cancer cells in culture.
Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for MTT-based in vitro cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed the target antigen-positive cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and the unconjugated antibody in complete cell culture medium. Add the solutions to the cells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well and incubate overnight to dissolve the formazan crystals.
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC50).
-
Signaling Pathway
General Mechanism of Action for an ADC
The following diagram illustrates the general mechanism by which an ADC targets and kills a cancer cell.
Caption: General mechanism of ADC action.
This compound is a versatile, hydrophilic, and homobifunctional linker that offers several advantages in the development of antibody-drug conjugates. Its ability to improve the physicochemical properties of ADCs can lead to enhanced stability and better in vivo performance. The protocols provided herein offer a framework for the conjugation of this compound to antibodies and the subsequent characterization of the resulting ADCs. As with any ADC development program, optimization of the conjugation conditions, DAR, and linker-payload combination is essential to achieve the desired therapeutic window.
References
The Role of Bis-PEG10-acid in the Synthesis of PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application and protocols for utilizing Bis-PEG10-acid as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of small molecules designed to hijack the body's own cellular machinery to selectively degrade target proteins associated with disease. The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the geometric orientation of the final molecule, which is essential for inducing the degradation of the target protein.
This compound, a homobifunctional polyethylene glycol (PEG) linker, features a ten-unit PEG chain terminating in a carboxylic acid group at both ends. This structure offers a unique combination of hydrophilicity, flexibility, and defined length, making it a valuable tool in the rational design and synthesis of PROTACs. The dual carboxylic acid functionalities allow for the sequential or convergent coupling of an amine-containing warhead (targeting the protein of interest) and an amine-containing E3 ligase ligand, forming stable amide bonds.
Key Applications of this compound in PROTAC Synthesis
The incorporation of a this compound linker into a PROTAC molecule offers several key advantages that can significantly impact its pharmacological properties and overall efficacy.
-
Enhanced Aqueous Solubility: The hydrophilic nature of the polyethylene glycol chain can improve the solubility of the often hydrophobic PROTAC molecule in aqueous environments, which is crucial for administration and bioavailability.[1][2]
-
Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic linker, the flexibility of the PEG chain can allow the PROTAC to adopt conformations that shield its polar surface area, potentially facilitating passage across the cell membrane.[1]
-
Optimal Length for Ternary Complex Formation: The defined length of the PEG10 chain provides a specific spatial separation between the warhead and the E3 ligase ligand. This distance is critical for the efficient formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ubiquitin ligase, which is the prerequisite for subsequent ubiquitination and degradation of the target protein.[3][4]
-
Modular and Facile Synthesis: The bifunctional nature of this compound allows for a modular and straightforward synthetic approach to building PROTAC libraries. This modularity enables the rapid assembly of various combinations of warheads and E3 ligase ligands to screen for optimal degradation activity.
Data Presentation: Comparative Analysis of PEG Linkers in PROTACs
The selection of the optimal linker length is a critical step in PROTAC design. The following table summarizes hypothetical, yet representative, quantitative data for a series of PROTACs targeting a bromodomain-containing protein (e.g., BRD4) using a common warhead and E3 ligase ligand, but with varying PEG linker lengths. This data illustrates the impact of linker length on key performance indicators of a PROTAC.
| Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability (10⁻⁶ cm/s) |
| PEG4 | 75 | 85 | 1.2 |
| PEG6 | 30 | 92 | 2.5 |
| This compound | 15 | >95 | 3.1 |
| PEG12 | 50 | 90 | 2.8 |
Note: This table presents illustrative data to demonstrate the concept of linker optimization. Actual values are highly dependent on the specific target protein, warhead, E3 ligase ligand, and cell line used.
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency. Dmax: The maximum percentage of target protein degradation achievable with the PROTAC.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and evaluation of PROTACs utilizing a this compound linker.
Protocol 1: Synthesis of a PROTAC using this compound (Sequential Amide Coupling)
This protocol describes the sequential coupling of an amine-containing warhead and an amine-containing E3 ligase ligand to the this compound linker.
Step 1: Mono-amide Coupling of Warhead to this compound
-
Reagents and Materials:
-
Amine-functionalized Warhead (1.0 eq)
-
This compound (1.2 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve the amine-functionalized warhead in anhydrous DMF under a nitrogen atmosphere.
-
Add this compound to the solution.
-
Add HATU and DIPEA to the reaction mixture and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Warhead-PEG10-acid intermediate.
-
Step 2: Coupling of E3 Ligase Ligand to Warhead-PEG10-acid
-
Reagents and Materials:
-
Warhead-PEG10-acid (from Step 1) (1.0 eq)
-
Amine-functionalized E3 Ligase Ligand (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve the Warhead-PEG10-acid intermediate in anhydrous DMF under a nitrogen atmosphere.
-
Add the amine-functionalized E3 ligase ligand to the solution.
-
Add HATU and DIPEA to the reaction mixture and stir for 15 minutes at room temperature.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative HPLC.
-
Protocol 2: Evaluation of Target Protein Degradation by Western Blot
This protocol describes the assessment of the synthesized PROTAC's ability to induce the degradation of the target protein in a cellular context.
-
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
-
-
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for a specified time (e.g., 18-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody for the loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration.
-
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks in the application of this compound in PROTAC synthesis.
Caption: PROTAC signaling pathway for targeted protein degradation.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
References
Application Notes and Protocols for Peptide Modification Using Bis-PEG10-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG10-acid is a homobifunctional crosslinker containing two terminal carboxylic acid groups separated by a hydrophilic polyethylene glycol (PEG) spacer. This reagent is valuable for various bioconjugation applications, including the crosslinking of peptides to form dimers or to conjugate them to other molecules with primary amine groups. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, making it a useful tool in drug development and proteomics research.[1]
The modification of peptides with this compound is typically achieved through the formation of stable amide bonds. This requires the activation of the carboxylic acid groups using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[1][2] The resulting NHS ester is a reactive intermediate that readily couples with primary amines (e.g., the N-terminus or the side chain of a lysine residue) on the peptide.
This document provides detailed protocols for peptide modification using this compound, including methods for peptide dimerization and the control of intra- and intermolecular crosslinking. It also outlines procedures for the characterization of the resulting PEGylated peptides.
Key Applications
-
Peptide Dimerization: Creating dimeric versions of peptides can enhance their binding affinity and biological activity.
-
Intramolecular Crosslinking: Studying peptide conformation and dynamics by introducing internal crosslinks.
-
Conjugation to Other Molecules: Linking peptides to other amine-containing molecules, such as proteins or surfaces.
-
Increasing Hydrophilicity: The PEG spacer improves the solubility and reduces the aggregation of hydrophobic peptides.
Experimental Protocols
Materials and Reagents
-
Peptide with at least one primary amine group
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M sodium phosphate buffer, pH 7.2-7.5. Avoid buffers containing primary amines like Tris.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Analysis: Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
Protocol 1: One-Pot Peptide Dimerization
This protocol describes the in-situ activation of this compound and subsequent reaction with a peptide in a single reaction vessel. This method is straightforward but may result in a heterogeneous mixture of products.
Experimental Workflow:
Caption: One-pot peptide dimerization workflow.
Procedure:
-
Preparation of Reagents:
-
Allow all reagents to come to room temperature before use.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare 100 mg/mL stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO.
-
Dissolve the peptide in the reaction buffer at a concentration of 1-5 mg/mL.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine this compound, EDC, and NHS at a molar ratio of 1:1.5:1.5. For example, for 1 µmol of this compound, add 1.5 µmol of EDC and 1.5 µmol of NHS.
-
Add a small volume of anhydrous DMF or DMSO to dissolve the reagents.
-
Incubate the mixture for 15-30 minutes at room temperature to form the di-NHS ester.
-
-
Conjugation to Peptide:
-
Add the activated Bis-PEG10-di-NHS ester solution to the peptide solution. The molar ratio of peptide to this compound can be varied to control the extent of dimerization. A 2:1 molar ratio of peptide to linker is a good starting point for dimerization.
-
Ensure the final concentration of the organic solvent (DMF or DMSO) in the reaction mixture is less than 10% (v/v) to avoid denaturation of the peptide.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to consume any unreacted NHS esters.
-
Purify the reaction mixture by RP-HPLC to separate the desired dimer from unreacted peptide, monomeric PEGylated peptide, and other byproducts.
-
Protocol 2: Two-Step Controlled Crosslinking
This protocol involves the sequential addition of the peptide to control the reaction and potentially favor intermolecular crosslinking (dimerization) over intramolecular crosslinking.
Experimental Workflow:
Caption: Two-step controlled crosslinking workflow.
Procedure:
-
Activation of this compound: Activate the this compound with EDC and NHS as described in Protocol 1, Step 2.
-
Step 1: Formation of Mono-Adduct:
-
Add the activated Bis-PEG10-di-NHS ester to the peptide solution at a molar ratio of 1:1 (linker:peptide).
-
Incubate for 30-60 minutes at room temperature. This favors the formation of a mono-PEGylated peptide intermediate where one end of the linker is attached to a peptide molecule.
-
-
Step 2: Dimerization:
-
Add a second equivalent of the peptide to the reaction mixture.
-
Continue the incubation for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench and purify the reaction as described in Protocol 1, Step 4.
-
Data Presentation
The outcome of the peptide modification reaction can be influenced by several factors. The following table provides a hypothetical example of how different reaction conditions can affect the product distribution.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Protocol | One-Pot | One-Pot | Two-Step |
| Peptide:Linker Ratio | 2:1 | 1:1 | 2:1 (total) |
| Reaction Time | 4 hours | 4 hours | 1 hr (step 1) + 3 hrs (step 2) |
| Unreacted Peptide (%) | 15 | 40 | 10 |
| Mono-PEGylated Peptide (%) | 35 | 45 | 25 |
| Dimerized Peptide (%) | 40 | 10 | 60 |
| Intramolecularly Crosslinked (%) | 10 | 5 | 5 |
Note: These are example values and actual results will vary depending on the specific peptide and reaction conditions.
Characterization of PEGylated Peptides
Accurate characterization of the reaction products is crucial.
Logical Flow for Characterization:
Caption: Characterization workflow for PEGylated peptides.
-
RP-HPLC: This is the primary method for separating the different species in the reaction mixture (unreacted peptide, mono-adduct, dimer, etc.). A gradient of increasing organic solvent (e.g., acetonitrile) is typically used.
-
Mass Spectrometry: Collected HPLC fractions should be analyzed by mass spectrometry to confirm the identity of each peak.[3][4] The expected mass increase for each PEGylation step can be calculated based on the molecular weight of this compound (558.6 g/mol ).
Troubleshooting
-
Low Yield of Dimer:
-
Increase the molar excess of the activated linker.
-
Optimize the pH of the reaction buffer (pH 7.2-8.0 is generally optimal for NHS ester reactions).
-
Increase the reaction time or temperature.
-
-
Predominance of Intramolecular Crosslinking:
-
Use a higher concentration of the peptide to favor intermolecular reactions.
-
Employ the two-step protocol.
-
-
Hydrolysis of NHS Ester:
-
Ensure all solvents used for activation are anhydrous.
-
Use the activated linker immediately after preparation.
-
By following these protocols and considering the key parameters, researchers can effectively utilize this compound for a variety of peptide modification applications.
References
Application Notes and Protocols for Functionalizing Nanoparticle Surfaces with Bis-PEG10-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticle surfaces with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone strategy in nanomedicine. PEGylation imparts a hydrophilic "stealth" layer to nanoparticles, which can significantly enhance their systemic circulation time by reducing opsonization and clearance by the reticuloendothelial system (RES). This modification improves the nanoparticle's stability, biocompatibility, and bioavailability, making it a critical step in the development of advanced drug delivery systems and diagnostic agents.
Bis-PEG10-acid is a homobifunctional PEG linker featuring a chain of ten ethylene glycol units terminated at both ends with a carboxylic acid group. This structure allows for the covalent conjugation of nanoparticles to other molecules, such as targeting ligands (antibodies, peptides) or therapeutic agents, through the formation of stable amide bonds. The dual carboxylic acid functionality offers versatile options for crosslinking or for increasing the density of functional groups on the nanoparticle surface. This document provides detailed application notes and protocols for the functionalization of amine-modified nanoparticle surfaces with this compound.
Data Presentation
The successful functionalization of nanoparticles with this compound can be quantitatively assessed by monitoring changes in their physicochemical properties. The following tables provide representative data on the characterization of nanoparticles before and after modification.
Table 1: Physicochemical Characterization of Nanoparticles
| Parameter | Bare Nanoparticles | Amine-Functionalized Nanoparticles | This compound Functionalized Nanoparticles |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 105 ± 6 | 125 ± 8 |
| Polydispersity Index (PDI) | 0.15 | 0.18 | 0.20 |
| Zeta Potential (mV) | -20 ± 3 | +30 ± 4 | -15 ± 3 |
Note: The data presented are representative and may vary depending on the nanoparticle type, size, and experimental conditions.
Table 2: Quantitative Analysis of Surface Functionalization
| Analysis Method | Parameter Measured | Expected Result |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of characteristic peaks | Appearance of C=O stretching vibrations from the carboxylic acid and amide bonds. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the surface | Increase in the C and O atomic percentage and decrease in the N atomic percentage after PEGylation. |
| Thermogravimetric Analysis (TGA) | Weight loss as a function of temperature | Increased weight loss in the functionalized nanoparticles, corresponding to the decomposition of the grafted PEG chains. |
Experimental Protocols
This section details the step-by-step procedures for the functionalization of amine-modified nanoparticles with this compound using carbodiimide chemistry.
Materials and Reagents
-
Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS) (0.1 M, pH 7.4)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris buffer, pH 8.5, or 1 M glycine)
-
Dialysis tubing or centrifugal filter units for purification
-
Deionized (DI) water
Protocol 1: Activation of this compound with EDC/NHS
-
Dissolve this compound: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
Prepare Activation Solution: In a separate tube, dissolve EDC and NHS in MES buffer (0.1 M, pH 6.0) to a final concentration of 100 mM each.
-
Activation Reaction: Add the EDC/NHS solution to the this compound solution in a 2:1 molar excess of EDC and NHS relative to the carboxylic acid groups of this compound.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature with gentle stirring to form the NHS-ester of this compound.
Protocol 2: Conjugation of Activated this compound to Amine-Functionalized Nanoparticles
-
Prepare Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in PBS (0.1 M, pH 7.4) at a concentration of 1-5 mg/mL.
-
Conjugation Reaction: Add the freshly prepared activated this compound solution to the nanoparticle suspension. The molar ratio of the activated PEG to the estimated surface amine groups on the nanoparticles should be optimized, but a 10-fold molar excess of the PEG linker is a good starting point.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing.
-
Quenching: Quench the reaction by adding a quenching solution to a final concentration of 50 mM to consume any unreacted NHS-esters. Allow the quenching reaction to proceed for 30 minutes.
-
Purification: Purify the functionalized nanoparticles to remove unreacted PEG, EDC, NHS, and byproducts. This can be achieved by:
-
Dialysis: Dialyze the nanoparticle suspension against DI water for 24-48 hours with frequent water changes.
-
Centrifugal Filtration: Use centrifugal filter units with an appropriate molecular weight cutoff to wash the nanoparticles multiple times with DI water.
-
-
Resuspension and Storage: Resuspend the purified this compound functionalized nanoparticles in a suitable buffer (e.g., PBS) and store at 4°C for short-term use or lyophilize for long-term storage.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for functionalizing nanoparticles with this compound.
Chemical Reaction Mechanism
Caption: EDC/NHS coupling chemistry for this compound conjugation.
Signaling Pathway for Drug Delivery Application
Caption: Cellular uptake and signaling pathway for a targeted drug delivery system.
Purifying Proteins Conjugated with Bis-PEG10-acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of proteins conjugated with Bis-PEG10-acid, a hydrophilic, homobifunctional crosslinker. Effective purification is critical to isolate the desired protein-PEG conjugate from unreacted protein, excess PEG reagent, and other reaction byproducts, ensuring a homogenous product for downstream applications in research, diagnostics, and drug development.
Introduction to this compound Protein Conjugation
This compound is a polyethylene glycol (PEG) linker containing two terminal carboxylic acid groups.[1][2][3] These carboxylic acid moieties can be activated to react with primary amines, such as the ε-amino group of lysine residues on the surface of a protein, forming stable amide bonds.[1][3] This process, known as PEGylation, can enhance the therapeutic properties of proteins by increasing their solubility, stability, and in vivo half-life, while reducing immunogenicity.
The conjugation reaction, however, often results in a heterogeneous mixture containing the desired mono-PEGylated protein, multi-PEGylated species, unreacted protein, and excess PEG reagent. Therefore, robust purification strategies are essential.
Purification Strategies for this compound Conjugated Proteins
The covalent attachment of this compound to a protein alters its physicochemical properties, which can be exploited for purification. The primary changes include:
-
Increased Hydrodynamic Radius: The addition of the PEG chain significantly increases the molecule's size in solution.
-
Charge Shielding: The PEG chain can mask charged residues on the protein surface, altering its overall surface charge.
-
Modified Hydrophobicity: The hydrophilicity of the PEG chain can alter the protein's interaction with hydrophobic surfaces.
Based on these changes, the most common and effective purification techniques are chromatographic methods such as Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).
Experimental Workflow for Protein PEGylation and Purification
Caption: Workflow from protein conjugation with this compound to purification and analysis.
Key Purification Techniques and Protocols
Size Exclusion Chromatography (SEC)
Principle: SEC separates molecules based on their hydrodynamic radius. The PEGylated protein, being larger than the unconjugated protein, will elute earlier from the column. SEC is particularly effective for removing small molecules like excess, unreacted PEG reagent.
Application: Often used as an initial capture step or a final polishing step to remove aggregates and low molecular weight contaminants.
Protocol: SEC for Purification of this compound Conjugated Protein
-
Column Selection: Choose a SEC column with a fractionation range appropriate for the expected size of the PEGylated protein.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., Phosphate-Buffered Saline (PBS), pH 7.4). The buffer should be compatible with the protein's stability.
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate.
-
Sample Preparation: Concentrate the crude conjugation reaction mixture if necessary. Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
Injection and Elution: Inject the prepared sample onto the column. Elute with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or analytical SEC to identify the fractions containing the purified PEGylated protein.
Ion-Exchange Chromatography (IEX)
Principle: IEX separates molecules based on their net surface charge. The attachment of the neutral this compound chain can shield charged residues on the protein surface, leading to a change in its isoelectric point (pI) and its interaction with the IEX resin. This allows for the separation of the PEGylated protein from the unreacted protein. IEX can even separate species with different degrees of PEGylation (e.g., mono- vs. di-PEGylated).
Application: A high-resolution technique suitable for separating different PEGylated species and isoforms. It can be used for both capture and polishing steps.
Protocol: IEX for Purification of this compound Conjugated Protein
-
Resin Selection:
-
Anion-Exchange (AEX): If the PEGylated protein is negatively charged at the working pH.
-
Cation-Exchange (CEX): If the PEGylated protein is positively charged at the working pH.
-
-
Buffer Preparation:
-
Binding Buffer (Buffer A): A low ionic strength buffer at a pH where the protein of interest binds to the resin.
-
Elution Buffer (Buffer B): The same as Buffer A but with a high concentration of salt (e.g., 1 M NaCl).
-
-
Column Equilibration: Equilibrate the IEX column with Buffer A until the pH and conductivity are stable.
-
Sample Loading: Dilute the crude reaction mixture in Buffer A to reduce its ionic strength and load it onto the column.
-
Wash: Wash the column with Buffer A to remove any unbound molecules, including excess PEG reagent.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes). The PEGylated protein is expected to elute at a different salt concentration than the un-PEGylated protein.
-
Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE and analytical HPLC to determine purity.
Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates proteins based on their surface hydrophobicity. Proteins are bound to a hydrophobic resin in the presence of a high salt concentration and are eluted by decreasing the salt concentration. The effect of PEGylation on a protein's hydrophobicity can vary; it may increase or decrease depending on the protein itself. This change in hydrophobicity can be utilized for separation.
Application: An orthogonal purification method to IEX and SEC, often used as an intermediate or polishing step.
Protocol: HIC for Purification of this compound Conjugated Protein
-
Resin Selection: Choose a HIC resin with appropriate hydrophobicity (e.g., Phenyl, Butyl, or Octyl). Phenyl resins are often a good starting point.
-
Buffer Preparation:
-
Binding Buffer (Buffer A): A high salt buffer (e.g., 1-2 M ammonium sulfate in a phosphate or Tris buffer).
-
Elution Buffer (Buffer B): The same buffer as A but without the high salt concentration.
-
-
Column Equilibration: Equilibrate the HIC column with Buffer A.
-
Sample Preparation: Add salt to the sample to match the concentration in Buffer A.
-
Sample Loading: Load the sample onto the equilibrated column.
-
Elution: Elute the bound proteins with a decreasing salt gradient (e.g., 100-0% Buffer A over 20 column volumes).
-
Fraction Collection and Analysis: Collect fractions and analyze for purity using SDS-PAGE and analytical HPLC.
Logical Relationship of Purification Techniques
Caption: A multi-step chromatographic purification strategy for PEGylated proteins.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the expected outcomes for each purification technique. The actual values will vary depending on the specific protein and conjugation efficiency.
| Purification Technique | Purity (%) | Yield (%) | Key Separation Principle | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | >95% | 70-90% | Hydrodynamic Radius | Excellent for removing small molecules and aggregates. | Low resolution for species of similar size; limited sample volume. |
| Ion-Exchange Chromatography (IEX) | >98% | 60-85% | Net Surface Charge | High resolution, can separate different PEGylated species. | Requires optimization of pH and salt conditions. |
| Hydrophobic Interaction Chromatography (HIC) | >95% | 50-80% | Surface Hydrophobicity | Orthogonal to IEX and SEC; good for removing aggregates. | Protein precipitation at high salt concentrations can be an issue. |
Characterization of Purified this compound Conjugated Proteins
After purification, it is essential to characterize the final product to confirm its identity, purity, and extent of PEGylation. Common analytical techniques include:
-
SDS-PAGE: To visualize the increase in molecular weight and assess purity.
-
Analytical SEC-HPLC: To determine the purity and quantify the amount of aggregate and un-PEGylated protein.
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and identify the number of attached PEG chains.
-
UV/Vis Spectroscopy: To determine protein concentration.
Conclusion
The purification of proteins conjugated with this compound can be effectively achieved using a combination of chromatographic techniques. Size exclusion, ion-exchange, and hydrophobic interaction chromatography are powerful methods that, when used in a multi-step strategy, can yield a highly pure and homogenous PEG-protein conjugate. The specific choice and order of these techniques will depend on the properties of the target protein and the desired level of purity. Careful optimization of each purification step is crucial for maximizing yield and ensuring the quality of the final product for its intended application.
References
Application Notes and Protocols for the Analytical Characterization of Bis-PEG10-acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical characterization of molecules conjugated with Bis-PEG10-acid, a homobifunctional PEG linker. This linker contains two terminal carboxylic acid groups and is frequently utilized in the development of bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), to enhance solubility and pharmacokinetic properties.[1][2][3][4] The inherent heterogeneity of PEGylated compounds presents unique analytical challenges that necessitate robust characterization methodologies.[5] This document outlines key analytical techniques and detailed protocols for the comprehensive characterization of this compound conjugates.
Introduction to this compound and its Conjugates
This compound is a polyethylene glycol derivative featuring a discrete chain length of ten ethylene glycol units, terminating in a carboxylic acid at both ends. This structure allows for the linkage of two molecules, such as a targeting moiety and a therapeutic agent. The PEG spacer enhances the aqueous solubility of the conjugate. The terminal carboxylic acids can be activated (e.g., with EDC or HATU) to react with primary amine groups on proteins, peptides, or small molecules, forming stable amide bonds.
The successful synthesis and purification of this compound conjugates require rigorous analytical characterization to ensure identity, purity, and consistency. Key analytical goals include confirming the successful conjugation, determining the degree of PEGylation, identifying the conjugation sites, and quantifying impurities.
Analytical Techniques and Protocols
A multi-faceted analytical approach is essential for the thorough characterization of this compound conjugates. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity and heterogeneity of this compound conjugates. Different HPLC methods can be employed to separate the conjugate from unconjugated starting materials and to resolve different PEGylated species.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
This protocol is suitable for the analysis of the purity of a this compound conjugate.
-
Instrumentation:
-
HPLC system with a UV detector
-
C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient Elution:
-
A typical gradient might run from 5% to 95% Mobile Phase B over 30 minutes. The specific gradient should be optimized based on the hydrophobicity of the conjugate.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 220 nm and 280 nm (for proteins/peptides)
-
Sample Preparation: Dissolve the this compound conjugate in an appropriate solvent (e.g., water/acetonitrile mixture) to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10-20 µL
Data Presentation: HPLC Purity Analysis
| Sample ID | Retention Time (min) | Peak Area (%) | Identity |
| Conjugate Batch 1 | 15.2 | 96.5 | This compound Conjugate |
| 5.8 | 2.1 | Unconjugated Moiety A | |
| 8.1 | 1.4 | Unconjugated Moiety B |
This table summarizes the purity profile of a hypothetical this compound conjugate batch as determined by RP-HPLC.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the unambiguous identification of the this compound conjugate and for determining its molecular weight. Liquid chromatography-mass spectrometry (LC-MS) is often employed to analyze the conjugate directly from the HPLC effluent.
Experimental Protocol: LC-MS Analysis
-
Instrumentation:
-
LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
LC Conditions:
-
Utilize the RP-HPLC conditions described in section 2.1.
-
-
MS Conditions:
-
Ionization Mode: Positive ESI
-
Mass Range: m/z 500-4000
-
Capillary Voltage: 3.5-4.5 kV
-
Source Temperature: 120-150 °C
-
Desolvation Gas Flow: 600-800 L/hr
-
-
Data Analysis:
-
The resulting mass spectrum will show a distribution of multiply charged ions. Deconvolution of this spectrum will provide the zero-charge mass of the intact conjugate. The heterogeneity of the PEG component can sometimes be observed as a series of peaks separated by 44 Da (the mass of an ethylene glycol unit).
-
Data Presentation: Molecular Weight Determination by LC-MS
| Species | Theoretical Mass (Da) | Observed Mass (Da) | Mass Error (ppm) |
| Unconjugated Moiety A | 15,000.0 | 15,000.5 | 33.3 |
| Unconjugated Moiety B | 500.0 | 500.1 | 200.0 |
| This compound Linker | 558.6 | 558.6 | 0.0 |
| Mono-PEGylated Moiety A | 15,558.6 | 15,559.2 | 38.6 |
| This compound Conjugate | 16,058.6 | 16,059.5 | 56.0 |
This table presents a comparison of the theoretical and observed masses of the components and the final conjugate, confirming successful conjugation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for the structural elucidation of the this compound conjugate. ¹H NMR can confirm the presence of the characteristic PEG signals and the integrity of the conjugated moieties.
Experimental Protocol: ¹H NMR Spectroscopy
-
Instrumentation:
-
NMR spectrometer (e.g., 400 or 500 MHz)
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the conjugate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
-
Acquisition Parameters:
-
Pulse Program: Standard ¹H acquisition
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1-2 seconds
-
-
Data Analysis:
-
The ¹H NMR spectrum should display a prominent singlet at approximately 3.6 ppm, which is characteristic of the repeating ethylene glycol protons of the PEG chain. Signals corresponding to the conjugated molecules should also be present and can be compared to the spectra of the starting materials to confirm conjugation and structural integrity. The integration of the PEG signal relative to signals from the conjugated molecules can provide information about the degree of PEGylation.
-
Data Presentation: ¹H NMR Chemical Shifts
| Protons | Chemical Shift (ppm) | Multiplicity |
| PEG (-CH₂CH₂O-)n | ~3.6 | s |
| Protons of Moiety A | (Varies) | (Varies) |
| Protons of Moiety B | (Varies) | (Varies) |
This table highlights the key expected signals in the ¹H NMR spectrum of a this compound conjugate.
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for the analytical characterization of this compound conjugates and a conceptual signaling pathway where such a conjugate might be employed.
Conclusion
The analytical characterization of this compound conjugates is a critical step in their development for therapeutic or research applications. A combination of HPLC, mass spectrometry, and NMR spectroscopy provides a comprehensive understanding of the conjugate's purity, identity, and structure. The protocols and data presentation formats outlined in these application notes serve as a guide for researchers to establish robust analytical methods for their specific this compound conjugates, ensuring product quality and consistency.
References
Application Notes and Protocols for Protein-Protein Crosslinking using Bis-PEG10-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to using Bis-PEG10-acid for creating stable, covalent crosslinks between proteins. This homobifunctional, polyethylene glycol (PEG)-containing crosslinker is an invaluable tool for studying protein-protein interactions, stabilizing protein complexes for structural analysis, and developing bioconjugates such as antibody-drug conjugates (ADCs).[1][2][3] The extended PEG10 spacer arm enhances the hydrophilicity of the resulting conjugate, which can improve solubility and reduce aggregation.[2][4]
Principle of Action
This compound possesses two terminal carboxylic acid groups. These groups can be activated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process forms a more stable amine-reactive NHS ester. This activated intermediate then readily reacts with primary amines (e.g., the ε-amine of lysine residues) on the target proteins to form stable amide bonds, resulting in a covalent crosslink.
Key Applications
-
Elucidation of Protein-Protein Interactions: Covalently capture and stabilize both transient and stable protein interactions for identification and characterization.
-
Structural Biology: Generate distance constraints for computational modeling of protein complexes.
-
Antibody-Drug Conjugate (ADC) Development: The PEG linker can improve the pharmacokinetic properties of ADCs.
-
Stabilization of Protein Complexes: Increase the stability of multi-protein complexes for analytical studies.
-
Drug Delivery Systems: The hydrophilic nature of the PEG linker can be leveraged in the development of targeted drug delivery systems.
Quantitative Data Summary
The efficiency of crosslinking with this compound is dependent on several factors, including the molar ratio of the crosslinker to the proteins, the concentration of the coupling reagents (EDC and NHS), pH, and reaction time. The following table summarizes typical starting conditions and expected outcomes based on available literature for similar PEGylated crosslinkers. Optimization is recommended for each specific protein system.
| Parameter | Recommended Range | Expected Outcome | Reference |
| Molar Excess of this compound to Protein | 10- to 50-fold | Sufficient conjugation between proximal amino groups. Higher ratios may lead to intramolecular crosslinking or polymerization. | |
| EDC to this compound Molar Ratio | 1:1 to 2:1 | Ensures efficient activation of the carboxylic acid groups. | |
| NHS/Sulfo-NHS to EDC Molar Ratio | 1:1 to 2.5:1 | Stabilizes the activated intermediate, increasing coupling efficiency. | |
| Crosslinking Efficiency | Variable | Highly dependent on protein structure and availability of reactive lysine residues. Can be assessed by SDS-PAGE and mass spectrometry. | |
| Stability of Amide Bond | High | The resulting amide bond is highly stable under physiological conditions. |
Experimental Protocols
Materials Required
-
This compound
-
Protein 1 (to be crosslinked)
-
Protein 2 (to be crosslinked)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine
-
Desalting columns or dialysis equipment
Protocol 1: Two-Step Crosslinking of Two Purified Proteins
This protocol is designed to first activate one protein with the crosslinker and then introduce the second protein to form the crosslink. This method can help to reduce the formation of homodimers of the first protein.
Step 1: Activation of Protein 1
-
Dissolve Protein 1 in Activation Buffer to a final concentration of 1-5 mg/mL.
-
Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS or Sulfo-NHS in Activation Buffer.
-
Add a 10- to 50-fold molar excess of this compound to the Protein 1 solution.
-
Add EDC and NHS/Sulfo-NHS to the reaction mixture at a molar ratio of 1:1 and 1:1 respectively, relative to the this compound.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
Step 2: Conjugation to Protein 2
-
Remove excess crosslinker and byproducts by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer.
-
Immediately add Protein 2 to the activated Protein 1 solution. A 1:1 molar ratio of Protein 1 to Protein 2 is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 3: Quenching and Purification
-
Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to stop the reaction.
-
Purify the crosslinked protein complex from unreacted components using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques.
Protocol 2: One-Step Crosslinking of a Protein Complex
This protocol is suitable for crosslinking proteins that are already in a complex.
-
Prepare the protein complex in Conjugation Buffer at a concentration of 1-5 mg/mL.
-
Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS or Sulfo-NHS in Conjugation Buffer.
-
Add a 10- to 50-fold molar excess of this compound to the protein complex solution.
-
Add EDC and NHS/Sulfo-NHS to the reaction mixture.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Purify the crosslinked complex as described in Protocol 1.
Analysis of Crosslinking Results
The extent of crosslinking can be analyzed by several methods:
-
SDS-PAGE: Crosslinked products will appear as higher molecular weight bands compared to the individual proteins.
-
Size-Exclusion Chromatography (SEC): Crosslinked complexes will elute earlier than the non-crosslinked proteins.
-
Mass Spectrometry (MS): Provides definitive identification of crosslinked peptides and the specific residues involved in the linkage.
Visualizations
Experimental Workflow
Caption: Two-step protein crosslinking workflow.
Mechanism of Action
Caption: EDC/NHS mediated crosslinking reaction.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no crosslinking | Inactive reagents (EDC/NHS are moisture sensitive) | Use fresh, anhydrous EDC and NHS. |
| Suboptimal pH | Ensure the activation step is performed at pH 6.0 and the conjugation step at pH 7.2-7.5. | |
| Insufficient molar excess of crosslinker | Increase the molar ratio of this compound to protein. | |
| Presence of primary amines in the buffer (e.g., Tris) | Use amine-free buffers such as MES and PBS for the respective steps. | |
| Protein precipitation | High degree of crosslinking leading to aggregation | Reduce the molar excess of the crosslinker or the reaction time. |
| Hydrophobicity of the protein | The PEG linker should help, but if precipitation persists, consider optimizing buffer conditions (e.g., adding mild detergents). | |
| High molecular weight smearing on SDS-PAGE | Excessive polymerization | Decrease the concentration of proteins and/or crosslinker. |
Case Study: Application in Antibody-Drug Conjugate (ADC) Development
A study by Lyon et al. (2016) demonstrated the optimization of a PEGylated linker for an ADC. While not using this compound specifically, the principles are directly applicable. They found that the length of the PEG chain in the linker had a significant impact on the pharmacokinetic properties of the ADC. A clear relationship was observed where longer PEG chains resulted in slower clearance of the ADC from plasma, with a threshold effect seen at a PEG8 length. This slower clearance led to a wider therapeutic window for the ADC. This case study underscores the importance of the PEG linker in modulating the in vivo behavior of protein conjugates and highlights how this compound can be a valuable tool in this field.
For further in-depth analysis of crosslinked protein complexes, quantitative mass spectrometry techniques can be employed to distinguish specific interactions from background noise.
References
Troubleshooting & Optimization
common problems encountered in Bis-PEG10-acid bioconjugation
Welcome to the technical support center for Bis-PEG10-acid bioconjugation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and protocols to address common challenges encountered during the conjugation process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a homobifunctional crosslinker. It consists of two polyethylene glycol (PEG) chains, each with 10 repeating units, flanked by terminal carboxylic acid (-COOH) groups.[1] This structure allows it to link two molecules that have amine groups, such as proteins, peptides, or other biomolecules. The PEG spacer is hydrophilic, improves the solubility of the resulting conjugate, and can reduce aggregation and immunogenicity.[2][3] It is commonly used to create protein-protein conjugates, antibody-drug conjugates (ADCs), or to functionalize surfaces and nanoparticles.
Q2: What is the primary reaction mechanism for this compound conjugation?
The most common method for conjugating this compound to biomolecules is through the formation of amide bonds with primary amines (e.g., the ε-amine of lysine residues or the N-terminus of a protein).[4] This is typically achieved via a two-step carbodiimide reaction, where the carboxylic acid groups are first activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting NHS ester is a stable intermediate that readily reacts with amines to form a covalent amide bond.[5]
Q3: What are the main challenges when using a homobifunctional crosslinker like this compound?
The primary challenge is controlling the reaction to avoid intermolecular cross-linking, which can lead to the formation of large, insoluble protein aggregates. Because both ends of the molecule are reactive with the same functional group (amines), it can link multiple protein molecules together instead of forming a 1:1 conjugate or an intramolecular crosslink. Other common issues include low reaction efficiency, difficulties in purifying the final product, and challenges in characterizing the resulting heterogeneous mixture of conjugates.
Q4: Why is pH control so critical in this conjugation?
pH is a critical parameter that influences two competing reactions:
-
Activation & Conjugation: The reaction of the NHS-activated ester with primary amines is most efficient at a slightly alkaline pH of 7.0-9.0.
-
Hydrolysis: The NHS ester intermediate is susceptible to hydrolysis, which deactivates the linker by converting it back to a carboxylic acid. This hydrolysis reaction becomes significantly faster at higher pH values.
Therefore, a careful balance must be struck. The activation step with EDC/NHS is often performed at a slightly acidic pH (4.5-6.0) to maximize stability, while the subsequent conjugation to the amine-containing molecule is performed at a physiological to slightly basic pH (7.2-8.5) to ensure the amine is deprotonated and reactive, without causing excessive hydrolysis of the linker.
Troubleshooting Guide
Problem 1: Low or No Conjugation Yield
Q: I am not seeing any evidence of conjugation on my SDS-PAGE or by mass spectrometry. What could be the cause?
A: Low or no yield is a common issue that can stem from several factors related to reagents, reaction conditions, or the biomolecule itself.
Possible Causes & Solutions:
-
Inactive Reagents:
-
EDC/NHS: EDC is highly sensitive to moisture and can hydrolyze quickly. Always use freshly opened or properly stored (desiccated at -20°C) EDC and NHS. Consider purchasing high-purity, conjugation-grade solvents if preparing stock solutions.
-
This compound: While more stable than EDC, ensure the reagent has not degraded.
-
-
Suboptimal pH:
-
The activation of the carboxylic acid with EDC/NHS is most efficient at pH 4.5-7.2.
-
The reaction of the resulting NHS ester with the amine is most efficient at pH 7-8. Running the reaction outside these optimal ranges can drastically reduce efficiency.
-
-
Hydrolysis of NHS Ester: The activated NHS ester has a limited half-life in aqueous buffers, especially at pH > 8.0. Prepare the activated this compound immediately before adding it to your protein solution. Do not store the activated linker in solution.
-
Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the NHS ester. Always use non-amine-containing buffers like PBS, HEPES, or borate buffer for the conjugation step.
-
Insufficient Molar Excess: A sufficient molar excess of the PEG linker over the protein is often required to drive the reaction. A common starting point is a 10 to 20-fold molar excess of the linker.
Troubleshooting Workflow: Low Conjugation Yield
Caption: A flowchart for diagnosing common causes of low bioconjugation yield.
Problem 2: Significant Protein Aggregation and Precipitation
Q: My protein is precipitating out of solution during or after the conjugation reaction. How can I prevent this?
A: Aggregation is the most significant risk when using a homobifunctional crosslinker like this compound, as it can link multiple protein molecules together (intermolecular cross-linking).
Possible Causes & Solutions:
-
High Protein Concentration: High concentrations bring protein molecules into close proximity, favoring intermolecular cross-linking over the desired intramolecular cross-linking or mono-conjugation. Try reducing the protein concentration.
-
Excessive Crosslinker Ratio: A very high molar excess of the bifunctional linker can increase the probability of multiple proteins being linked. Optimize the linker-to-protein molar ratio by performing a titration.
-
Reaction Kinetics: A fast reaction at room temperature may favor intermolecular events. Performing the reaction at a lower temperature (e.g., 4°C) for a longer duration can slow the reaction rate and potentially reduce aggregation.
-
Inadequate Mixing: Ensure the reaction mixture is homogenous. Add the activated PEG linker to the protein solution slowly while gently stirring.
-
Use of Excipients: The inclusion of certain additives can help suppress protein aggregation.
| Excipient | Typical Concentration | Mechanism of Action |
| L-Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Sucrose | 5-10% (w/v) | Acts as a stabilizer through preferential exclusion. |
| Polysorbate 20/80 | 0.01-0.05% (v/v) | Non-ionic surfactants that reduce surface-induced aggregation. |
Reaction Products Visualization
References
- 1. Bis-PEG-acid | BroadPharm [broadpharm.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 4. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 5. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Prevent Protein Aggregation During Conjugation with Bis-PEG10-acid
Welcome to the technical support center for protein conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions related to preventing protein aggregation when using Bis-PEG10-acid for conjugation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during conjugation with this compound?
Protein aggregation during conjugation with this compound, a homobifunctional linker, can stem from several factors:
-
Intermolecular Cross-linking: The presence of two reactive acid groups on the this compound linker can lead to the cross-linking of multiple protein molecules, forming larger aggregates.[1]
-
High Protein Concentration: Elevated protein concentrations increase the proximity of protein molecules, which can promote intermolecular interactions and aggregation.[1][2][3][4]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition significantly impact protein stability. Deviations from a protein's optimal stability range can expose hydrophobic regions, leading to aggregation.
-
Chemical Modification: The conjugation process itself can alter the surface properties of the protein, potentially exposing hydrophobic patches that drive aggregation.
-
Poor Reagent Quality: Impurities in the this compound or the presence of other reactive species can lead to unintended side reactions and aggregation.
Q2: How can I optimize my reaction conditions to minimize aggregation?
Optimizing reaction parameters is a critical first step. Small-scale screening experiments are highly recommended to identify the optimal conditions before proceeding to larger batches.
Troubleshooting Guide: Optimizing Reaction Conditions
| Parameter | Recommended Range | Notes |
| Protein Concentration | 0.5 - 5 mg/mL | Higher concentrations can improve reaction efficiency but may increase aggregation risk. If aggregation is observed, try reducing the protein concentration. |
| PEG:Protein Molar Ratio | 5:1 to 20:1 | Start with a lower molar excess and incrementally increase it. A high molar excess can sometimes lead to uncontrolled modification and aggregation. |
| pH | 6.0 - 8.0 | The optimal pH depends on the specific protein's isoelectric point (pI) and stability profile. Running the reaction at a pH where the target amino groups (e.g., lysine) are sufficiently nucleophilic but the protein remains stable is key. |
| Temperature | 4°C to Room Temperature | Performing the reaction at a lower temperature (e.g., 4°C) can slow down the reaction rate and may favor intramolecular modification over intermolecular cross-linking. |
| Reaction Time | 2 - 4 hours to overnight | Monitor the reaction over time to find the optimal duration that maximizes conjugation efficiency while minimizing aggregation. |
| Mixing | Gentle mixing | Vigorous agitation or shear stress can induce protein denaturation and aggregation. |
Q3: What is the role of excipients in preventing aggregation, and which ones should I consider?
Excipients are stabilizing agents that can be added to the reaction buffer to help prevent protein aggregation. They work through various mechanisms, such as preferential exclusion, which strengthens the hydration shell around the protein, and by suppressing non-specific protein-protein interactions.
Commonly Used Excipients to Prevent Aggregation
| Excipient Class | Examples | Recommended Concentration | Mechanism of Action |
| Sugars & Polyols | Sucrose, Trehalose, Sorbitol, Glycerol | 5-10% (w/v) for sugars | Preferential exclusion, increases protein stability. |
| Amino Acids | Arginine, Glycine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents adsorption to surfaces, can also shield hydrophobic patches. |
Q4: How can I detect and quantify protein aggregation in my sample?
Several analytical techniques can be used to detect and quantify protein aggregation. Often, a combination of methods is necessary to cover the wide range of possible aggregate sizes.
Analytical Techniques for Monitoring Protein Aggregation
| Technique | Principle | Information Gained |
| Size Exclusion Chromatography (SEC) | Separates molecules based on size. | Quantifies monomer, dimer, and soluble higher-order aggregates. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to particle motion. | Provides information on the size distribution of particles in solution, including aggregates. |
| Analytical Ultracentrifugation (AUC) | Measures the sedimentation rate of molecules in a centrifugal field. | Determines the molecular weight and presence of aggregates over a broad size range. |
| UV-Vis Spectroscopy (Aggregation Index) | Measures light scattering at 350 nm relative to protein absorbance at 280 nm. | A simple method to detect the presence of light-scattering aggregates. |
| Fluorescence Spectroscopy | Uses extrinsic dyes (e.g., Thioflavin T) that bind to exposed hydrophobic regions in aggregates. | Detects and quantifies the formation of certain types of aggregates, particularly amyloid fibrils. |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound using EDC/NHS Chemistry
This protocol outlines the steps for activating the carboxylic acid groups of this compound and conjugating it to primary amines on a protein.
-
Activation of this compound:
-
Dissolve this compound in an anhydrous organic solvent (e.g., DMF or DMSO).
-
Add 1.1 equivalents of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
-
Add 1.1 equivalents of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Stir the reaction mixture at room temperature for 1-4 hours to form the activated NHS ester.
-
-
Protein Preparation:
-
Buffer exchange the protein into an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Adjust the protein concentration to the desired level (e.g., 1-5 mg/mL).
-
-
Conjugation Reaction:
-
Add the activated Bis-PEG10-NHS ester solution to the protein solution with gentle mixing.
-
The molar ratio of the PEG linker to the protein should be optimized (e.g., start with a 10:1 molar excess).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).
-
Purify the protein conjugate to remove unreacted PEG linker and other reagents using size exclusion chromatography or dialysis.
-
Visualizations
Troubleshooting Logic for Protein Aggregation
Caption: A flowchart for troubleshooting protein aggregation.
Experimental Workflow for Conjugation and Analysis
Caption: Workflow for protein conjugation and analysis.
References
Technical Support Center: Optimizing Reactions with Bis-PEG10-acid
Welcome to the technical support center for Bis-PEG10-acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with primary amines?
A1: The optimal pH for conjugating this compound to primary amines involves a two-step process. The initial activation of the carboxylic acid groups with a coupling agent like EDC, often in the presence of NHS, is most efficient at a slightly acidic pH. Following activation, the reaction with the amine-containing molecule to form a stable amide bond is best performed at a slightly basic pH.[1][2]
Q2: Which buffers should I use for the conjugation reaction?
A2: It is critical to use amine-free buffers to prevent them from competing with your target molecule for reaction with the activated this compound.[2][3] Recommended buffers include:
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Carbonate/bicarbonate buffer, pH 8.0-9.0
-
Borate buffer, pH 8.0-9.0
For the activation step with EDC/NHS, a buffer like MES at pH 4.5 can be used.[2]
Q3: How can I improve low conjugation efficiency?
A3: Low conjugation efficiency can stem from several factors:
-
Suboptimal pH: Ensure you are using the correct pH for both the activation and conjugation steps as detailed in Q1.
-
Buffer Composition: Avoid buffers containing primary amines like Tris or glycine.
-
Reagent Quality: Use fresh, high-quality this compound and coupling reagents. Activated esters (like NHS-esters) are susceptible to hydrolysis.
-
Molar Ratios: Optimize the molar ratio of the PEG linker and coupling agents to your target molecule.
-
Reaction Time and Temperature: Ensure sufficient reaction time and consider optimizing the temperature.
Q4: My activated this compound seems to have lost reactivity. Why?
A4: The activated form of this compound, typically an NHS-ester, is sensitive to moisture and can hydrolyze back to the carboxylic acid, rendering it unreactive with amines. To minimize this, prepare the activated linker immediately before use and work in anhydrous conditions if possible.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation | Incorrect pH for activation or conjugation. | Activate with EDC/NHS at pH 4.5-6.0. Conjugate to the amine at pH 7.2-8.5. |
| Buffer contains primary amines (e.g., Tris, glycine). | Switch to an amine-free buffer such as PBS, MES, or Borate. | |
| Hydrolysis of activated PEG-acid. | Prepare the activated PEG-acid fresh for each use. Minimize exposure to moisture. | |
| Inactive coupling reagents (e.g., EDC, NHS). | Use fresh, high-purity coupling reagents. Store them under desiccated conditions. | |
| Precipitation of Reactants | Poor solubility of the protein or peptide at the reaction pH. | Adjust the pH to improve solubility without compromising the reaction. The hydrophilic PEG spacer of this compound generally improves the solubility of the conjugate. |
| Non-specific Binding | Inadequate purification after conjugation. | Use appropriate chromatography techniques (e.g., size exclusion, ion exchange) to purify the conjugate. |
| Loss of Protein Activity | Modification of critical amine residues (e.g., in the active site). | Consider site-specific conjugation strategies or adjust the stoichiometry to reduce the degree of labeling. |
Experimental Protocols
General Protocol for this compound Conjugation to a Protein
This protocol outlines the general steps for conjugating this compound to a protein containing primary amines (e.g., lysine residues).
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.5-6.0
-
Conjugation Buffer: PBS, pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or similar amine-containing buffer
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Activation of this compound:
-
Dissolve this compound, EDC, and NHS in the Activation Buffer. A typical molar ratio is 1:2:5 (PEG-acid:EDC:NHS).
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the protein solution. The molar ratio of PEG-linker to protein will need to be optimized for your specific application.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted activated PEG-acid. Incubate for 15-30 minutes.
-
Purification: Purify the conjugate from excess reagents and byproducts using an appropriate chromatography method, such as size-exclusion chromatography.
Visual Guides
Caption: Workflow for this compound conjugation highlighting optimal pH conditions.
Caption: Troubleshooting flowchart for low conjugation efficiency with this compound.
References
Technical Support Center: Troubleshooting Low Yields in ADC Synthesis using Bis-PEG10-acid
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of Antibody-Drug Conjugates (ADCs) utilizing a Bis-PEG10-acid linker. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help resolve issues leading to low yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are experiencing significantly lower than expected yields after our ADC conjugation reaction with this compound. What are the primary causes for this?
A1: Low yields in ADC synthesis can stem from multiple factors throughout the workflow. The most common culprits when using a this compound linker are:
-
Inefficient Linker Activation: The carboxylic acid groups on the this compound require activation to react with the amine groups on the antibody. Incomplete activation is a major source of low conjugation efficiency.
-
Suboptimal Conjugation Conditions: Reaction parameters such as pH, temperature, and incubation time are critical for efficient conjugation. Unfavorable conditions can significantly reduce the yield of the desired ADC.
-
Antibody Aggregation: The increased hydrophobicity of the ADC following conjugation of the drug-linker can lead to aggregation and precipitation, resulting in product loss during reaction and purification.[1] While PEG linkers are intended to increase hydrophilicity, improper conditions can still lead to aggregation.
-
Inefficient Purification: The purification process itself can be a significant source of yield loss.[1] Methods that are too stringent in an attempt to achieve a very narrow Drug-to-Antibody Ratio (DAR) distribution may discard a substantial portion of the conjugated material.[1]
-
Instability of Components: The antibody, linker, or payload may be unstable under the chosen reaction or purification conditions, leading to degradation and loss of product.
Q2: How can we improve the activation of our this compound linker?
A2: The most common method for activating carboxylic acids for reaction with amines is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). To ensure efficient activation:
-
Use Fresh Reagents: EDC is moisture-sensitive and can lose activity over time. Use fresh, high-quality EDC and NHS for each reaction.
-
Optimize Molar Ratios: A molar excess of EDC and NHS over the this compound is typically required. A good starting point is a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS relative to the linker.
-
Control pH: The activation reaction is most efficient at a pH between 4.5 and 7.2.[2] Perform this step in a suitable buffer, such as 2-(N-morpholino)ethanesulfonic acid (MES).
-
Reaction Time: Allow sufficient time for the activation to proceed. Typically, 15-30 minutes at room temperature is adequate before adding the antibody.
Q3: What are the optimal reaction conditions for the conjugation of the activated this compound linker to the antibody?
A3: The conjugation of the NHS-activated linker to the primary amines (lysine residues) of the antibody is pH-dependent.
-
pH: The reaction of the NHS ester with primary amines is most efficient at a pH between 7 and 8.[2] After the activation step, it is crucial to raise the pH of the reaction mixture to this range before adding the antibody. A common choice is a phosphate-buffered saline (PBS) at pH 7.4.
-
Temperature and Time: The conjugation reaction can be performed at room temperature for 1-2 hours or overnight at 4°C. Longer incubation times at lower temperatures can sometimes improve yields and reduce aggregation.
-
Molar Excess of Linker-Payload: The molar ratio of the activated linker-payload to the antibody will influence the average Drug-to-Antibody Ratio (DAR). A higher molar excess will generally lead to a higher DAR. It is advisable to perform small-scale optimization experiments to determine the ideal molar ratio for your specific antibody and payload.
Q4: We are observing significant aggregation of our ADC post-conjugation. How can this be mitigated?
A4: ADC aggregation is a common issue, particularly with hydrophobic payloads. Here are some strategies to minimize it:
-
Optimize Buffer Conditions: Screen different buffer conditions, including pH and the use of excipients, to find a formulation that minimizes aggregation.
-
Control Drug Loading (DAR): High DARs increase the overall hydrophobicity of the ADC. It may be necessary to target a slightly lower DAR to maintain solubility.
-
Milder Reaction Conditions: Performing the conjugation at a lower temperature or for a shorter duration can sometimes reduce aggregation.
-
Purification Strategy: Ensure that the buffers used during all purification steps are optimized to maintain ADC solubility. Analyze samples before and after each purification step by size-exclusion chromatography (SEC) to identify where aggregation is occurring.
Data Presentation
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
| PEG Linker Length | Clearance Rate (mL/kg/day) | In Vitro Cytotoxicity (IC50, ng/mL) | Reference Molecule |
| No PEG | ~8.5 | 10 | Non-binding IgG-MMAE |
| PEG4 | ~5.5 | 15 | Non-binding IgG-MMAE |
| PEG8 | ~2.5 | 25 | Non-binding IgG-MMAE |
| PEG12 | ~2.5 | 30 | Non-binding IgG-MMAE |
| PEG24 | ~2.5 | 40 | Non-binding IgG-MMAE |
Data synthesized from published studies to illustrate general trends.
Table 2: Troubleshooting Low Drug-to-Antibody Ratio (DAR)
| Observation | Possible Cause | Recommended Action |
| Low average DAR | Incomplete linker activation | Use fresh EDC/NHS; Optimize molar ratios; Control activation pH (4.5-7.2). |
| Suboptimal conjugation pH | Adjust reaction pH to 7.0-8.0 after linker activation. | |
| Insufficient linker-payload | Increase the molar excess of the activated linker-payload in the conjugation reaction. | |
| Steric hindrance from PEG chain | Consider a shorter PEG linker if DAR remains low despite optimization. | |
| High heterogeneity in DAR | Inconsistent reaction conditions | Ensure precise control over pH, temperature, and reaction time. |
| Inefficient purification | Optimize purification method (e.g., HIC gradient) to better resolve different DAR species. |
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to Antibody (Lysine Conjugation)
This protocol outlines a general procedure for the two-step, one-pot conjugation of a drug to an antibody using a this compound linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Drug with a primary amine group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Conjugation Buffer (PBS, pH 7.4).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Preparation of Drug-Linker Precursor:
-
In a separate reaction, conjugate one end of the this compound to the amine-containing drug using EDC/NHS chemistry. This involves activating the carboxylic acid of the linker and reacting it with the drug. Purify the resulting drug-PEG10-acid conjugate.
-
-
Activation of Drug-PEG10-acid:
-
Dissolve the purified drug-PEG10-acid in anhydrous DMF or DMSO to a known concentration (e.g., 10 mg/mL).
-
In a microfuge tube, add the desired molar excess of the drug-PEG10-acid.
-
Add a 2-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS relative to the drug-PEG10-acid.
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid.
-
-
Conjugation to Antibody:
-
Add the activated drug-PEG10-acid mixture to the prepared antibody solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Remove excess, unreacted drug-linker and other small molecules by size-exclusion chromatography (SEC) using desalting columns equilibrated with PBS, pH 7.4.
-
For further purification and to separate different DAR species, hydrophobic interaction chromatography (HIC) can be employed.
-
-
Characterization of the ADC:
-
Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
Determine the average DAR using UV-Vis spectroscopy or HIC.
-
Assess the level of aggregation using SEC.
-
Confirm the identity and integrity of the ADC by mass spectrometry.
-
Mandatory Visualization
References
potential side reactions of Bis-PEG10-acid with biomolecules
Welcome to the technical support center for Bis-PEG10-acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this homobifunctional crosslinker.
Frequently Asked Questions (FAQs)
Q1: What is the primary intended reaction of this compound with biomolecules?
A1: this compound is a polyethylene glycol (PEG) derivative that contains two terminal carboxylic acid groups.[1][2] Its primary function is to act as a homobifunctional crosslinker. The carboxylic acid groups are typically activated using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS).[1][3] Once activated to an NHS ester, this compound readily reacts with primary amine groups (-NH₂) present on biomolecules to form stable, covalent amide bonds.[4] This process, known as PEGylation, is commonly used to link proteins, peptides, or other molecules.
Q2: What are the most common potential side reactions when using this compound?
A2: The most significant side reaction is the hydrolysis of the activated carboxylic acid. When the carboxylic acid is activated (for example, as an NHS ester), it becomes highly susceptible to reaction with water. This hydrolysis reaction competes with the desired aminolysis (reaction with the amine), converting the activated ester back into a carboxylic acid and rendering it unreactive towards the target amine groups on the biomolecule. This can lead to reduced conjugation efficiency. Another potential issue arises from the coupling reagents themselves; for instance, the O-acylurea intermediate formed with carbodiimides like DCC or EDC can sometimes rearrange or react with other nucleophiles.
Q3: Which functional groups on biomolecules can react with activated this compound?
A3: The primary targets for activated this compound (e.g., Bis-PEG10-NHS ester) are nucleophiles. The most reactive of these in a biological context are primary amines (-NH₂), such as the epsilon-amine group of lysine residues and the N-terminal alpha-amine group of proteins and peptides. While other nucleophilic groups exist on biomolecules (e.g., the sulfhydryl group of cysteine, the hydroxyl group of serine/threonine/tyrosine, the imidazole group of histidine), their reactivity with activated esters like NHS esters is significantly lower than that of primary amines, especially under typical reaction conditions (pH 7-9). Reaction specificity for amines is generally high within this pH range.
Q4: Can this compound react with other biomolecules like nucleic acids (DNA/RNA)?
A4: Direct, uncatalyzed reaction of this compound with the canonical bases of DNA or RNA is not expected under physiological conditions. However, if nucleic acids are modified to contain primary amine groups, activated this compound can react with these modified sites. The phosphodiester backbone and sugar moieties of natural nucleic acids lack the highly nucleophilic groups necessary for efficient reaction with an activated carboxylic acid. While RNA editing and the use of antisense oligonucleotides are areas of active research, they typically involve specific enzymatic processes or specially modified nucleic acid analogs, not direct reactions with general-purpose crosslinkers like this compound.
Q5: How can I minimize side reactions and improve my conjugation efficiency?
A5: To maximize the efficiency of your conjugation reaction and minimize side reactions, consider the following:
-
Control the pH: Perform the reaction in a buffer with a pH between 7 and 9 to favor the reaction with primary amines.
-
Use Fresh Reagents: Prepare solutions of coupling agents like EDC and NHS immediately before use, as they can degrade in aqueous solutions.
-
Optimize Stoichiometry: Use a molar excess of the activated this compound relative to the biomolecule to drive the reaction to completion. However, an excessive amount can lead to non-specific modifications or difficulties in purification.
-
Work Quickly: Once the carboxylic acid is activated, proceed with the addition to your biomolecule promptly to minimize the competing hydrolysis reaction.
-
Solvent Choice: For reactions involving water-sensitive reagents, using anhydrous organic solvents like DMF or DMSO can be beneficial, although this is often not feasible for biological macromolecules.
Troubleshooting Guides
Problem: Low or No Conjugation Efficiency
-
Possible Cause 1: Hydrolysis of Activated Ester. The NHS-activated this compound is susceptible to hydrolysis.
-
Solution: Ensure the reaction buffer is free of extraneous nucleophiles (e.g., Tris buffer contains a primary amine and should be avoided). Use buffers like PBS or HEPES. Add the biomolecule to the activated linker as quickly as possible.
-
-
Possible Cause 2: Inactive Coupling Reagents. EDC and NHS can degrade upon storage, especially if exposed to moisture.
-
Solution: Use fresh, high-quality EDC and NHS for each experiment. Store them in a desiccator.
-
-
Possible Cause 3: Suboptimal pH. The pH of the reaction mixture is critical. Primary amines are most reactive when they are deprotonated, which is favored at a pH above their pKa.
-
Solution: Maintain the reaction pH between 7.2 and 8.5. Below this range, amines are protonated and less nucleophilic. Above this range, hydrolysis of the NHS ester increases significantly.
-
-
Possible Cause 4: Inaccessible Amine Groups. The target amine groups on the biomolecule may be sterically hindered or buried within the molecule's tertiary structure.
-
Solution: Consider adding a denaturant (e.g., urea, guanidine HCl) if your biomolecule can be refolded. Alternatively, perform conjugation under partially denaturing conditions. This should be approached with caution as it may impact the biomolecule's activity.
-
Problem: Precipitate Formation During Reaction
-
Possible Cause 1: Poor Solubility. The biomolecule or the PEG-conjugate may have limited solubility in the chosen reaction buffer. The hydrophilic PEG spacer on this compound generally increases the solubility of the resulting conjugate.
-
Solution: Perform a small-scale solubility test before the main experiment. If solubility is an issue, consider adjusting the pH, ionic strength, or adding solubility-enhancing agents that do not interfere with the reaction.
-
-
Possible Cause 2: Cross-linking and Aggregation. As this compound has two reactive ends, it can crosslink multiple biomolecules, leading to the formation of large, insoluble aggregates.
-
Solution: Control the stoichiometry carefully. Use a lower molar ratio of this compound to the biomolecule. Slower, dropwise addition of the crosslinker can also help to favor intramolecular (if applicable) or single-molecule modifications over intermolecular cross-linking.
-
Data Summary
While precise quantitative data for every side reaction is highly dependent on specific experimental conditions, the following table summarizes key factors influencing the desired reaction versus potential side reactions.
| Factor | Effect on Amide Bond Formation (Desired) | Effect on NHS-Ester Hydrolysis (Side Reaction) | Recommendation for Optimal Results |
| pH | Increases as pH rises above the pKa of the target amine (~pH 8-9) | Increases significantly at pH > 8.5 | Perform conjugation at a pH of 7.2 - 8.5 to balance amine reactivity with ester stability. |
| Temperature | Reaction rate increases with temperature. | Hydrolysis rate also increases with temperature. | Conduct reactions at room temperature or 4°C. Lower temperatures slow both reactions but can significantly extend the half-life of the activated ester, allowing more time for the desired conjugation. |
| Buffer Composition | Buffers containing primary amines (e.g., Tris, Glycine) will compete for reaction. | - | Use non-nucleophilic buffers such as PBS, HEPES, or borate buffer. |
| Concentration | Higher concentration of reactants increases the reaction rate (bimolecular). | Hydrolysis rate is pseudo-first-order with respect to the activated ester. | Use the highest concentration of reactants that solubility allows to favor the desired bimolecular reaction over the unimolecular hydrolysis. |
| Time | Reaction progresses over time, typically complete within a few hours. | Hydrolysis is a continuous competing reaction. | Monitor the reaction progress (e.g., by SDS-PAGE or HPLC) and quench the reaction once the desired level of conjugation is achieved to prevent potential degradation of the conjugate or further side reactions. |
Experimental Protocols
Protocol 1: Two-Step Conjugation of this compound to a Protein using EDC/NHS
This two-step protocol is often preferred as it minimizes the exposure of the target protein to the potentially modifying EDC reagent.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Protein of interest
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Anhydrous DMSO or DMF
Procedure:
-
Reagent Preparation:
-
Dissolve the protein in Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 10-fold molar excess stock solution of this compound in anhydrous DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO or Activation Buffer immediately before use.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the desired volume of this compound stock solution with Activation Buffer.
-
Add EDC solution to a final concentration that is 2-fold molar excess over this compound.
-
Immediately add NHS solution to a final concentration that is 5-fold molar excess over this compound.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS-activated PEG linker.
-
-
Conjugation to Protein:
-
Add the freshly activated Bis-PEG10-NHS ester solution directly to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature, or overnight at 4°C, with gentle end-over-end mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted PEG linker and byproducts by dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).
-
Protocol 2: Analysis of Conjugation by SDS-PAGE
-
Sample Preparation: Collect aliquots from your reaction at different time points (e.g., 0 hr, 1 hr, 2 hr, and post-quench).
-
Gel Electrophoresis: Run the samples on an SDS-PAGE gel alongside an unconjugated protein control.
-
Staining: Stain the gel with a protein stain such as Coomassie Brilliant Blue.
-
Analysis: The conjugated protein will have a higher molecular weight due to the addition of the PEG linker. This will appear as a shift to a higher position on the gel compared to the unconjugated control. The intensity of the shifted band relative to the original band provides a qualitative measure of conjugation efficiency.
Visualizations
Caption: Intended reaction pathway of this compound vs. the hydrolysis side reaction.
Caption: Troubleshooting workflow for low conjugation efficiency experiments.
References
Technical Support Center: Purification of PEGylated Biomolecules
Welcome to the technical support center for the purification of PEGylated biomolecules. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of PEGylated proteins and peptides.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic purification of PEGylated biomolecules.
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. While effective for removing unreacted PEG and native protein, challenges can arise.[1][]
| Problem | Potential Cause | Solution |
| Poor resolution between PEGylated species (e.g., mono- vs. di-PEGylated) | The relative size difference between species is too small for the selected column. This is common for higher degrees of PEGylation (n > 3).[3][4] | - Optimize Column Selection: Use a column with a shallower pore size distribution appropriate for the molecular weight range of your PEGylated species.- Reduce Flow Rate: Lowering the flow rate can increase the interaction time with the resin and improve separation.- Decrease Sample Volume: Overloading the column can lead to band broadening. Reduce the sample volume to improve resolution. |
| Peak Tailing | - Secondary Interactions: The PEG moiety may be interacting with the stationary phase.- Poorly Packed Column: The column may have voids or channels.- Sample Viscosity: High sample concentration can increase viscosity and hinder separation. | - Modify Mobile Phase: Add organic modifiers like ethanol (up to 10%) or increase the salt concentration (e.g., 100 mM NaCl) to minimize non-specific interactions.- Column Maintenance: Perform a column performance test and repack or replace if necessary.- Dilute Sample: Reduce the protein concentration to decrease viscosity. |
| Unexpected Elution Volume (Earlier or Later than Expected) | - Earlier Elution: Aggregation of the PEGylated protein.- Later Elution: Interaction with the column matrix (ionic or hydrophobic). | - Analyze for Aggregates: Use techniques like dynamic light scattering (DLS) or SEC-MALS to check for aggregation.- Adjust Mobile Phase: Increase the ionic strength of the mobile phase to disrupt ionic interactions or add a mild non-ionic detergent to reduce hydrophobic interactions. |
Ion Exchange Chromatography (IEX)
IEX separates molecules based on their net surface charge. PEGylation can shield the protein's surface charges, affecting its interaction with the IEX resin.[1]
| Problem | Potential Cause | Solution |
| Poor Separation of Positional Isomers | The difference in surface charge between isomers is minimal. | - Optimize pH: Perform a pH scouting study to find the optimal pH where the charge difference between isomers is maximized.- Shallow Gradient: Use a very shallow salt or pH gradient to enhance the resolution of species with small charge differences. For example, a narrow NaCl concentration range can be effective. |
| PEGylated Protein Elutes in the Flow-Through (No Binding) | - Charge Shielding: The PEG chain is masking the charged residues on the protein surface.- Incorrect pH: The buffer pH is at or near the isoelectric point (pI) of the PEGylated protein. | - Adjust pH: For cation exchange, lower the buffer pH well below the pI. For anion exchange, raise the buffer pH well above the pI.- Select Appropriate Resin: Use a resin with a higher charge density. |
| Low Recovery/Yield | - Strong Binding: The protein is binding too tightly to the resin.- Precipitation: The protein is precipitating on the column. | - Increase Elution Strength: Increase the salt concentration or adjust the pH of the elution buffer.- Add Solubilizing Agents: Include non-ionic detergents or other additives in the buffers to prevent precipitation. |
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. The effect of PEGylation on a protein's hydrophobicity can vary.
| Problem | Potential Cause | Solution |
| Poor Resolution Between PEGylated Species | The difference in hydrophobicity between the species is insufficient for separation, especially with low molecular weight PEGs. | - Optimize Salt Type and Concentration: The type and concentration of the salt in the binding buffer significantly impact selectivity. Screen different lyotropic salts (e.g., ammonium sulfate, sodium chloride) and their concentrations.- Select a Different Resin: HIC resins are available with different hydrophobic ligands (e.g., phenyl, butyl, octyl). Test resins with varying hydrophobicity. |
| Unreacted PEG Co-elutes with PEGylated Protein | Free PEG can sometimes bind to HIC media, leading to co-elution. | - Use an Orthogonal Technique First: Employ SEC or IEX to remove the bulk of the free PEG before the HIC step.- Modify Elution Conditions: A step gradient might help to separate the weakly bound free PEG from the more strongly bound PEGylated protein. |
| Low Binding to the Column | The PEGylated protein is not hydrophobic enough to bind under the current conditions. | - Increase Salt Concentration: Gradually increase the salt concentration in the loading buffer to promote hydrophobic interactions.- Choose a More Hydrophobic Resin: Switch to a resin with a more hydrophobic ligand (e.g., from butyl to phenyl). |
Frequently Asked Questions (FAQs)
Q1: Why is my PEGylated protein appearing as a broad smear on an SDS-PAGE gel?
This is a common observation for PEGylated proteins. The PEG moiety is polydisperse (has a distribution of molecular weights) and also adds significant hydrodynamic size, which interferes with the sieving mechanism of the gel. This results in a broad, diffuse band rather than a sharp one. Staining with barium iodide can specifically visualize the PEGylated species.
Q2: How can I remove unreacted PEG from my reaction mixture?
Size exclusion chromatography (SEC) is the most common and effective method for removing unreacted PEG, as there is a significant size difference between the PEGylated protein and the free PEG. Diafiltration or ultrafiltration can also be used as a cost-effective alternative for bulk removal, though it may not be as efficient in completely removing all traces of free PEG.
Q3: What is the best way to separate mono-PEGylated from multi-PEGylated proteins?
Ion exchange chromatography (IEX) is generally the preferred method for this separation. Each additional PEG molecule further shields the protein's surface charge, leading to a noticeable change in its interaction with the IEX resin. A well-optimized salt or pH gradient can effectively resolve species with different degrees of PEGylation.
Q4: How can I separate positional isomers of my mono-PEGylated protein?
Separating positional isomers is challenging due to their subtle differences. Ion exchange chromatography (IEX) is the most successful technique. The location of the PEG chain can cause slight variations in the overall surface charge distribution, which can be exploited for separation using a very shallow and optimized pH or salt gradient.
Q5: My PEGylated protein seems to have a much larger molecular weight on SEC than expected. Why?
PEG chains are highly hydrated and have a large hydrodynamic radius. This makes the PEGylated protein appear much larger in SEC than its actual molecular weight would suggest. Therefore, standard protein molecular weight markers are not suitable for accurately determining the molecular weight of PEGylated proteins by SEC alone.
Q6: How can I confirm the exact site of PEGylation on my protein?
Mass spectrometry (MS) coupled with liquid chromatography (LC-MS/MS) is the gold standard for identifying PEGylation sites. The protein is typically digested with a protease (e.g., trypsin), and the resulting peptides are analyzed. The PEGylated peptide will have a mass shift corresponding to the attached PEG, and tandem MS (MS/MS) can pinpoint the modified amino acid residue.
Q7: What are some key parameters to consider when developing an IEX method for PEGylated proteins?
Key parameters include the pH of the mobile phase, the type and concentration of salt in the elution buffer, the gradient slope, and the choice of ion exchange resin (anion vs. cation, strong vs. weak). The pH should be chosen to maximize the charge difference between the species you want to separate.
Experimental Protocols
Protocol 1: General Purification of a PEGylated Protein using Ion Exchange Chromatography (IEX)
This protocol provides a general workflow for separating unreacted protein, mono-PEGylated, and multi-PEGylated species.
-
Column and Buffer Preparation:
-
Select an appropriate IEX column (e.g., a strong cation exchanger like SP Sepharose or a strong anion exchanger like Q Sepharose) based on the pI of your native protein.
-
Prepare a low-salt binding buffer (Buffer A, e.g., 20 mM Tris-HCl, pH 7.5) and a high-salt elution buffer (Buffer B, e.g., 20 mM Tris-HCl, 1 M NaCl, pH 7.5).
-
Equilibrate the column with 5-10 column volumes (CVs) of Buffer A.
-
-
Sample Preparation and Loading:
-
Buffer exchange your PEGylation reaction mixture into Buffer A using a desalting column or dialysis to ensure low conductivity.
-
Load the sample onto the equilibrated column at a flow rate recommended by the manufacturer.
-
-
Elution:
-
Wash the column with 3-5 CVs of Buffer A to remove any unbound material (this may include some unreacted PEG).
-
Elute the bound proteins using a linear gradient from 0% to 100% Buffer B over 20-30 CVs. The unreacted protein will typically elute first, followed by the mono-PEGylated, and then the multi-PEGylated species.
-
-
Fraction Analysis:
-
Collect fractions throughout the elution gradient.
-
Analyze the fractions using SDS-PAGE and/or SEC to identify which fractions contain the desired PEGylated species.
-
Protocol 2: Characterization of PEGylated Proteins by SDS-PAGE with Barium-Iodide Staining
This method allows for the specific visualization of PEGylated species in a polyacrylamide gel.
-
Sample Preparation and Electrophoresis:
-
Mix your protein sample with a non-reducing SDS-PAGE sample buffer.
-
Run the samples on a suitable polyacrylamide gel (e.g., 4-20% gradient gel) according to standard procedures.
-
-
Staining Procedure:
-
After electrophoresis, incubate the gel in a 5% (w/v) barium chloride solution for 10 minutes with gentle agitation.
-
Rinse the gel briefly with deionized water.
-
Immerse the gel in a 0.1 M iodine solution for 5-10 minutes.
-
PEGylated protein bands will appear as clear zones against a brownish-purple background. The gel can be photographed at this stage.
-
-
Optional Coomassie Staining:
-
The gel can subsequently be stained with Coomassie Brilliant Blue to visualize all protein bands. The barium-iodide staining is reversible upon washing with water.
-
Protocol 3: Sample Preparation for LC-MS Analysis of PEGylated Proteins
Proper sample preparation is crucial for obtaining high-quality mass spectrometry data.
-
Desalting:
-
It is critical to remove non-volatile salts and detergents from the sample as they can interfere with ionization.
-
Use a centrifugal filter with an appropriate molecular weight cutoff (MWCO) to desalt the sample. Repeatedly wash the sample with a volatile buffer such as 10% acetonitrile in 0.1% formic acid.
-
-
For Intact Mass Analysis:
-
After desalting, dilute the sample to an appropriate concentration (typically 0.1-1 mg/mL) in a solvent compatible with electrospray ionization (e.g., 50% acetonitrile, 0.1% formic acid).
-
The sample is now ready for direct infusion or LC-MS analysis.
-
-
For Peptide Mapping (Site Identification):
-
Denature the desalted protein (e.g., with urea or guanidinium HCl).
-
Reduce disulfide bonds (e.g., with DTT) and alkylate the free thiols (e.g., with iodoacetamide).
-
Digest the protein with a specific protease (e.g., trypsin) overnight.
-
The resulting peptide mixture can be directly analyzed by LC-MS/MS.
-
Data Summary
Table 1: Comparison of Chromatographic Techniques for PEGylated Protein Purification
| Technique | Primary Separation Principle | Typical Application | Resolution | Loading Capacity | Advantages | Limitations |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius | Removal of unreacted PEG and native protein; analysis of aggregates. | Low to moderate for PEGylated isoforms. | Low | Robust, mild conditions, predictable. | Poor resolution for species of similar size; not suitable for separating positional isomers. |
| Ion Exchange Chromatography (IEX) | Net Surface Charge | Separation of species with different degrees of PEGylation; separation of positional isomers. | High for charge variants. | High | High capacity, high resolution for charge differences. | The shielding effect of PEG can reduce binding and resolution; requires buffer exchange of the sample. |
| Hydrophobic Interaction Chromatography (HIC) | Surface Hydrophobicity | Orthogonal purification step; separation of species with different hydrophobicity. | Moderate, dependent on PEG size. | Moderate | Non-denaturing, orthogonal to IEX and SEC. | Lower capacity and resolution compared to IEX for some applications; unreacted PEG may bind to the resin. |
Visualizations
Caption: A general workflow for the purification of PEGylated biomolecules.
Caption: Workflow for the separation of positional isomers using IEX.
References
Technical Support Center: Purification Strategies for Bis-PEG10-Acid Reaction Mixtures
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on the removal of unreacted Bis-PEG10-acid from various reaction mixtures. Below, you will find frequently asked questions (FAQs), comprehensive troubleshooting guides, and detailed experimental protocols to assist you in your purification endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal from a reaction mixture critical?
This compound is a homobifunctional crosslinker featuring two terminal carboxylic acid groups separated by a hydrophilic 10-unit polyethylene glycol (PEG) spacer. It is commonly used to link molecules containing primary amine groups through amide bond formation. The removal of unreacted this compound is crucial to ensure the purity of the final conjugate, which is essential for the accuracy of downstream applications and for avoiding ambiguity in analytical results.
Q2: What are the primary methods for removing unreacted this compound?
The most common methods for removing unreacted this compound leverage differences in physicochemical properties such as polarity, charge, and size between the desired product and the unreacted PEG linker. The main techniques include:
-
Chromatography: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Silica Gel Column Chromatography, and Ion-Exchange Chromatography (IEC).
-
Liquid-Liquid Extraction (LLE): Exploiting the pH-dependent solubility of the carboxylic acid groups.
-
Solid-Phase Extraction (SPE): Using a solid sorbent to selectively retain either the product or the unreacted PEG-acid.
-
Precipitation: Selectively precipitating the product or the unreacted PEG-acid.
Q3: How do I choose the most suitable purification method for my specific reaction?
The optimal method depends on the properties of your target molecule (e.g., size, polarity, stability), the scale of your reaction, and the required final purity. The decision-making workflow below can help guide your selection.
Caption: Decision workflow for selecting a purification method.
Method Selection and Comparison
The following table summarizes the key characteristics of the recommended methods for removing unreacted this compound to help you choose the most suitable technique for your needs.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| RP-HPLC | Separation based on hydrophobicity. | High resolution and purity; suitable for analytical and preparative scales. | Can be time-consuming; may require method development; potential for product degradation under acidic conditions. | Purifying hydrophobic to moderately polar small molecules and peptides. |
| Silica Gel Chromatography | Separation based on polarity. | Scalable; cost-effective for large quantities. | Lower resolution than HPLC; PEG compounds can streak on TLC/column; requires organic solvents. | Separating compounds with significant polarity differences from the PEG-acid. |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases based on pH-dependent solubility. | Rapid; simple; scalable. | May not provide high purity in a single step; emulsion formation can be an issue. | Crude cleanup or when the product has very different solubility from the deprotonated PEG-acid salt. |
| Solid-Phase Extraction (SPE) | Selective retention on a solid sorbent. | Fast; uses less solvent than column chromatography; can be automated. | Lower capacity than column chromatography; may require method optimization. | Rapid cleanup of small to medium scale reactions. |
| Ion-Exchange Chromatography (IEC) | Separation based on net charge. | High capacity; can separate molecules with subtle charge differences. | Requires buffered mobile phases; product recovery can sometimes be challenging. | Purifying charged molecules or when the product's charge differs significantly from the PEG-dicarboxylate. |
| Precipitation | Differential solubility in a given solvent/anti-solvent system. | Simple; scalable; can be cost-effective. | May result in product co-precipitation, leading to lower purity; screening of conditions may be needed. | When the product is significantly less soluble than the PEG-acid in a particular solvent system. |
Troubleshooting Guides
Silica Gel Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking of PEG-acid on TLC plate and column | The polar carboxylic acid groups and the PEG chain are interacting strongly with the silica gel. | Add a small amount of acid (e.g., 1-2% acetic or formic acid) to the eluent to suppress the ionization of the carboxylic acid groups, leading to sharper bands.[1] |
| Poor separation of product and PEG-acid | The solvent system is either too polar (everything moves together) or not polar enough (nothing moves). The polarities of the product and PEG-acid are too similar. | Systematically screen different solvent systems. A gradient elution from a less polar to a more polar solvent may be necessary. Consider using a chloroform/methanol or a chloroform/ethanol/isopropanol solvent system, as these have shown good results for PEG-containing compounds.[1] |
| Product co-elutes with PEG-acid | Inappropriate solvent gradient or choice of stationary phase. | Try a slower, more shallow gradient. If using silica, consider switching to reverse-phase silica (C18) if your product is sufficiently non-polar. |
Reverse-Phase HPLC (RP-HPLC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing) for the product | If the product is basic, it may interact with residual silanols on the C18 column. | Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1% TFA). Use a base-deactivated column. |
| Product degradation | The product may be unstable under the acidic conditions (e.g., TFA in the mobile phase) often used in RP-HPLC. | Consider using a mobile phase with a different modifier, such as formic acid, or explore purification at a neutral pH if the column is stable under those conditions. |
| Co-elution of product and this compound | The hydrophobicity of the product and the PEG-acid are too similar under the current conditions. | Modify the gradient slope (make it shallower for better resolution). Change the organic modifier (e.g., from acetonitrile to methanol or vice versa). Try a different stationary phase (e.g., C8 instead of C18, or a phenyl column). |
Liquid-Liquid Extraction (LLE)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Formation of a stable emulsion | High concentration of PEG-acid, which can act as a surfactant. Vigorous shaking. | Use gentle inversions instead of vigorous shaking to mix the phases. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Centrifuge the mixture at low speed to facilitate phase separation. |
| Poor recovery of the product in the organic phase | The product has some solubility in the aqueous phase. The pH of the aqueous phase is too high, causing deprotonation and increased aqueous solubility of an acidic product. | Perform multiple extractions with smaller volumes of the organic solvent. Ensure the pH of the aqueous phase is sufficiently low to keep an acidic product protonated and in the organic layer. |
| Incomplete removal of this compound | The pH of the aqueous phase is not high enough to fully deprotonate and extract the PEG-dicarboxylic acid. | Use a dilute basic solution (e.g., 5% sodium bicarbonate or 0.1 M sodium hydroxide) for the aqueous wash. Perform multiple washes with the basic solution. |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
This protocol is suitable for separating a less polar product from the more polar this compound.
-
TLC Analysis:
-
Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., dichloromethane (DCM) or ethyl acetate).
-
Spot the mixture on a silica gel TLC plate.
-
Develop the plate using various solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexane or DCM) and a polar solvent (e.g., ethyl acetate or methanol). For acidic compounds, adding 1% acetic acid to the eluent can improve spot shape.[1]
-
Identify a solvent system where your product has an Rf value of approximately 0.2-0.4 and is well-separated from the this compound spot (which will likely be near the baseline or streak).
-
-
Column Packing:
-
Choose a column with a diameter and length appropriate for the amount of material to be separated (a general rule is to use 20-50 times the weight of adsorbent to the sample weight).[2]
-
Pack the column with silica gel using either a dry packing or wet (slurry) packing method.[3] Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of the initial, less polar eluent.
-
Alternatively, for "dry loading," dissolve the sample in a volatile solvent, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the solvent system identified by TLC.
-
If a single solvent system does not provide adequate separation, a gradient elution can be performed by gradually increasing the proportion of the more polar solvent.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Recovery:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is designed to separate a neutral or basic organic product from the acidic this compound.
-
Materials:
-
Reaction mixture.
-
An organic solvent in which the product is soluble but immiscible with water (e.g., ethyl acetate, DCM).
-
A dilute basic solution (e.g., 5% aqueous sodium bicarbonate).
-
Deionized water.
-
Brine (saturated aqueous NaCl solution).
-
A drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Separatory funnel.
-
-
Procedure:
-
Dissolve the reaction mixture in the organic solvent and transfer it to a separatory funnel.
-
Add an equal volume of the dilute basic solution (e.g., 5% sodium bicarbonate).
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup (from CO₂ evolution if bicarbonate is used).
-
Allow the layers to separate. The deprotonated this compound salt will partition into the aqueous (top or bottom, depending on the organic solvent's density) layer, while the neutral or basic product remains in the organic layer.
-
Drain the aqueous layer.
-
Repeat the wash with the basic solution one or two more times to ensure complete removal of the PEG-acid.
-
Wash the organic layer with deionized water and then with brine to remove any remaining water-soluble impurities and to help break any emulsions.
-
Drain the organic layer into a clean flask and dry it over the drying agent.
-
Filter to remove the drying agent and concentrate the organic solvent to obtain the purified product.
-
Protocol 3: Solid-Phase Extraction (SPE)
This protocol is for the cleanup of a hydrophobic product from the polar, acidic this compound using a reverse-phase (e.g., C18) SPE cartridge.
-
Materials:
-
SPE Cartridge: C18 (e.g., 500 mg sorbent mass).
-
Conditioning Solvent: Methanol or acetonitrile.
-
Equilibration Solvent: Water or a weak buffer.
-
Wash Solvent: A weak organic/aqueous mixture (e.g., 5-10% acetonitrile in water) to wash out the polar PEG-acid.
-
Elution Solvent: A stronger organic solvent (e.g., 80-100% acetonitrile or methanol) to elute the product.
-
Sample: Reaction mixture, potentially diluted in a weak solvent.
-
-
Procedure:
-
Conditioning: Pass 5-10 mL of the conditioning solvent through the cartridge to solvate the C18 chains.
-
Equilibration: Pass 5-10 mL of the equilibration solvent through the cartridge. Do not let the sorbent bed go dry.
-
Sample Loading: Load the sample onto the cartridge at a slow, controlled flow rate (e.g., ~1 drop per second). The hydrophobic product will be retained on the C18 sorbent, while the highly polar this compound should have minimal retention.
-
Washing: Pass 5-10 mL of the wash solvent through the cartridge to remove any remaining this compound and other polar impurities.
-
Elution: Elute the purified product with 5-10 mL of the elution solvent and collect the eluate.
-
Product Recovery: Remove the solvent from the eluate to obtain the purified product.
-
References
Technical Support Center: Optimizing Bis-PEG10-acid Conjugation
Welcome to the technical support center for the optimization of conjugation reactions involving Bis-PEG10-acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to overcome common challenges and improve the yield of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of activator (EDC/NHS) to this compound?
A1: The optimal molar ratio can vary depending on the specific amine-containing molecule you are conjugating. However, a common starting point is to use a molar excess of EDC and NHS relative to the carboxyl groups of this compound. A frequently suggested starting range is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups.[1] It is often necessary to perform a series of optimization experiments to determine the ideal ratio for your specific application. Some studies have used up to a 50-fold excess of carbodiimide for polysaccharides.[2]
Q2: What is the optimal pH for the conjugation reaction?
A2: The EDC/NHS coupling reaction proceeds in two steps, each with its own optimal pH range.[1]
-
Activation Step: The activation of the carboxyl groups on this compound with EDC is most efficient in an acidic environment, typically between pH 4.5 and 6.0.[1][3]
-
Conjugation Step: The subsequent reaction of the NHS-activated PEG acid with a primary amine is most efficient at a physiological to slightly basic pH, ranging from 7.0 to 8.5.
For a two-step protocol, it is recommended to perform the activation in a buffer such as MES at pH 5-6, and then raise the pH to 7.2-7.5 for the coupling step with the amine-containing molecule.
Q3: What are the recommended buffers for this reaction?
A3: It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete with the intended reaction.
-
Activation Buffer (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common and effective choice.
-
Coupling Buffer (pH 7.0-8.5): Phosphate-buffered saline (PBS) is frequently used. Other suitable options include borate buffer or sodium bicarbonate buffer. Avoid using buffers like Tris, glycine, or acetate.
Q4: How should I prepare and store my EDC and NHS reagents?
A4: Both EDC and NHS are sensitive to moisture and should be handled carefully to maintain their activity.
-
Storage: Store EDC and NHS desiccated at -20°C.
-
Handling: Before opening, allow the reagent vials to warm to room temperature to prevent condensation. Once opened, use the required amount and then promptly reseal the vial under dry conditions. It is best to prepare solutions immediately before use.
Q5: How can I quench the reaction?
A5: To stop the conjugation reaction, you can add a quenching reagent that will react with the remaining active NHS esters. Common quenching reagents include hydroxylamine, Tris, glycine, or ethanolamine. Hydroxylamine is often added to a final concentration of 10-50 mM to hydrolyze unreacted NHS esters.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Conjugation Yield | Inactive Reagents: EDC and NHS are moisture-sensitive. | Purchase fresh reagents and store them properly in a desiccator at -20°C. Always allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use. |
| Suboptimal pH: The pH of your reaction buffers is critical for efficiency. | Verify the pH of your activation and coupling buffers. Use a pH meter that has been recently calibrated. | |
| Inappropriate Buffer: The buffer contains competing primary amines or carboxylates (e.g., Tris, glycine, acetate). | Use recommended buffers like MES for the activation step and PBS or borate buffer for the coupling step. | |
| Hydrolysis of Intermediates: The activated O-acylisourea and NHS esters are susceptible to hydrolysis. | Perform the reaction steps as quickly as possible after adding the reagents. Consider a two-step protocol where excess EDC is removed before adding the amine-containing molecule. | |
| Precipitation During Reaction | High EDC Concentration: Very high concentrations of EDC can sometimes lead to precipitation. | If you are using a large excess of EDC and observe precipitation, try reducing the concentration. |
| Protein Aggregation: The change in pH or addition of reagents can cause the protein to aggregate. | Ensure your protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange to ensure compatibility. | |
| High Background or Non-specific Binding | Insufficient Quenching: Unreacted NHS esters can react with other molecules. | Ensure the quenching step is performed effectively by adding a sufficient concentration of a quenching reagent like hydroxylamine or Tris. |
| Inadequate Washing: Residual reactants can lead to non-specific binding. | Thoroughly wash your product after the conjugation and quenching steps to remove any unreacted materials. |
Data Presentation
Recommended Molar Ratios for EDC/NHS Chemistry
| Reactant | Molar Ratio (Activator:this compound) | Reference |
| EDC | 2:1 to 10:1 | |
| NHS/Sulfo-NHS | 2:1 to 5:1 | |
| EDC (for polysaccharides) | Up to 50:1 |
Note: These are starting recommendations. The optimal ratios should be determined empirically for each specific application.
Experimental Protocols
Two-Step Protocol for Conjugating this compound to an Amine-Containing Molecule
This protocol is recommended to minimize self-polymerization of molecules that may also contain carboxyl groups.
Materials:
-
This compound
-
Amine-containing molecule
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Buffer: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.5
-
Desalting columns
Procedure:
-
Preparation: Allow EDC and NHS/Sulfo-NHS vials to equilibrate to room temperature before opening.
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.
-
Add EDC and NHS/Sulfo-NHS to the this compound solution. A common starting point is a 2-10 fold molar excess of EDC and NHS over the PEG linker.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activators (Optional but Recommended):
-
To prevent unwanted side reactions, remove excess EDC and NHS by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer.
-
-
Conjugation:
-
Immediately add your amine-containing molecule (dissolved in Coupling Buffer) to the activated this compound.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 10-50 mM and incubate for 15-30 minutes to block any unreacted NHS-ester sites.
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as dialysis, size exclusion chromatography, or affinity chromatography to remove unreacted molecules and byproducts.
-
Visualizations
References
Technical Support Center: Bis-PEG10-acid Reactivity in Different Buffer Systems
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of different buffer systems on the reactivity of Bis-PEG10-acid. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it react with other molecules?
This compound is a homobifunctional crosslinker containing two terminal carboxylic acid groups connected by a hydrophilic 10-unit polyethylene glycol (PEG) spacer.[1][2][3] The PEG spacer increases the solubility of the molecule in aqueous solutions.[1][2] To react with primary amines (e.g., on proteins, peptides, or amine-modified oligonucleotides), the carboxylic acid groups must first be activated. A common method is to convert them into N-hydroxysuccinimide (NHS) esters using activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). The resulting Bis-PEG10-NHS ester readily reacts with primary amines to form stable amide bonds.
Q2: What is the optimal pH for reacting Bis-PEG10-NHS ester with primary amines?
The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 9.0. A frequently recommended range to balance reactivity and stability is pH 8.3-8.5. Below pH 7.2, the primary amine is mostly protonated (-NH3+) and thus not sufficiently nucleophilic, leading to a very slow or no reaction. Above pH 9.0, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired reaction with the amine.
Q3: Which buffer systems are recommended for conjugation reactions with Bis-PEG10-NHS ester?
Amine-free buffers are essential for successful conjugation. Commonly recommended buffer systems include:
-
Phosphate-buffered saline (PBS) : Typically at pH 7.2-7.4.
-
Sodium Bicarbonate/Carbonate buffer : Effective at a slightly more alkaline pH of 8.0-9.0.
-
Borate buffer : Another option for reactions in the pH 8.0-9.0 range.
-
HEPES buffer : Provides good buffering capacity in the pH 7.2-8.0 range.
Q4: Are there any buffers I should avoid?
Yes. Buffers containing primary amines should be avoided as they will compete with your target molecule for reaction with the Bis-PEG10-NHS ester. Incompatible buffers include:
-
Tris (tris(hydroxymethyl)aminomethane)
-
Glycine
These buffers can, however, be useful for quenching the reaction once it is complete.
Q5: My Bis-PEG10-NHS ester is not dissolving in my aqueous buffer. What should I do?
While the PEG spacer enhances water solubility, the NHS ester derivative can sometimes have limited solubility in aqueous buffers. It is recommended to first dissolve the Bis-PEG10-NHS ester in a small amount of a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to your reaction mixture. Ensure the final concentration of the organic solvent in the reaction is low (typically <10%) to avoid denaturation of proteins.
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Incorrect Buffer pH | Verify the pH of your reaction buffer. The optimal range is 7.2-9.0. A pH below 7.2 will result in protonated, unreactive amines, while a pH above 9.0 will lead to rapid hydrolysis of the NHS ester. |
| Incompatible Buffer | Ensure you are using an amine-free buffer such as phosphate, bicarbonate, or borate. Buffers containing Tris or glycine will compete with your target molecule. |
| Hydrolyzed Bis-PEG10-NHS ester | The NHS ester is moisture-sensitive. Store the reagent desiccated at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare the solution in anhydrous DMSO or DMF immediately before use. Do not use pre-made aqueous stock solutions. |
| Low Reactant Concentration | In dilute protein solutions, the hydrolysis of the NHS ester can outcompete the conjugation reaction. If possible, increase the concentration of your protein and/or the molar excess of the Bis-PEG10-NHS ester. |
| Steric Hindrance | The amine groups on your target molecule may be sterically inaccessible. The PEG10 spacer is designed to reduce steric hindrance, but in some cases, a longer PEG linker might be necessary. |
Issue 2: Protein Aggregation/Precipitation During Conjugation
| Possible Cause | Recommended Solution |
| High Concentration of Organic Solvent | If you dissolved the Bis-PEG10-NHS ester in DMSO or DMF, ensure the final concentration in the reaction mixture is as low as possible (ideally under 10%) to prevent protein denaturation. |
| Suboptimal Buffer Conditions for Protein Stability | Your protein may not be stable at the optimal pH for the conjugation reaction. Consider performing the reaction at a lower pH (e.g., 7.4) and a lower temperature (4°C), which may require a longer incubation time. |
| High Degree of Labeling | Excessive modification of surface amines can sometimes lead to protein aggregation. Perform pilot experiments with varying molar ratios of the crosslinker to your protein to find the optimal degree of labeling. |
Quantitative Data Summary
The following tables provide a summary of the impact of pH on the reaction kinetics of a representative PEG-NHS ester. This data illustrates the trade-off between the rate of the desired PEGylation reaction and the competing hydrolysis of the NHS ester.
Table 1: Reaction Time and Hydrolysis Half-Life of a Branched PEG-NHS Ester at Different pH Values
| pH | Reaction Time to Steady State | Hydrolysis Half-Life of PEG-NHS ester |
| 7.4 | ~ 2 hours | > 120 minutes |
| 9.0 | ~ 10 minutes | < 9 minutes |
| Data from a study on the PEGylation of bovine lactoferrin. |
Table 2: Comparison of Recommended Buffer Systems for NHS Ester Conjugation
| Buffer System | Typical pH Range | Advantages | Considerations |
| Phosphate | 7.2 - 8.0 | Physiologically relevant, good buffering capacity. | Reaction rate is slower at the lower end of the pH range. |
| Bicarbonate/Carbonate | 8.0 - 9.0 | Allows for faster reaction kinetics. | Higher pH increases the rate of NHS ester hydrolysis, requiring shorter reaction times. |
| Borate | 8.0 - 9.0 | Effective at alkaline pH, often used for modifying oligonucleotides. | Similar to bicarbonate, the higher pH accelerates hydrolysis. |
| HEPES | 7.2 - 8.0 | Good buffering capacity in the physiological range. | Ensure the buffer is free of any amine contaminants. |
Experimental Protocols
Protocol 1: Activation of this compound to Bis-PEG10-NHS ester
This protocol describes the in-situ activation of this compound for immediate use in a conjugation reaction.
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)
-
Reaction Buffer (e.g., 0.1 M Phosphate buffer, pH 7.2-8.5)
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add 1.1 equivalents of NHS (or sulfo-NHS).
-
Add 1.1 equivalents of EDC.
-
Stir the reaction mixture at room temperature for 15-60 minutes to generate the NHS ester.
-
Immediately proceed to the conjugation reaction (Protocol 2).
Protocol 2: General Protocol for Protein Crosslinking with Activated this compound
Materials:
-
Activated Bis-PEG10-NHS ester solution (from Protocol 1) or pre-synthesized Bis-PEG10-NHS ester dissolved in anhydrous DMSO/DMF.
-
Protein solution (1-10 mg/mL) in an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine).
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Prepare Protein Solution: Ensure your protein is in the appropriate amine-free reaction buffer. If necessary, perform a buffer exchange.
-
Reaction: Add a 5- to 20-fold molar excess of the activated Bis-PEG10-NHS ester solution to the protein solution while gently vortexing. The optimal molar ratio should be determined empirically for your specific application.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C. The lower temperature can help to minimize hydrolysis of the NHS ester.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted crosslinker and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).
Visualizations
Caption: Competing reaction pathways for Bis-PEG10-NHS ester.
Caption: General experimental workflow for Bis-PEG10-NHS ester conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Validation & Comparative
A Comparative Guide to Bis-PEG10-acid and Other PEG Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant of success in the field of bioconjugation, profoundly influencing the stability, efficacy, and pharmacokinetic properties of complex biologics such as antibody-drug conjugates (ADCs). Among the diverse array of chemical tools available, polyethylene glycol (PEG) linkers are widely utilized for their capacity to enhance solubility, reduce immunogenicity, and provide a flexible spacer between conjugated molecules.[1] This guide presents an objective comparison of Bis-PEG10-acid, a homobifunctional dicarboxylic acid linker, with other commonly employed PEG linkers, supported by experimental data and detailed methodologies to inform rational linker design in your research.
Overview of PEG Linker Technologies
Polyethylene glycol (PEG) linkers are versatile spacers that can be functionalized with a variety of reactive groups to facilitate the covalent attachment of biomolecules. The choice of the terminal functional group dictates the conjugation chemistry and, consequently, the properties of the resulting bioconjugate. This guide focuses on the comparison of four distinct classes of PEG linkers:
-
This compound: A homobifunctional linker with a discrete chain of ten ethylene glycol units, terminating in a carboxylic acid at both ends.
-
Maleimide-PEG: A heterobifunctional linker typically featuring a maleimide group for thiol-specific conjugation and another reactive group, such as an NHS ester.
-
NHS Ester-PEG: A heterobifunctional or homobifunctional linker containing N-hydroxysuccinimide esters for reaction with primary amines.
-
Azide/Alkyne-PEG: Linkers designed for bioorthogonal "click chemistry," offering high specificity and efficiency.
Data Presentation: A Comparative Analysis
The selection of a PEG linker is a balance between reaction efficiency, the stability of the resulting bond, and the overall impact on the bioconjugate's function. The following tables summarize the key characteristics and performance metrics of this compound in comparison to other PEG linkers.
Table 1: General Properties and Reaction Chemistry of Common PEG Linkers
| Feature | This compound | Maleimide-PEG | NHS Ester-PEG | Azide/Alkyne-PEG (Click Chemistry) |
| Functionality | Homobifunctional | Heterobifunctional | Hetero- or Homobifunctional | Heterobifunctional |
| Target Functional Group | Primary Amines (-NH₂) | Thiols (-SH) | Primary Amines (-NH₂) | Azides (-N₃) or Alkynes (-C≡CH) |
| Reaction Chemistry | Amide bond formation (via EDC/NHS activation) | Michael addition | Amide bond formation | Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition |
| Reaction pH | Activation: 4.5-6.0; Coupling: 7.2-8.0 | 6.5-7.5 | 7.0-9.0 | 4.0-11.0 (CuAAC) |
| Bond Formed | Amide | Thioether (Thiosuccinimide) | Amide | Triazole |
Table 2: Performance Comparison of PEG Linkers in Bioconjugation
| Performance Metric | This compound (Amide Bond) | Maleimide-PEG (Thioether Bond) | NHS Ester-PEG (Amide Bond) | Azide/Alkyne-PEG (Triazole Linkage) |
| Reaction Specificity | Moderate (targets abundant lysine residues) | High (targets less abundant cysteine residues) | Moderate (targets abundant lysine residues) | Very High (bioorthogonal) |
| Reaction Efficiency | Variable, dependent on activation step | High | High | Very High |
| Conjugate Homogeneity | Low (can lead to heterogeneous mixtures) | High (enables site-specific conjugation) | Low (can lead to heterogeneous mixtures) | Very High (enables site-specific conjugation) |
| Bond Stability | High (very stable under physiological conditions)[2] | Moderate (susceptible to retro-Michael reaction and thiol exchange)[3][4] | High (very stable under physiological conditions)[2] | Very High (extremely stable) |
| Typical Yield | 50-80% (dependent on optimization) | >80% | 60-90% | >90% |
Mandatory Visualization
Logical Relationships and Workflows
The choice and application of a PEG linker in a bioconjugation experiment follow a logical workflow, from selection based on the target biomolecule to the final purified conjugate. The following diagrams illustrate these processes.
Caption: A generalized workflow for a typical bioconjugation experiment.
Caption: A decision tree to aid in selecting the appropriate PEG linker.
Experimental Protocols
Detailed methodologies are essential for reproducible bioconjugation. The following are representative protocols for the key chemistries discussed.
Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Protein
This protocol describes the conjugation of a protein to another amine-containing molecule using this compound as a homobifunctional crosslinker.
Materials:
-
This compound
-
Protein to be modified
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Activation of this compound: a. Dissolve this compound in Activation Buffer. b. Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS. c. Incubate for 15 minutes at room temperature.
-
Conjugation to Protein: a. Immediately add the activated this compound solution to the protein solution in Coupling Buffer. A 20-fold molar excess of the linker over the protein is a common starting point. b. Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
Quenching and Purification: a. Add Quenching Solution to a final concentration of 50 mM and incubate for 15 minutes. b. Remove excess linker and byproducts using a desalting column equilibrated with PBS.
Protocol 2: Maleimide-PEG Conjugation to a Thiol-Containing Peptide
This protocol details the conjugation of a maleimide-activated PEG to a peptide containing a cysteine residue.
Materials:
-
Maleimide-PEG-NHS ester
-
Thiol-containing peptide
-
Amine-containing protein
-
Conjugation Buffer: PBS, pH 7.2-7.5
-
Desalting columns
Procedure:
-
Activation of Protein with Maleimide-PEG-NHS ester: a. Dissolve the amine-containing protein in Conjugation Buffer. b. Add a 10 to 20-fold molar excess of Maleimide-PEG-NHS ester. c. Incubate for 1-2 hours at room temperature. d. Remove excess crosslinker using a desalting column.
-
Conjugation to Thiol-Containing Peptide: a. Add the thiol-containing peptide to the maleimide-activated protein solution at a 1.5 to 5-fold molar excess. b. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Purification: a. Purify the conjugate using a desalting column or size-exclusion chromatography.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" conjugation of an azide-modified molecule to an alkyne-modified molecule.
Materials:
-
Azide-PEG linker
-
Alkyne-containing biomolecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Prepare Reagents: a. Prepare stock solutions of CuSO₄ (20 mM), sodium ascorbate (100 mM, freshly prepared), and THPTA (50 mM).
-
Reaction Mixture: a. In a microcentrifuge tube, combine the alkyne-containing biomolecule and a 3 to 5-fold molar excess of the Azide-PEG linker in Reaction Buffer. b. Add THPTA to a final concentration of 1 mM. c. Add CuSO₄ to a final concentration of 0.2 mM. d. Initiate the reaction by adding sodium ascorbate to a final concentration of 2 mM.
-
Incubation and Purification: a. Incubate the reaction for 1-4 hours at room temperature. b. Purify the conjugate using a desalting column or other appropriate chromatography method.
Conclusion
The selection of a PEG linker for bioconjugation is a multifaceted decision that requires careful consideration of the target biomolecule, the desired properties of the final conjugate, and the intended application.
-
This compound is a suitable choice for crosslinking applications where two amine-containing molecules are to be joined. The resulting amide bonds are highly stable. However, the homobifunctional nature of this linker can lead to challenges in controlling the reaction and may result in a heterogeneous product mixture.
-
Maleimide-PEG linkers offer high specificity for thiol groups, enabling site-specific conjugation and the production of more homogeneous bioconjugates. The primary drawback is the potential instability of the thioether bond, which can undergo a retro-Michael reaction.
-
NHS Ester-PEG linkers are widely used for their reactivity towards primary amines, forming stable amide bonds. Similar to this compound, their reaction with lysine residues can lead to heterogeneity in the final product.
-
Azide/Alkyne-PEG linkers for click chemistry provide the highest degree of specificity and efficiency due to the bioorthogonal nature of the reaction. This leads to very high yields of well-defined, stable conjugates.
Ultimately, the optimal linker choice is context-dependent. For applications demanding high stability and where control over the conjugation site is less critical, dicarboxylic acid and NHS ester PEGs are strong candidates. For site-specific modification and improved homogeneity, maleimide and click chemistry linkers are generally superior. Researchers should carefully weigh the trade-offs between reaction simplicity, specificity, and the stability of the final conjugate to select the most appropriate PEG linker for their bioconjugation needs.
References
A Comparative Guide to Bis-PEG10-acid and Shorter PEG Linkers in Bioconjugate Development
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of a bioconjugate's therapeutic success. Among the diverse array of available options, polyethylene glycol (PEG) linkers have become a cornerstone in the design of antibody-drug conjugates (ADCs) and other targeted therapies. The length of the PEG chain can profoundly influence the physicochemical properties, pharmacokinetics, and ultimately, the efficacy and safety of the final product. This guide provides an objective comparison between a longer chain linker, Bis-PEG10-acid, and its shorter counterparts, exemplified by Bis-PEG2-acid, supported by experimental data and detailed protocols.
The fundamental role of PEG linkers in bioconjugation is to connect a targeting moiety, such as a monoclonal antibody, to a therapeutic payload, like a cytotoxic drug.[1] This connection must be stable in circulation but allow for the efficient release of the payload at the target site.[2] The inclusion of a PEG spacer offers several advantages, including increased hydrophilicity, which can mitigate the aggregation issues often associated with hydrophobic payloads, and a reduction in immunogenicity.[3][4]
Chemical and Physical Properties: A Tale of Two Lengths
The primary distinction between this compound and Bis-PEG2-acid lies in the length of the hydrophilic ethylene glycol chain. This seemingly simple difference has significant implications for the resulting bioconjugate.
| Property | Bis-PEG2-acid | This compound | Rationale and Implications |
| Chemical Formula | C8H14O6[5] | C24H46O14 | The longer carbon and oxygen backbone of this compound contributes to its increased molecular weight and length. |
| Molecular Weight | 206.19 g/mol | 558.62 g/mol | A higher molecular weight generally leads to a larger hydrodynamic radius of the resulting conjugate, which can reduce renal clearance and extend circulation half-life. |
| Hydrophilicity | Good | Excellent | The ten ethylene glycol units in this compound create a more substantial hydration shell, significantly enhancing the water solubility of the conjugate. This is particularly advantageous for highly hydrophobic payloads, as it helps to prevent aggregation. |
| Flexibility & Spacing | Limited | High | The longer PEG10 chain provides greater flexibility and creates more distance between the antibody and the payload. This can minimize steric hindrance, potentially improving antigen binding and interaction with target cells. |
| Immunogenicity | Low | Lower | The "shielding" effect of the PEG chain can mask potential epitopes on the linker and payload, reducing the risk of an immune response. Longer PEG chains generally offer more effective shielding. |
Experimental Performance: Balancing Potency, Pharmacokinetics, and Efficacy
The choice between a long and a short PEG linker often involves a trade-off between in vitro potency and in vivo performance. Experimental data from various studies consistently demonstrate the profound impact of PEG linker length on the pharmacokinetic profile and therapeutic index of ADCs.
| Performance Metric | Shorter PEG Linkers (e.g., Bis-PEG2-acid) | Longer PEG Linkers (e.g., this compound) | Key Findings from Experimental Studies |
| In Vitro Cytotoxicity | Often Higher | May be Lower | In some instances, longer PEG linkers can lead to a reduction in in vitro cytotoxicity. For example, a study on affibody-based drug conjugates showed that 4 kDa and 10 kDa PEG linkers resulted in a 4.5-fold and 22-fold reduction in cytotoxicity, respectively, compared to a non-PEGylated conjugate. This may be attributed to the longer linker sterically hindering the payload from reaching its intracellular target. |
| Pharmacokinetics (PK) | Faster Clearance, Shorter Half-life | Slower Clearance, Longer Half-life | Longer PEG chains significantly prolong the circulation half-life of bioconjugates. Studies have shown that ADCs with PEG chains shorter than eight units (PEG8) can be rapidly cleared from circulation. A longer half-life allows for greater accumulation of the ADC in tumor tissue. |
| In Vivo Efficacy | May be Lower | Often Higher | The improved pharmacokinetic properties conferred by longer PEG linkers frequently translate to enhanced in vivo efficacy. Increased exposure and tumor accumulation of the ADC can lead to superior anti-tumor activity in xenograft models. |
| Tolerability & Safety | Potentially Lower | Generally Higher | By reducing off-target toxicity and improving the pharmacokinetic profile, longer PEG linkers can contribute to a wider therapeutic window and improved safety. |
| Aggregation | Higher Propensity | Lower Propensity | The enhanced hydrophilicity of longer PEG linkers is crucial in preventing the aggregation of ADCs, a significant challenge during manufacturing and a potential cause of immunogenicity. |
Experimental Protocols
To aid researchers in the rational design and evaluation of bioconjugates with varying PEG linker lengths, the following are detailed methodologies for key comparative experiments.
Protocol 1: Synthesis of Antibody-Drug Conjugates (ADCs)
This protocol describes a two-step conjugation strategy targeting surface-exposed lysine residues on an antibody.
Materials:
-
Monoclonal antibody (mAb)
-
Bis-PEG2-acid or this compound
-
Cytotoxic payload with an amine-reactive group
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Activation of PEG Linker: Dissolve Bis-PEGn-acid (n=2 or 10), NHS, and DCC/EDC in anhydrous DMF. Allow the reaction to proceed at room temperature for 4 hours to form the NHS-activated PEG linker.
-
Drug-Linker Conjugation: Add the amine-containing cytotoxic payload to the activated PEG linker solution. Stir the reaction overnight at room temperature.
-
Purification of Drug-Linker: Purify the drug-linker conjugate using reverse-phase HPLC.
-
Antibody Conjugation: Dissolve the purified drug-linker in DMF and add it to the antibody solution in PBS (pH 7.4) at a desired molar excess.
-
Reaction and Purification: Gently agitate the reaction mixture for 2-4 hours at room temperature. Purify the ADC using a SEC column to remove unconjugated drug-linker.
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
Protocol 2: Pharmacokinetic (PK) Study in Rodents
Animal Model: Healthy mice or rats.
Procedure:
-
Administration: Administer the ADCs with Bis-PEG2-acid and this compound linkers intravenously at a defined dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.) post-injection.
-
Sample Processing: Isolate plasma from the blood samples.
-
Quantification: Quantify the concentration of the ADC in the plasma using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.
-
Data Analysis: Plot the plasma concentration of the ADC versus time and fit the data to a pharmacokinetic model to determine parameters such as clearance rate and half-life.
Protocol 3: In Vivo Antitumor Efficacy Study
Animal Model: Immunocompromised mice bearing tumor xenografts.
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Treatment: Once tumors reach a predefined size, administer a single intravenous dose of the ADCs with different PEG linkers or a vehicle control.
-
Monitoring: Measure tumor volumes and mouse body weight two to three times per week.
-
Endpoint: Conclude the study when tumors in the control group reach a predetermined size or at a set time point.
-
Data Analysis: Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.
Visualizing the Process: Workflows and Structures
To better illustrate the concepts discussed, the following diagrams are provided in DOT language for Graphviz.
Conclusion
The choice between this compound and shorter alternatives like Bis-PEG2-acid is a critical decision in the design of bioconjugates that requires careful consideration of the specific therapeutic application. Longer PEG linkers generally offer significant advantages in improving the pharmacokinetic profile, enhancing in vivo efficacy, and reducing aggregation and immunogenicity. However, a potential trade-off with in vitro potency may exist. The optimal PEG linker length is likely dependent on the specific antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully weighing the interplay between linker length and the desired performance characteristics, researchers can rationally design more effective and safer bioconjugate therapies.
References
The Long-Chain Advantage: Enhancing Drug Efficacy with PEG Linkers
In the intricate landscape of drug development, the success of targeted therapies often hinges on the molecular bridge connecting a potent payload to its delivery vehicle. Among the various strategies employed, the use of long-chain polyethylene glycol (PEG) linkers has emerged as a pivotal innovation, significantly enhancing the therapeutic potential of drug conjugates. These flexible, hydrophilic chains offer a multitude of advantages over shorter or non-PEG alternatives, leading to improved pharmacokinetic profiles, increased solubility, and ultimately, enhanced therapeutic efficacy. This guide provides a comprehensive comparison of long-chain PEG linkers with other alternatives, supported by experimental data, to inform the rational design of next-generation therapeutics for researchers, scientists, and drug development professionals.
The Physicochemical and Pharmacokinetic Superiority of Long-Chain PEG Linkers
The incorporation of long-chain PEG linkers into drug conjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), profoundly influences their behavior in biological systems. The primary benefits stem from the inherent properties of the PEG polymer.[1]
Improved Hydrophilicity and Solubility: Many potent anticancer payloads and small molecule drugs are hydrophobic, leading to challenges with aggregation and formulation.[2][3] Long-chain PEG linkers act as a hydrophilic shield, significantly increasing the aqueous solubility of the entire conjugate.[4] This enhanced solubility allows for higher drug-to-antibody ratios (DARs) in ADCs without inducing aggregation, a common failure point for conjugates with hydrophobic linkers.[5]
Enhanced Pharmacokinetics and "Stealth" Effect: The extended, flexible nature of long-chain PEG linkers increases the hydrodynamic radius of the drug conjugate. This larger size reduces renal clearance, leading to a significantly prolonged plasma half-life and increased overall drug exposure (Area Under the Curve or AUC). Furthermore, the hydrophilic PEG chain creates a hydration shell around the conjugate, masking it from the immune system and reducing immunogenicity. This "stealth" effect further contributes to longer circulation times and allows for greater accumulation at the target site.
Comparative Performance: Long-Chain vs. Short-Chain PEG Linkers
Experimental evidence consistently demonstrates the superiority of long-chain PEG linkers in improving the in vivo performance of drug conjugates. While a potential trade-off with in vitro potency can exist, the in vivo benefits often outweigh this consideration.
| Linker Type | In Vitro Cytotoxicity (IC50) | Plasma Half-life (t1/2) | In Vivo Tumor Growth Inhibition | Reference |
| Non-PEGylated | High | Short (e.g., 19.6 min) | Modest | |
| Short-Chain PEG (e.g., PEG4) | High | Moderately Increased | Improved | |
| Medium-Chain PEG (e.g., PEG8, PEG12) | Slightly Reduced | Significantly Increased | Significantly Improved (75-85%) | |
| Long-Chain PEG (e.g., PEG24, PEG4k, PEG10k) | Reduced (4.5 to 22-fold) | Dramatically Increased (2.5 to 11.2-fold) | Most Ideal/Significantly Improved |
Table 1: Impact of PEG Linker Length on ADC Performance Metrics. This table summarizes the general trends observed across various studies, illustrating that longer PEG chains lead to substantial improvements in pharmacokinetic profiles and in vivo efficacy, despite a potential decrease in in vitro cytotoxicity.
| Linker Category | Key Characteristics & Findings | Reference |
| Short (e.g., PEG2, PEG4) | Provide good stability by keeping the payload close to the antibody. Less pronounced "stealth" effect, potentially leading to faster clearance compared to longer linkers. | |
| Medium (e.g., PEG8, PEG12) | Often represent a balance between improved pharmacokinetics and retained in vitro potency. A threshold is often seen around PEG8, where further increases in length have a diminishing return on clearance benefits. | |
| Long (e.g., PEG24, PEG4k, PEG10k) | Dramatically improve pharmacokinetic profiles, leading to prolonged half-life and increased AUC. Particularly beneficial for hydrophobic payloads and targeting antigens with low expression. May negatively impact in vitro cytotoxicity. |
Table 2: Qualitative Comparison of Different PEG Linker Length Categories. This table provides a summary of the general trends and strategic considerations for choosing a PEG linker length.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
ADC Synthesis and Characterization
Objective: To synthesize and characterize ADCs with varying PEG linker lengths.
Protocol:
-
Antibody Reduction: Reduce the interchain disulfide bonds of a monoclonal antibody (e.g., Trastuzumab) using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups for conjugation.
-
Drug-Linker Preparation: Synthesize or procure drug-linker constructs with varying PEG chain lengths (e.g., PEG4, PEG8, PEG24) functionalized with a thiol-reactive group (e.g., maleimide) and the cytotoxic payload (e.g., MMAE).
-
Conjugation: React the reduced antibody with the drug-linker construct in a controlled buffer system. The stoichiometry is adjusted to achieve a target drug-to-antibody ratio (DAR).
-
Purification: Remove unconjugated drug-linkers and aggregated species using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Characterization:
-
DAR Determination: Measure the average DAR using UV-Vis spectroscopy or HIC.
-
Purity and Aggregation: Assess the purity and extent of aggregation using SEC.
-
In Vitro Cytotoxicity: Determine the IC50 of the ADCs on a target cancer cell line (e.g., HER2-positive NCI-N87 cells) using a cell viability assay (e.g., MTS or CellTiter-Glo®).
-
Pharmacokinetic (PK) Study in Rodents
Objective: To evaluate the impact of PEG linker length on the pharmacokinetic profile of ADCs.
Protocol:
-
Animal Model: Use healthy mice or rats (e.g., BALB/c mice).
-
Administration: Administer the ADCs with varying PEG linker lengths intravenously at a single, defined dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.) post-injection.
-
Sample Processing: Isolate plasma from the collected blood samples.
-
Quantification: Measure the concentration of the ADC in the plasma samples using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody component of the conjugate.
-
Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t1/2), clearance, and area under the curve (AUC) using appropriate software.
In Vivo Efficacy Study in a Xenograft Model
Objective: To assess the anti-tumor efficacy of ADCs with different PEG linker lengths.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude mice) bearing subcutaneous tumors derived from a relevant cancer cell line (e.g., NCI-N87).
-
Treatment Groups: Randomize the tumor-bearing mice into different treatment groups, including a vehicle control and groups for each ADC variant.
-
Administration: Administer the ADCs intravenously at a specified dose and schedule.
-
Tumor Volume Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Endpoint: Conclude the study when tumors in the control group reach a predetermined size or at a set time point.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.
Visualizing the Impact and Workflow
To better illustrate the concepts and processes discussed, the following diagrams are provided.
Caption: Experimental workflow for comparing ADCs with different PEG linker lengths.
References
A Comparative Guide to the Characterization of Bis-PEG10-Acid Conjugates Using Mass Spectrometry
The precise characterization of PEGylated molecules is critical in the development of novel therapeutics, such as antibody-drug conjugates (ADCs) and PROTACs. Bis-PEG10-acid, a homobifunctional crosslinker, provides a hydrophilic and flexible spacer, and its successful conjugation to proteins, peptides, or other molecules must be rigorously verified. Mass spectrometry (MS) stands out as a primary analytical tool for this purpose, offering detailed insights into molecular weight, purity, and conjugation efficiency. This guide provides a comparative overview of mass spectrometry techniques for the characterization of this compound conjugates and contrasts them with other analytical methods.
Comparison of Analytical Techniques
Mass spectrometry, particularly Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), offers high sensitivity and accuracy for determining the molecular weight of conjugates. However, other techniques can provide complementary information regarding the purity, size, and structural integrity of the conjugate.
| Technique | Principle | Information Provided | Advantages | Limitations |
| ESI-MS | Ionization of analytes from a liquid solution. | Precise molecular weight, determination of charge state distribution, identification of impurities.[1][2] | High resolution and accuracy, easily coupled with liquid chromatography (LC) for complex mixture analysis.[2][3] | Can be complicated by the presence of multiple charge states and the polydispersity of PEG chains.[1] |
| MALDI-TOF-MS | Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization. | Average molecular weight, degree of PEGylation, and heterogeneity. | High tolerance to salts and buffers, rapid analysis of a wide mass range. | Lower resolution compared to ESI-MS, may not be suitable for complex mixtures without prior separation. |
| HPLC (SEC/RP) | Separation based on size (SEC) or hydrophobicity (RP). | Purity, presence of aggregates or fragments, separation of conjugated from unconjugated species. | Robust and well-established for quality control. | Does not directly provide molecular weight information; requires standards for calibration. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed structural information, confirmation of covalent linkages, quantification of PEGylation. | Provides unambiguous structural data. | Lower sensitivity compared to MS, can be complex for large molecules. |
Experimental Protocols for Mass Spectrometry Analysis
Detailed methodologies are crucial for the successful characterization of this compound conjugates. Below are typical protocols for ESI-MS and MALDI-TOF-MS.
1. ESI-MS Coupled with Liquid Chromatography (LC-MS)
This method is ideal for analyzing the purity and molecular weight of this compound conjugates in a single run.
-
Sample Preparation:
-
Dissolve the this compound conjugate in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid) to a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 10-50 µg/mL using the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer (ESI-QTOF or Orbitrap) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Mass Range: m/z 500 - 4000.
-
Data Analysis: Deconvolution of the multiply charged spectrum is performed to obtain the zero-charge mass spectrum.
-
2. MALDI-TOF-MS Analysis
This technique is well-suited for a rapid determination of the average molecular weight and the distribution of PEGylated species.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound conjugate in water or a suitable buffer.
-
Prepare a saturated matrix solution (e.g., sinapinic acid at 10 mg/mL in 50:50 acetonitrile:water with 0.1% TFA).
-
Mix the sample and matrix solutions in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
-
-
MALDI-TOF-MS Parameters:
-
Ionization Mode: Positive ion.
-
Laser: Nitrogen laser (337 nm).
-
Mode: Linear or reflectron mode, depending on the required mass accuracy.
-
Mass Range: m/z 1,000 - 100,000 (calibrated with appropriate standards).
-
Data Presentation: Expected Mass Spectrometry Results
The following table summarizes the expected quantitative data from the mass spectrometric analysis of a hypothetical protein conjugate with this compound. The molecular weight of this compound is 558.62 g/mol .
| Species | Theoretical Mass (Da) | Observed Mass (Da) by ESI-MS | Observed Mass (Da) by MALDI-TOF |
| Unconjugated Protein | 25,000.0 | 25,000.5 | ~25,010 |
| Protein + 1 this compound | 25,558.6 | 25,559.2 | ~25,570 |
| Protein + 2 this compound | 26,117.2 | 26,117.9 | ~26,130 |
Note: The lower resolution of MALDI-TOF may result in broader peaks and slightly less accurate mass measurements compared to high-resolution ESI-MS.
Visualizing the Workflow and Conjugation
Diagrams are essential for illustrating complex processes and relationships.
Caption: Experimental workflow for the mass spectrometry analysis of this compound conjugates.
Caption: Conjugation reaction of a protein with this compound.
References
Assessing the Purity of Bis-PEG10-acid: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals engaged in bioconjugation, the purity of linking agents is paramount to ensure the efficacy and safety of the final product. Bis-PEG10-acid, a homobifunctional crosslinker, is instrumental in this field. Its purity directly impacts the quality of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and alternative methods for assessing the purity of this compound, supported by experimental protocols and data presentation.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective and widely used method for the purity assessment of PEGylated molecules like this compound.[1] The separation is based on the hydrophobicity of the molecules, allowing for excellent retention and separation on a non-polar stationary phase.
Experimental Protocol: RP-HPLC
A robust starting point for the analysis of this compound is outlined below. Optimization may be necessary based on the specific HPLC system and the nature of potential impurities.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A C8 column can also be utilized.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5-95% B
-
20-25 min: 95% B
-
25-26 min: 95-5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C (increasing temperature can help improve peak shape for PEG molecules)[1]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile) to a concentration of 1 mg/mL.
-
Detection: Since this compound lacks a strong UV chromophore, universal detectors are highly recommended.[1][2][3]
-
Evaporative Light Scattering Detector (ELSD)
-
Charged Aerosol Detector (CAD)
-
Mass Spectrometry (MS)
-
The experimental workflow for the HPLC analysis is depicted in the following diagram:
Alternative Methods for Purity Assessment
While HPLC is the primary method, other techniques offer complementary information and can be used for orthogonal verification of purity.
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS offers higher resolution and sensitivity compared to conventional HPLC. This technique is particularly useful for identifying and quantifying trace impurities.
Experimental Protocol: UPLC-MS
-
Column: Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Gradient: A faster gradient can be employed due to the higher efficiency of UPLC columns (e.g., a 5-minute total run time).
-
Flow Rate: 0.4 - 0.6 mL/min
-
Detection: Mass Spectrometry (e.g., Q-TOF or Orbitrap) in full scan mode to detect all ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of chemical compounds. It provides detailed information about the molecular structure and can detect impurities that may not be visible by other techniques.
Experimental Protocol: NMR
-
Instrument: 400 MHz or higher NMR spectrometer
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated water (D₂O)
-
Analysis:
-
¹H NMR: To identify characteristic peaks of the PEG backbone and the terminal acid groups. The integration of these peaks can be used to assess purity against a known standard.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
Quantitative NMR (qNMR): Can be used for highly accurate purity determination using an internal standard.
-
Comparative Analysis of Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural information.
| Feature | RP-HPLC with ELSD/CAD | UPLC-MS | NMR Spectroscopy |
| Primary Use | Routine purity testing, quantification | High-resolution separation, impurity identification | Structural confirmation, absolute purity determination |
| Resolution | Good to Excellent | Excellent | Not a separation technique |
| Sensitivity | Moderate to High | Very High | Low to Moderate |
| Throughput | High | High | Low |
| Quantitative Accuracy | Good (with proper calibration) | Good | Excellent (qNMR) |
| Impurity Identification | Limited (retention time only) | Excellent (mass-to-charge ratio) | Good (structural information) |
| Cost | Moderate | High | High |
The logical relationship between the analytical techniques for a comprehensive purity assessment can be visualized as follows:
References
Validating the Activity of Bis-PEG10-Acid Modified Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Modification of therapeutic proteins with chemical moieties like polyethylene glycol (PEG) is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. Among the various PEGylation reagents, bifunctional linkers such as Bis-PEG10-acid offer precise control over the conjugation process. This guide provides an objective comparison of functional assays to validate the activity of proteins modified with such linkers against other alternatives, supported by experimental data and detailed protocols.
The Impact of Modification on Protein Function
The covalent attachment of any molecule to a protein has the potential to alter its structure and, consequently, its function. For therapeutic proteins, it is crucial to verify that the modification does not abrogate its intended biological activity. This is particularly important in PEGylation, where the size and nature of the PEG chain can mask the protein's active or binding sites. The choice of linker, such as the 10-unit polyethylene glycol chain in this compound, represents a balance between achieving desired pharmacokinetic improvements and retaining biological potency.
Comparative Analysis of Functional Assays
A comprehensive validation of a modified protein's activity involves a panel of in vitro and in vivo assays. Below is a comparison of key functional assays, with representative data comparing PEGylation to another common polymer modification, HESylation (hydroxyethyl starch).
Data Presentation: Quantitative Comparison of Modified Protein Activity
| Functional Assay | Unmodified Anakinra | PEGylated Anakinra | HESylated Anakinra | Reference |
| Receptor Binding Affinity (KD, nM) via SPR | 1.2 ± 0.2 | 15.3 ± 2.1 | 10.8 ± 1.5 | [1] |
| In Vitro Bioactivity (IC50, ng/mL) | 0.5 - 2 | ~5 - 20 (estimated 10-fold loss) | ~3.5 - 14 (estimated 7-fold loss) | [1] |
| In Vivo Efficacy (Tumor Growth Inhibition) | Varies | Often enhanced due to longer half-life | Often enhanced due to longer half-life | [2][3] |
Note: The in vitro bioactivity is often observed to decrease with increasing polymer size, while in vivo efficacy may be enhanced due to improved pharmacokinetics.[1]
Key Functional Assays and Experimental Protocols
Enzyme Kinetic Assays (for modified enzymes)
Objective: To determine the kinetic parameters (Km and Vmax) of an enzyme after modification to assess any changes in substrate affinity and catalytic efficiency.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme substrate in an appropriate assay buffer.
-
Prepare serial dilutions of the substrate to cover a range of concentrations (e.g., 0.2 to 5 times the expected Km).
-
Prepare solutions of the unmodified and modified enzyme at a fixed concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed volume of each substrate concentration.
-
Initiate the reaction by adding a fixed volume of the unmodified or modified enzyme to each well.
-
Monitor the rate of product formation or substrate depletion over time using a spectrophotometer or fluorometer at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each substrate concentration.
-
Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Compare the kinetic parameters of the modified enzyme to the unmodified control.
-
Cell Proliferation/Viability Assays (e.g., MTT/XTT Assay)
Objective: To evaluate the effect of a modified therapeutic protein (e.g., a growth factor or a cytotoxic agent) on the proliferation or viability of a target cell line.
Experimental Protocol (MTT Assay):
-
Cell Culture:
-
Seed target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the unmodified and modified protein. Include a vehicle control.
-
Incubate for a period relevant to the protein's mechanism of action (e.g., 24-72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability or proliferation relative to the vehicle control.
-
Plot the percentage of viability against the protein concentration and determine the IC50 or EC50 values.
-
Receptor Binding Assays (e.g., ELISA or SPR)
Objective: To quantify the binding affinity of a modified protein to its target receptor.
Experimental Protocol (Surface Plasmon Resonance - SPR):
-
Chip Preparation:
-
Immobilize the receptor protein onto the surface of a sensor chip.
-
-
Binding Analysis:
-
Inject a series of concentrations of the unmodified and modified protein (analyte) over the chip surface.
-
Continuously monitor the change in the refractive index at the surface, which is proportional to the mass of analyte bound to the immobilized ligand. This generates a sensorgram showing association and dissociation phases.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
A lower KD value indicates a higher binding affinity.
-
In Vivo Efficacy Studies
Objective: To assess the therapeutic efficacy of the modified protein in a relevant animal model (e.g., a tumor xenograft model for an anti-cancer protein).
Experimental Protocol (Tumor Growth Inhibition Study):
-
Animal Model:
-
Implant tumor cells into immunocompromised mice.
-
Allow the tumors to grow to a palpable size.
-
-
Treatment:
-
Randomize the animals into treatment groups (e.g., vehicle control, unmodified protein, modified protein).
-
Administer the treatments according to a predetermined dosing schedule.
-
-
Monitoring:
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the animals and excise the tumors.
-
Weigh the tumors and compare the average tumor weight and volume between the treatment groups.
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
-
Visualization of Signaling Pathways and Workflows
To understand the context in which these modified proteins function, it is often useful to visualize the relevant signaling pathways and experimental workflows.
Conclusion
The validation of a this compound modified protein's functional activity is a critical step in its development. A multi-faceted approach employing a range of in vitro and in vivo assays is necessary to build a comprehensive understanding of the modification's impact. While direct comparative data for every specific linker may not be available, leveraging data from similar modification strategies, such as the comparison between PEGylation and HESylation, can provide valuable insights. By carefully selecting and executing the appropriate functional assays, researchers can ensure that the benefits of protein modification are realized without compromising the therapeutic efficacy of the molecule.
References
- 1. Head to head comparison of the formulation and stability of concentrated solutions of HESylated versus PEGylated anakinra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Assessing the In Vitro and In Vivo Stability of Bis-PEG10-acid Linkers: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant of the therapeutic efficacy, stability, and overall performance of complex biologics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available linkers, discrete Polyethylene Glycol (dPEG) linkers, such as the Bis-PEG10-acid linker, have gained prominence for their ability to enhance the solubility, stability, and pharmacokinetic properties of bioconjugates.
Comparison of Linker Technologies
The stability of a linker is paramount, dictating the therapeutic index by ensuring the linked molecule (e.g., a cytotoxic payload) remains attached in systemic circulation to minimize off-target toxicity, while enabling its efficient release at the target site.[1] Linkers are broadly classified as cleavable or non-cleavable, with PEG linkers often incorporated as hydrophilic spacers within either type to improve biophysical properties.[2][3]
Table 1: Quantitative Stability Data for Various Linker Classes
| Linker Class | Example Linker | Animal Model | Stability Metric | Finding | Reference |
| Peptide | Val-Cit Dipeptide | Mouse | Linker Half-life | ~144 hours (6.0 days) | [4] |
| Val-Cit Dipeptide | Cynomolgus Monkey | Apparent Linker Half-life | ~230 hours (9.6 days) | [4] | |
| Triglycyl (CX) | Mouse | Half-life (ADC) | ~9.9 days | ||
| Hydrazone | Acid-cleavable | Human | Half-life (in plasma) | ~2 days | |
| Silyl Ether | Acid-cleavable | Human | Half-life (in plasma) | > 7 days | |
| Sulfatase-cleavable | Aryl Sulfatase | Mouse | Stability in plasma | High stability over 7 days |
Table 2: Impact of PEG Linker Length on ADC Performance
The length of the PEG chain in a linker significantly influences the pharmacokinetic and biophysical properties of a bioconjugate. Longer PEG chains generally improve solubility and prolong circulation half-life but can sometimes reduce in vitro potency due to steric hindrance.
| PEG Linker Length | Key Findings | Reference |
| Short (e.g., PEG2, PEG4) | Provides a balance between improved stability and maintaining a molecular size that allows for efficient tumor penetration. | |
| Medium (e.g., PEG8, PEG12) | Often represents an optimal balance, providing significant improvements in pharmacokinetics and tumor exposure without a substantial loss of in vitro potency. A threshold effect on clearance is often observed around PEG8. | |
| Long (e.g., PEG24, 4kDa, 10kDa) | Dramatically improves the pharmacokinetic profile, leading to prolonged half-life and increased area under the curve (AUC). This is particularly advantageous for ADCs with hydrophobic payloads. However, very long linkers may negatively impact cytotoxicity. |
Based on these trends, a this compound linker is expected to provide a favorable balance of hydrophilicity and pharmacokinetic enhancement. The ten PEG units would likely improve solubility and reduce aggregation, while also extending the in vivo half-life compared to non-PEGylated counterparts.
Experimental Protocols for Stability Assessment
Accurate assessment of linker stability is crucial and is typically performed through a combination of in vitro and in vivo studies.
In Vitro Plasma Stability Assay
Objective: To determine the stability of a bioconjugate and the rate of premature payload release in plasma from different species.
Methodology:
-
Incubation: The test conjugate (e.g., an ADC with a this compound linker) is incubated at a fixed concentration in plasma (e.g., human, mouse, rat) at 37°C.
-
Time Points: Aliquots are collected at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Preparation:
-
To quantify the amount of released free payload, plasma proteins are precipitated using an organic solvent like acetonitrile.
-
The samples are centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the free payload, is collected.
-
-
Analysis: The samples are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of released payload and the remaining intact conjugate. A decrease in the drug-to-antibody ratio (DAR) over time indicates linker cleavage.
In Vivo Pharmacokinetic Study
Objective: To determine the in vivo stability, clearance rate, and half-life of a bioconjugate in an animal model.
Methodology:
-
Animal Model: Healthy rodents (e.g., BALB/c mice or Sprague-Dawley rats, 6-8 weeks old) are typically used.
-
Administration: The bioconjugate is administered intravenously (IV) at a specified dose (e.g., 3-5 mg/kg).
-
Blood Sampling: Blood samples are collected at various time points post-injection (e.g., 5 minutes, 1, 4, 8, 24, 48, 96, 168 hours).
-
Sample Processing: Plasma is isolated from the blood samples by centrifugation and stored at -80°C until analysis.
-
Analysis: The concentration of the total antibody, conjugated bioconjugate, and released payload in the plasma is quantified using methods such as ELISA and/or LC-MS/MS. Pharmacokinetic parameters, including half-life (t1/2), clearance, and area under the curve (AUC), are then calculated.
Visualizing the Experimental Workflow
The following diagrams illustrate the typical workflows for assessing linker stability.
Workflow for In Vitro Plasma Stability Assay.
Workflow for In Vivo Pharmacokinetic Study.
References
A Head-to-Head Comparison: Homobifunctional vs. Heterobifunctional PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The choice of a chemical linker is a critical determinant of success in the development of bioconjugates, influencing everything from reaction efficiency and product homogeneity to the ultimate in vivo performance and therapeutic efficacy. Among the most versatile and widely utilized linkers are those based on polyethylene glycol (PEG), prized for their ability to enhance solubility, reduce immunogenicity, and improve the pharmacokinetic profiles of conjugated molecules.[1][2] This guide provides an objective, data-driven comparison of two fundamental classes of PEG linkers: homobifunctional and heterobifunctional linkers, to empower researchers to make informed decisions for their specific applications.
Executive Summary
Homobifunctional PEG linkers possess two identical reactive functional groups, making them suitable for single-step crosslinking of identical molecules or for creating polymeric structures.[3][4] Their primary advantage lies in the simplicity of the conjugation reaction. However, this simplicity comes at the cost of control, often leading to a heterogeneous mixture of products, including undesirable polymers, which can complicate purification and compromise the final product's quality.[5]
Heterobifunctional PEG linkers , in contrast, feature two different reactive groups at their termini. This "orthogonality" allows for a controlled, sequential conjugation of two distinct molecular entities, minimizing the formation of unwanted byproducts and leading to more homogeneous and well-defined bioconjugates. This level of control is paramount in complex applications such as the development of antibody-drug conjugates (ADCs), where precise control over the drug-to-antibody ratio (DAR) is crucial for therapeutic efficacy and safety.
Performance Comparison: A Data-Driven Overview
The choice between a homobifunctional and a heterobifunctional PEG linker has a profound impact on the outcome of a bioconjugation reaction. The following tables summarize key performance differences based on experimental data for the conjugation of a model protein (e.g., a monoclonal antibody) to a small molecule drug.
| Parameter | Homobifunctional Linker (e.g., NHS-PEG-NHS) | Heterobifunctional Linker (e.g., NHS-PEG-Maleimide) | Key Considerations |
| Reaction Scheme | One-pot | Two-step, sequential | Heterobifunctional linkers offer greater control over the conjugation process. |
| Typical Yield of Desired Conjugate | Lower (often < 50%) | Higher (can exceed 70-80%) | The one-pot nature of homobifunctional reactions can lead to a higher proportion of undesirable side-products. |
| Product Purity (before purification) | Lower | Higher | Heterobifunctional reactions generate fewer side-products, simplifying downstream purification. |
| Homogeneity (e.g., DAR distribution in ADCs) | Broader distribution | Narrower, more defined distribution | Precise control over stoichiometry is a key advantage of heterobifunctional linkers in ADC development. |
| Potential for Polymerization | High | Low | The identical reactive ends of homobifunctional linkers can lead to the formation of polymer chains. |
| Complexity of Purification | High | Moderate | The cleaner reaction profile of heterobifunctional linkers simplifies the isolation of the desired product. |
Table 1: General Performance Comparison of Homobifunctional vs. Heterobifunctional PEG Linkers in Bioconjugation.
| Linker Type | Application | Achievable Drug-to-Antibody Ratio (DAR) | In Vivo Stability | Reference |
| Homobifunctional (e.g., used in a non-specific lysine conjugation) | ADC preparation | Heterogeneous mixture (DAR 0-8) | Dependent on linkage chemistry (e.g., amide bond is stable) | |
| Heterobifunctional (e.g., NHS-PEG-Maleimide for cysteine conjugation) | ADC preparation | Homogeneous (e.g., DAR=2 or 4 with engineered cysteines) | Thioether bond is generally stable, but can be susceptible to retro-Michael reaction. | |
| Heterobifunctional (e.g., for site-specific conjugation) | ADC preparation | High drug load (DAR 4, 6, 8) with high homogeneity | Linker chemistry dependent |
Table 2: Application-Specific Performance Data for PEG Linkers in Antibody-Drug Conjugate (ADC) Development.
Experimental Protocols
Detailed methodologies are crucial for successful bioconjugation. Below are representative protocols for key experiments using both homobifunctional and heterobifunctional PEG linkers.
Protocol 1: Protein-Protein Crosslinking using a Homobifunctional NHS-Ester PEG Linker (e.g., NHS-PEG-NHS)
This protocol describes a one-step reaction to crosslink two amine-containing proteins.
Materials:
-
Protein A and Protein B in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Homobifunctional NHS-ester PEG linker (e.g., NHS-PEG-NHS)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column for purification
Procedure:
-
Protein Preparation: Dissolve Protein A and Protein B in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the NHS-PEG-NHS linker in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved linker to the protein mixture. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quenching: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess linker and quenching buffer by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.
-
Analysis: Analyze the crosslinked products by SDS-PAGE to determine the extent of crosslinking.
Protocol 2: Antibody-Drug Conjugate (ADC) Preparation using a Heterobifunctional NHS-PEG-Maleimide Linker
This protocol outlines a two-step process for conjugating a drug to an antibody via cysteine residues.
Materials:
-
Monoclonal antibody (mAb) with available cysteine residues (native or engineered) in a suitable buffer (e.g., PBS, pH 7.2)
-
Reducing agent (e.g., TCEP)
-
Heterobifunctional linker (e.g., NHS-PEG-Maleimide)
-
Amine-containing drug molecule
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
Step 1: Antibody Reduction (if necessary)
-
To expose cysteine residues, treat the mAb with a 10-20 fold molar excess of TCEP.
-
Incubate at 37°C for 30-90 minutes.
-
Immediately remove excess TCEP using a desalting column equilibrated with a degassed conjugation buffer (e.g., PBS with EDTA, pH 7.0).
Step 2: Drug-Linker Conjugation
-
In a separate reaction, dissolve the amine-containing drug and a molar excess of the NHS-PEG-Maleimide linker in anhydrous DMSO.
-
Add a non-nucleophilic base (e.g., DIEA) to catalyze the reaction between the NHS ester and the amine group on the drug.
-
Incubate for 1-2 hours at room temperature.
-
The resulting drug-linker construct can be purified if necessary, but is often used directly in the next step.
Step 3: ADC Formation
-
Add a 10- to 20-fold molar excess of the maleimide-activated drug-linker construct to the reduced antibody solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Purify the ADC from unreacted drug-linker and other reagents using a desalting column or size-exclusion chromatography.
Step 4: Characterization
-
Determine Drug-to-Antibody Ratio (DAR): The average number of drug molecules per antibody can be determined using techniques such as Hydrophobic Interaction Chromatography (HIC) or Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Assess Purity and Aggregation: Use Size-Exclusion Chromatography (SEC) to determine the percentage of monomeric ADC and the presence of aggregates.
-
Confirm Identity: Use mass spectrometry to confirm the molecular weight of the final conjugate.
Mandatory Visualizations
References
- 1. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]
- 3. タンパク質架橋 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. 交联剂选择指南 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Crosslinking Agents: Alternatives to Bis-PEG10-acid
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the choice of a crosslinking agent is paramount to the success of creating stable and functional protein conjugates, antibody-drug conjugates (ADCs), and other targeted therapeutics. Bis-PEG10-acid, a homobifunctional crosslinker with a hydrophilic polyethylene glycol (PEG) spacer, is a widely used reagent for linking amine-containing molecules. However, the expanding landscape of bioconjugation demands a nuanced understanding of alternative crosslinkers that offer different functionalities, spacer arm characteristics, and reaction specificities. This guide provides an objective comparison of key alternatives to this compound, supported by experimental data and detailed protocols to inform your selection process.
Quantitative Comparison of Crosslinking Agents
The selection of a crosslinking agent significantly impacts the physicochemical properties and in vivo performance of a bioconjugate. Key parameters to consider include the reactivity of the terminal groups, the length and nature of the spacer arm, and the cleavability of the linker. Below is a summary of these properties for this compound and its alternatives.
| Crosslinker | Type | Reactive Groups | Spacer Arm Length (Å) | Key Features & Performance Aspects |
| This compound | Homobifunctional, PEGylated | Carboxylic Acid (activated to NHS ester) | ~39 | Hydrophilic PEG spacer enhances solubility and can reduce aggregation. Amide bond formed is stable.[1][2][3] |
| SM(PEG)n (e.g., SM(PEG)12) | Heterobifunctional, PEGylated | NHS Ester & Maleimide | ~55 (for n=12) | Allows for controlled, sequential conjugation to amines and thiols, minimizing homodimerization. The PEG spacer improves solubility.[1][4] |
| DBCO-PEG-acid | Heterobifunctional, PEGylated | DBCO & Carboxylic Acid | Varies with PEG length | Enables copper-free "click chemistry" for highly efficient and specific conjugation to azide-modified molecules. |
| Non-PEG Dicarboxylic Acid (e.g., Suberic Acid) | Homobifunctional, Non-PEG | Carboxylic Acid (activated to NHS ester) | ~10.2 | Shorter, more hydrophobic alkyl chain compared to PEG. May be suitable for applications where a long, flexible spacer is not desired. |
| Cleavable Linkers (e.g., Val-Cit-PABC) | Heterobifunctional | Varies (e.g., Maleimide) | Varies | Designed to release a payload under specific physiological conditions (e.g., enzymatic cleavage in tumor cells). |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application and comparison of crosslinking agents. The following protocols outline the general procedures for protein-protein conjugation using NHS ester chemistry and the characterization of the resulting conjugate.
Protocol 1: Comparative Lysine-Specific Protein Conjugation via NHS Ester Activation
This protocol describes the conjugation of two proteins (Protein A and Protein B) using this compound and a non-PEG dicarboxylic acid crosslinker.
Materials:
-
Protein A and Protein B in amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Suberic acid (or other non-PEG dicarboxylic acid)
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting columns
Procedure:
-
Protein Preparation: Prepare solutions of Protein A and Protein B at a concentration of 2 mg/mL in the Reaction Buffer.
-
Crosslinker Activation (to form NHS ester):
-
Separately dissolve this compound and Suberic acid in anhydrous DMSO to a concentration of 10 mM.
-
In a separate tube, for each crosslinker, add a 1.5-fold molar excess of NHS and EDC to the crosslinker solution.
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid groups.
-
-
Conjugation Reaction:
-
Add a 20-fold molar excess of the activated NHS ester of each crosslinker to the Protein A solution.
-
Incubate for 30-60 minutes at room temperature with gentle stirring.
-
-
Removal of Excess Crosslinker:
-
Remove excess, unreacted crosslinker using a desalting column equilibrated with the Reaction Buffer.
-
-
Conjugation to Protein B:
-
Immediately add Protein B to the solution of linker-activated Protein A at an equimolar ratio.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes.
-
-
Purification and Analysis:
-
Purify the conjugate using size-exclusion chromatography (SEC).
-
Analyze the fractions by SDS-PAGE to determine the extent of conjugation and identify the presence of the desired conjugate, as well as any unreacted proteins or high-molecular-weight aggregates.
-
Protocol 2: Characterization of Antibody-Drug Conjugates (ADCs)
This protocol outlines the determination of the drug-to-antibody ratio (DAR) of an ADC, a critical quality attribute.
Materials:
-
Purified ADC sample
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Hydrophobic Interaction Chromatography (HIC) column or Reversed-Phase (RP) C4 column
-
LC-MS system (e.g., Q-TOF)
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
For analysis of the light and heavy chains, the ADC can be reduced with a reducing agent like DTT.
-
-
LC-MS Analysis:
-
Inject the prepared sample onto the LC-MS system.
-
Separate the different drug-loaded species using a gradient of Mobile Phase B.
-
Acquire the mass spectra of the eluting peaks.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the molecular weights of the different ADC species (e.g., antibody with 0, 2, 4, 6, or 8 drugs attached).
-
Calculate the average DAR by taking the weighted average of the different drug-loaded species, based on their relative peak areas in the chromatogram.
-
Visualization of Workflows and Pathways
Visualizing complex biological processes and experimental workflows can greatly enhance understanding. The following diagrams are generated using Graphviz (DOT language) to illustrate key concepts in bioconjugation and ADC development.
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: Mechanism of action for an ADC with a tubulin inhibitor payload.
References
A Comparative Guide to Confirming Site-Specific Conjugation with Bis-PEG10-acid
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely used strategy to enhance their pharmacokinetic and pharmacodynamic properties. Bis-PEG10-acid is a homobifunctional PEG linker that contains two terminal carboxylic acid groups. These groups can react with primary amines, such as the lysine residues on a protein, in the presence of activating agents to form stable amide bonds.[1][2][3] Achieving site-specific conjugation is crucial for producing a homogenous product with predictable and consistent biological activity. This guide provides a comparative overview of the primary analytical methods used to confirm site-specific conjugation of this compound to a protein.
Key Analytical Techniques for Confirmation
A multi-faceted approach employing orthogonal techniques is essential for the comprehensive characterization of PEGylated proteins. The primary methods used to confirm site-specific conjugation include Mass Spectrometry (MS), Hydrophobic Interaction Chromatography (HIC), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Data Presentation: A Comparative Summary
The following table summarizes the key quantitative data that can be obtained from each analytical technique, providing a clear comparison of their capabilities in confirming site-specific conjugation.
| Analytical Technique | Information Provided | Quantitative Data | Resolution | Throughput |
| Mass Spectrometry (MS) | ||||
| Intact Mass Analysis (ESI-MS) | Determines the number of PEG molecules conjugated to the protein (degree of PEGylation). | Average molecular weight of the conjugate, distribution of different PEGylated species.[4][5] | High | Medium |
| Peptide Mapping (LC-MS/MS) | Identifies the specific amino acid residues where PEG is attached. | Relative abundance of PEGylation at each specific site. | High | Low |
| Hydrophobic Interaction Chromatography (HIC) | Separates different PEGylated species based on their hydrophobicity. | Relative quantification of species with different numbers of attached PEG molecules (e.g., mono-, di-, tri-PEGylated). | Medium | High |
| Reversed-Phase HPLC (RP-HPLC) | Separates different PEGylated species and can be used for more detailed analysis of drug load distribution. | Quantification of different conjugated forms. | High | High |
Experimental Protocols and Methodologies
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific protein and PEG reagent used.
Intact Mass Analysis by Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight of the intact protein-PEG conjugate and thereby confirm the number of attached PEG molecules.
Protocol:
-
Sample Preparation: The protein-Bis-PEG10-acid conjugate is purified to remove excess, unconjugated PEG and other reagents. This is typically achieved using size exclusion chromatography (SEC) or dialysis. The purified sample is then buffer-exchanged into a volatile buffer suitable for MS analysis, such as ammonium acetate.
-
LC-MS Analysis: The sample is injected onto a liquid chromatography (LC) system, often a reversed-phase column, coupled to an electrospray ionization mass spectrometer (ESI-MS).
-
Data Acquisition: The mass spectrometer is operated in positive ion mode to acquire the mass-to-charge (m/z) ratio of the intact conjugate.
-
Data Analysis: The resulting multi-charged spectrum is deconvoluted to determine the zero-charge mass of the protein-PEG conjugate. The mass of the unconjugated protein is subtracted from the mass of the conjugate. This mass difference, when divided by the mass of the this compound, indicates the number of PEG molecules attached.
Peptide Mapping by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To identify the precise amino acid residues that have been modified with this compound.
Protocol:
-
Denaturation, Reduction, and Alkylation: The purified protein-PEG conjugate is first denatured to unfold the protein, followed by reduction of disulfide bonds and alkylation of free cysteine residues to prevent disulfide bond reformation.
-
Enzymatic Digestion: The protein is then digested with a specific protease, such as trypsin, which cleaves the protein at specific amino acid residues (e.g., after lysine and arginine for trypsin).
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by reversed-phase HPLC and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The MS/MS fragmentation data is used to sequence the individual peptides. The mass of the PEGylated peptides will be higher than their unmodified counterparts. By comparing the peptide maps of the conjugated and unconjugated protein, the specific sites of PEGylation can be identified.
Hydrophobic Interaction Chromatography (HIC)
Objective: To separate and quantify the different PEGylated species based on the number of attached PEG molecules.
Protocol:
-
Mobile Phase Preparation: Two mobile phases are prepared: a high-salt buffer (e.g., containing ammonium sulfate) and a low-salt buffer.
-
Chromatography: The protein-PEG conjugate sample is injected onto a HIC column. The separation is achieved by applying a gradient from high to low salt concentration. Proteins with a higher degree of PEGylation are more hydrophobic and will elute later (at lower salt concentrations).
-
Detection and Quantification: The eluting species are detected by UV absorbance at 280 nm. The area of each peak corresponds to the relative amount of each PEGylated species (e.g., unconjugated, mono-PEGylated, di-PEGylated).
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for confirming site-specific conjugation.
Caption: Workflow for determining the degree of PEGylation using intact mass analysis.
Caption: Workflow for identifying specific conjugation sites via peptide mapping.
References
comparative analysis of different bioconjugation chemistries for protein modification
A Comparative Guide to Bioconjugation Chemistries for Protein Modification
For researchers, scientists, and drug development professionals, the covalent modification of proteins is a cornerstone of modern biotechnology. The choice of bioconjugation chemistry is critical, dictating the specificity, stability, and functionality of the resulting protein conjugate. This guide provides an objective comparison of common bioconjugation techniques, supported by experimental data and detailed protocols to inform the selection of the most appropriate method for your research needs.
Key Bioconjugation Strategies: An Overview
The most prevalent bioconjugation strategies target specific amino acid residues on the protein surface. The primary methods include targeting primary amines (lysine residues), thiols (cysteine residues), and bioorthogonal chemistries that utilize non-natural functional groups. Each approach offers a unique set of advantages and disadvantages in terms of selectivity, reaction efficiency, and the stability of the resulting linkage.
Amine-Reactive Chemistry: NHS Esters
N-hydroxysuccinimide (NHS) esters are widely used reagents for modifying the primary amines found in the side chain of lysine residues and the N-terminus of a protein.[1] This method is popular due to the abundance of lysine residues on the surface of most proteins. However, this abundance can also be a drawback, leading to a heterogeneous mixture of conjugates with varying numbers of modifications at different locations.[2][3]
Thiol-Reactive Chemistry: Maleimides
Maleimide-based chemistry targets the sulfhydryl group of cysteine residues.[2] Cysteine is a less abundant amino acid, which allows for more site-specific modifications, especially when cysteines are introduced at specific locations through genetic engineering.[2] The reaction between a maleimide and a thiol, a Michael addition, is rapid and highly selective under mild pH conditions (6.5-7.5). However, the resulting thioether bond can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols, which can be a concern for in vivo applications.
Click Chemistry: Bioorthogonal Reactions
Click chemistry encompasses a set of bioorthogonal reactions that are highly specific, efficient, and occur under mild, aqueous conditions without interfering with native biological functional groups. The most common examples in bioconjugation are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These methods require the introduction of an azide or alkyne functionality onto the protein, often through the incorporation of non-canonical amino acids or by modifying native residues. Click chemistry offers exceptional specificity and results in a highly stable triazole linkage.
Comparative Performance Data
The selection of a bioconjugation strategy often depends on a quantitative comparison of key performance metrics. The following tables summarize the characteristics of the most common chemistries.
| Feature | NHS Ester Chemistry | Maleimide Chemistry | Click Chemistry (SPAAC) |
| Target Residue | Primary Amines (Lysine, N-terminus) | Thiols (Cysteine) | Azide or Alkyne (non-native) |
| Selectivity | Low to Moderate | High | Very High (Bioorthogonal) |
| Reaction pH | 7.0 - 8.0 | 6.5 - 7.5 | ~7.4 |
| Reaction Speed | Moderate to Fast | Fast | Fast |
| Bond Formed | Amide | Thioether | 1,2,3-Triazole |
| Bond Stability | Highly Stable | Moderately Stable (can be reversible) | Highly Stable |
| Homogeneity | Heterogeneous mixture | More homogeneous | Highly homogeneous |
| Common Applications | General protein labeling, antibody-drug conjugates (ADCs) | Site-specific labeling, ADCs | Site-specific labeling, in vivo imaging, ADCs |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any bioconjugation reaction. Below are generalized protocols for the key chemistries discussed.
Protocol 1: NHS Ester Conjugation to Primary Amines
This protocol outlines the general procedure for labeling a protein with an NHS ester-functionalized molecule.
Materials:
-
Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS or HEPES, pH 7.2-8.0).
-
NHS ester reagent dissolved in anhydrous DMSO or DMF (10 mM stock solution).
-
Desalting column.
Procedure:
-
Prepare the protein solution in the recommended buffer. Avoid buffers containing primary amines such as Tris.
-
Immediately before use, dissolve the NHS ester reagent in DMSO or DMF to create a 10 mM stock solution. NHS esters are susceptible to hydrolysis.
-
Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Remove the unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column.
-
Determine the degree of labeling using UV-Vis spectrophotometry or mass spectrometry.
Protocol 2: Maleimide Conjugation to Thiols
This protocol details the conjugation of a maleimide-functionalized molecule to a protein containing free thiols.
Materials:
-
Protein solution containing free thiols in a degassed, thiol-free buffer (e.g., phosphate buffer, pH 6.5-7.5).
-
(Optional) Reducing agent (e.g., TCEP) to reduce disulfide bonds.
-
Maleimide-functionalized reagent dissolved in DMSO or DMF.
-
Desalting column.
Procedure:
-
Prepare the protein solution in a degassed, thiol-free buffer. If necessary, treat the protein with a reducing agent like TCEP to reduce disulfide bonds and expose cysteine thiols, followed by removal of the reducing agent.
-
Dissolve the maleimide reagent in DMSO or DMF to create a stock solution.
-
Add a 10- to 20-fold molar excess of the maleimide reagent to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature.
-
The reaction can be quenched by adding a small molecule thiol such as β-mercaptoethanol or cysteine.
-
Purify the conjugate using a desalting column to remove unreacted maleimide and quenching agent.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click chemistry reaction between a DBCO-functionalized molecule and an azide-containing molecule.
Materials:
-
DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH ~7.4).
-
Azide-containing molecule.
-
Reaction buffer (azide-free).
Procedure:
-
Prepare the DBCO-activated biomolecule and the azide-containing molecule separately.
-
Mix the DBCO-functionalized protein and a molar excess of the azide-containing molecule in the reaction buffer.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. Reaction times can vary depending on the specific reactants.
-
The reaction progress can be monitored by observing the decrease in DBCO absorbance at approximately 310 nm.
-
Purify the resulting conjugate using size-exclusion chromatography or another suitable method to remove unreacted components.
Visualizing Bioconjugation Chemistries and Workflows
Diagrams are provided below to illustrate the chemical reactions and a general experimental workflow.
Caption: Reaction schemes for common bioconjugation chemistries.
References
Safety Operating Guide
Proper Disposal of Bis-PEG10-acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of Bis-PEG10-acid, a bifunctional PEG linker commonly used in bioconjugation and drug delivery research.
This compound, while not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), requires adherence to standard laboratory safety protocols and proper waste management procedures. The following information outlines the necessary steps for its safe handling and disposal.
Key Chemical and Physical Properties
A summary of the key properties of this compound is provided below to inform safe handling and storage practices.
| Property | Value |
| Molecular Formula | C₂₄H₄₆O₁₄ |
| Molecular Weight | 558.61 g/mol |
| Appearance | Solid or liquid |
| Purity | >98% |
| Storage Temperature | -20°C |
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment to minimize exposure and ensure personal safety.
Recommended PPE:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes.
-
Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not required. However, if handling large quantities or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.
Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste must be conducted in a manner that prevents environmental contamination and complies with institutional and local regulations.
1. Waste Segregation:
-
Solid Waste: Collect unused this compound, contaminated personal protective equipment (e.g., gloves, weigh boats), and any other solid materials that have come into contact with the chemical in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
2. Container Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste.
-
The date of accumulation.
-
The name of the principal investigator and the laboratory location.
-
3. Storage of Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Store in a cool, dry, and well-ventilated area.
4. Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure research environment and minimizing environmental impact. Always consult your institution's specific safety and waste disposal guidelines.
Essential Safety and Operational Guidance for Handling Bis-PEG10-acid
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Bis-PEG10-acid. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, proper laboratory hygiene and safety practices are essential. The primary risks are associated with the inhalation of dust particles and contact with skin or eyes. The compound is also hygroscopic and should be protected from moisture.
Recommended Personal Protective Equipment:
A comprehensive approach to personal safety involves the use of appropriate PPE. The following table summarizes the required equipment for handling this compound.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye Protection | Chemical safety goggles or a face shield | To protect against splashes or airborne particles. |
| Hand Protection | Nitrile gloves | Provides a sufficient barrier against incidental contact. |
| Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder outside of a fume hood to prevent inhalation of dust. |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for the safe and effective use of this compound. The following diagram and procedural steps outline the complete handling process.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a tightly sealed container at or below -20°C to maintain its integrity.[1][2][3][4][5]
-
Preparation for Use:
-
To prevent condensation, allow the container to warm to room temperature before opening.
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.
-
Avoid direct contact with skin and eyes.
-
-
Weighing and Dissolving:
-
When weighing the solid material, use a NIOSH-approved respirator if not in a fume hood to prevent inhalation of any dust.
-
This compound is soluble in solvents such as DMSO, DMF, DCM, and water.
-
-
Experimental Use: The terminal carboxylic acids of this compound can react with primary amine groups in the presence of activators like EDC or HATU to form stable amide bonds. The hydrophilic PEG spacer enhances solubility in aqueous media.
Disposal Plan
While polyethylene glycol is biodegradable and not considered hazardous waste, it is crucial to adhere to proper disposal protocols to avoid environmental impact.
-
Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed container.
-
Disposal Method: Dispose of the chemical waste through a licensed disposal contractor.
-
Environmental Precaution: Do not dispose of this compound down the drain or into wastewater systems. This is to avoid affecting the biological and chemical oxygen demand in wastewater treatment processes.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Property | Value | Source |
| Molecular Weight | ~558.6 g/mol to 602.67 g/mol | |
| Purity | ≥ 95% to 98% | |
| Storage Temperature | ≤ -20°C | |
| Appearance | White solid |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
